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Hpk1-IN-16

Cat. No.: B12423452
M. Wt: 454.5 g/mol
InChI Key: FLVHPYFASVFXNT-UHFFFAOYSA-N
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Description

Hpk1-IN-16 is a useful research compound. Its molecular formula is C28H27FN4O and its molecular weight is 454.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H27FN4O B12423452 Hpk1-IN-16

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H27FN4O

Molecular Weight

454.5 g/mol

IUPAC Name

5-[2-fluoro-6-methyl-4-(methylaminomethyl)phenyl]-3-[4-(oxan-4-yl)phenyl]-1H-indazole-6-carbonitrile

InChI

InChI=1S/C28H27FN4O/c1-17-11-18(16-31-2)12-25(29)27(17)23-14-24-26(13-22(23)15-30)32-33-28(24)21-5-3-19(4-6-21)20-7-9-34-10-8-20/h3-6,11-14,20,31H,7-10,16H2,1-2H3,(H,32,33)

InChI Key

FLVHPYFASVFXNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C2=CC3=C(C=C2C#N)NN=C3C4=CC=C(C=C4)C5CCOCC5)F)CNC

Origin of Product

United States

Foundational & Exploratory

Hpk1 Inhibition in T-Cells: A Technical Guide to the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell function.[1][2] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling and thereby limiting anti-tumor immunity.[3][4][5] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy, aiming to unleash the full potential of T-cells to recognize and eliminate malignant cells.[4][5]

While this guide focuses on the well-documented mechanism of action for potent and selective small-molecule HPK1 inhibitors, the specific compound "Hpk1-IN-16" is not widely referenced in publicly available scientific literature. The principles, pathways, and experimental data described herein are based on extensively studied prototypical HPK1 inhibitors and are considered representative for this class of therapeutic agents.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

The central role of HPK1 is to attenuate signal transduction following TCR engagement.[1][4] The kinase activity of HPK1 is pivotal to this negative regulatory function.[3]

1. TCR Activation and HPK1 Recruitment: Upon antigen recognition by the TCR, a signaling cascade is initiated, leading to the formation of a complex of adaptor proteins, including the Linker for Activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[3][4] HPK1 is recruited to this signalosome.[6]

2. SLP-76 Phosphorylation: Activated HPK1 then phosphorylates the adaptor protein SLP-76 at a key serine residue, Serine 376 (pSLP-76).[1][2][6]

3. Signal Termination: This phosphorylation event creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[6] The degradation of this critical scaffolding protein effectively dismantles the TCR signalosome, terminating the downstream signaling required for full T-cell activation.[2][6]

4. The Role of HPK1 Inhibitors: Small molecule inhibitors of HPK1 are ATP-competitive agents that bind to the kinase domain of HPK1, preventing the phosphorylation of SLP-76.[7] By blocking this initial negative feedback step, HPK1 inhibitors sustain the TCR signal, leading to a more robust and durable T-cell response. This results in enhanced T-cell proliferation, increased production of effector cytokines, and augmented anti-tumor activity.[1][6][7]

Signaling Pathway Diagram

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT Antigen Recognition SLP76 SLP-76 LAT->SLP76 Recruitment HPK1_inactive HPK1 (Inactive) HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Activation HPK1_active->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) SLP76->HPK1_inactive Downstream Downstream Signaling (ERK, NF-κB, AP-1, NFAT) SLP76->Downstream Ub Ubiquitination & Proteasomal Degradation pSLP76->Ub 14-3-3 Binding Ub->SLP76 Signal Termination Activation T-Cell Activation (Proliferation, Cytokines) Downstream->Activation HPK1_IN This compound (Inhibitor) HPK1_IN->HPK1_active Inhibition

Caption: HPK1 signaling pathway in T-cells and the mechanism of inhibition.

Quantitative Effects of HPK1 Inhibition on T-Cell Function

Pharmacological inhibition of HPK1 leads to measurable enhancements in T-cell activity. The data presented below are representative values compiled from studies of various potent, selective HPK1 inhibitors.

ParameterAssayVehicle ControlHPK1 Inhibitor TreatedFold Change/Effect
HPK1 Kinase Activity Biochemical Kinase Assay100% ActivityIC50: 2 - 55 nMPotent Inhibition
SLP-76 Phosphorylation Cellular pSLP-76 (Ser376) AssayHigh PhosphorylationIC50: ~55 nMDose-dependent decrease
IL-2 Production Human PBMC (anti-CD3/CD28 stim)BaselineSignificant Increase>2-fold increase
IFN-γ Production Human PBMC (anti-CD3/CD28 stim)BaselineSignificant Increase>2-fold increase
T-Cell Proliferation CFSE Dilution AssayBaseline ProliferationIncreased ProliferationDose-dependent increase
CD25 Expression Flow Cytometry on CD8+ T-cellsBasal ExpressionIncreased % Positive CellsSignificant Increase
CD69 Expression Flow Cytometry on CD8+ T-cellsBasal ExpressionIncreased % Positive CellsSignificant Increase

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the findings related to HPK1 inhibition. Below are summaries of core experimental protocols.

T-Cell Isolation and Activation Assay
  • Objective: To assess the effect of an HPK1 inhibitor on T-cell activation and cytokine production.

  • Methodology:

    • Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor leukopaks using Ficoll-Paque density gradient centrifugation.

    • Purify CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with negative selection kits.

    • Culture purified T-cells in complete RPMI medium. Pre-treat cells with various concentrations of the HPK1 inhibitor or DMSO (vehicle control) for 1-2 hours.

    • Transfer cells to plates pre-coated with anti-CD3 and anti-CD28 antibodies (e.g., 1 µg/mL each) to stimulate TCR signaling.

    • Incubate for 24-72 hours.

    • Collect supernatants for cytokine analysis and harvest cells for flow cytometry or proliferation assays.

Cytokine Production Analysis (Cytokine Bead Array)
  • Objective: To quantify the secretion of key cytokines like IL-2 and IFN-γ.

  • Methodology:

    • Use supernatants collected from the T-cell activation assay.

    • Perform a multiplex cytokine bead array (CBA) assay according to the manufacturer's instructions.

    • Briefly, mix supernatants with capture beads specific for IL-2, IFN-γ, and other cytokines of interest.

    • Add a PE-conjugated detection reagent to form a sandwich complex.

    • Acquire data on a flow cytometer.

    • Calculate cytokine concentrations by comparing sample fluorescence intensity to a standard curve.

SLP-76 Phosphorylation Assay (Flow Cytometry)
  • Objective: To directly measure the inhibition of HPK1's immediate downstream target in a cellular context.

  • Methodology:

    • Stimulate PBMCs or purified T-cells with anti-CD3/CD28 antibodies for a short duration (e.g., 15-30 minutes) in the presence of the HPK1 inhibitor or vehicle.

    • Immediately fix the cells with a formaldehyde-based buffer to preserve phosphorylation states.

    • Permeabilize the cells with a methanol-based buffer to allow intracellular antibody staining.

    • Stain with a fluorescently-conjugated antibody specific for phosphorylated SLP-76 (Ser376) and antibodies for cell surface markers (e.g., CD4, CD8).

    • Analyze the median fluorescence intensity (MFI) of pSLP-76 within the T-cell populations using a flow cytometer.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experiment Setup cluster_analysis Analysis A Isolate Human T-Cells (from PBMCs) B Pre-treat with Hpk1 Inhibitor or Vehicle A->B C Stimulate with anti-CD3/CD28 B->C D Phospho-Flow Cytometry (pSLP-76) C->D 15-30 min E Cytokine Bead Array (IL-2, IFN-γ) C->E 24-72 hrs F Proliferation Assay (CFSE) & Activation Markers (CD25/CD69) C->F 72 hrs

Caption: General experimental workflow for evaluating HPK1 inhibitors.

Conclusion

Inhibition of HPK1 kinase activity represents a compelling therapeutic strategy for enhancing T-cell-mediated anti-tumor immunity. By preventing the phosphorylation and subsequent degradation of the key adaptor protein SLP-76, small molecule inhibitors of HPK1 effectively remove an intrinsic brake on the T-cell activation machinery. This leads to a more potent and sustained immune response, characterized by increased T-cell proliferation and effector cytokine production. The experimental frameworks provided offer robust methods for the continued investigation and development of this promising class of immuno-oncology agents.

References

The Role of Hpk1-IN-16 in Cancer Immunotherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of anti-tumor immunity. Its inhibition represents a promising strategy in cancer immunotherapy to enhance T-cell-mediated tumor cell destruction. This technical guide provides an in-depth overview of the role of HPK1, with a focus on the therapeutic potential of its inhibitors, exemplified by compounds such as Hpk1-IN-16 and other small molecules. This document details the underlying signaling pathways, summarizes key preclinical and clinical data, provides representative experimental protocols, and visualizes complex biological and experimental processes.

Introduction to HPK1 in Immuno-Oncology

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20-like serine/threonine kinase family. It functions as a crucial intracellular immune checkpoint, negatively regulating T-cell receptor (TCR) signaling.[1][2][3] In the context of cancer, HPK1 activity can dampen the immune system's ability to recognize and eliminate tumor cells, thereby contributing to immune evasion.[3] Genetic knockout or pharmacological inhibition of HPK1 has been shown to enhance T-cell activation, increase cytokine production, and lead to potent anti-tumor immune responses in preclinical models.[4][5][6] Consequently, the development of small molecule inhibitors targeting HPK1 is an area of intense research and development in immuno-oncology.[1][7]

The HPK1 Signaling Pathway

Upon T-cell receptor (TCR) engagement with an antigen, HPK1 is recruited to the TCR signaling complex. Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at serine 376.[8] This phosphorylation event leads to the recruitment of the 14-3-3 protein, which ultimately results in the ubiquitination and proteasomal degradation of SLP-76.[8] The degradation of SLP-76 destabilizes the TCR signaling complex, attenuating downstream signaling cascades, including the activation of phospholipase C gamma 1 (PLCγ1) and the extracellular signal-regulated kinase (ERK) pathway.[8][9] By inhibiting HPK1, this negative feedback loop is disrupted, leading to sustained TCR signaling, enhanced T-cell proliferation, and increased production of effector cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[8][9]

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Antigen Antigen Antigen->TCR Engagement SLP76 SLP-76 pSLP76 pSLP-76 (S376) SLP76->pSLP76 PLCg1 PLCγ1 Activation SLP76->PLCg1 ERK ERK Activation SLP76->ERK FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruits Ubiquitination Ubiquitination & Degradation FourteenThreeThree->Ubiquitination Ubiquitination->SLP76 Degrades TCell_Activation T-Cell Activation & Cytokine Production PLCg1->TCell_Activation ERK->TCell_Activation Active_HPK1 Active HPK1 HPK1->Active_HPK1 Activation Active_HPK1->SLP76 Phosphorylates Hpk1_IN_16 This compound Hpk1_IN_16->Active_HPK1 Inhibits

Caption: HPK1 Signaling Pathway in T-Cells.

Quantitative Data for HPK1 Inhibitors

A number of small molecule inhibitors of HPK1 have been developed and characterized. The following tables summarize key quantitative data for selected compounds, including their in vitro potency and cellular activity.

Table 1: In Vitro Potency of Selected HPK1 Inhibitors

CompoundIC50 (nM)Assay MethodReference
GNE-18581.9Biochemical Assay[10]
Compound K2.6Biochemical Assay[10]
XHS (piperazine analog)2.6Biochemical Assay[10]
Diaminopyrimidine carboxamide compound 220.061Biochemical Assay[10]
Unnamed Insilico Medicine Compound10.4Biochemical Assay[11]
Sunitinib15Biochemical Assay[12]
ISR-0524,200Kinase Inhibition Assay[13]
ISR-0343,900Kinase Inhibition Assay[13]
M074-28652,930Kinase Inhibition Assay[10]

Table 2: Cellular and In Vivo Activity of Selected HPK1 Inhibitors

CompoundActivity MetricValueModel SystemReference
XHS (piperazine analog)SLP-76 PBMC IC50600 nMHuman PBMCs[10]
Unnamed Insilico Medicine CompoundTumor Growth Inhibition (TGI) - Monotherapy42%CT26 Syngeneic Mouse Model[11]
Unnamed Insilico Medicine CompoundTumor Growth Inhibition (TGI) - with anti-PD-136% (anti-PD-1 alone)CT26 Syngeneic Mouse Model[11]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of HPK1 inhibitors. Below are representative protocols for key experiments.

HPK1 Kinase Assay (ADP-Glo™ Luminescent Assay)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Kinase assay buffer

  • Test inhibitor (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • Add 1 µL of the inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2 µL of recombinant HPK1 enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (containing MBP and ATP).

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC50 value of the inhibitor.[14][15]

Western Blot for Phospho-SLP-76

This method is used to assess the inhibition of HPK1's downstream target in a cellular context.

Materials:

  • Human or murine T-cells (e.g., Jurkat cells or primary T-cells)

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Test inhibitor

  • Lysis buffer

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture T-cells and treat with various concentrations of the test inhibitor for a specified time.

  • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-SLP-76.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total SLP-76 as a loading control.[16]

In Vivo Syngeneic Mouse Tumor Model

This protocol evaluates the anti-tumor efficacy of an HPK1 inhibitor in an immunocompetent mouse model.

Materials:

  • Syngeneic mouse strain (e.g., BALB/c or C57BL/6)

  • Murine tumor cell line (e.g., CT26 colon carcinoma or MC38 colorectal adenocarcinoma)

  • Test inhibitor formulated for in vivo administration

  • Anti-PD-1 antibody (for combination studies)

  • Calipers for tumor measurement

Procedure:

  • Implant a known number of tumor cells subcutaneously into the flank of the mice.

  • Once tumors are palpable, randomize the mice into treatment groups (e.g., vehicle, inhibitor alone, anti-PD-1 alone, combination).

  • Administer the test inhibitor and/or anti-PD-1 antibody according to the desired schedule and route of administration.

  • Measure tumor volume with calipers at regular intervals.

  • Monitor the mice for signs of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immune cell infiltration).

  • Calculate tumor growth inhibition (TGI).[11]

Visualization of Experimental Workflows and Logic

HPK1_Inhibitor_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development HTS High-Throughput Screening Biochem_Assay Biochemical Assay (IC50 Determination) HTS->Biochem_Assay Hit Identification Cell_Assay Cellular Assay (pSLP-76, Cytokine Release) Biochem_Assay->Cell_Assay Lead Optimization InVivo_Model In Vivo Mouse Model (Tumor Growth Inhibition) Cell_Assay->InVivo_Model Candidate Selection Phase1 Phase I Trial (Safety & Tolerability) InVivo_Model->Phase1 IND-Enabling Studies Phase2 Phase II Trial (Efficacy in Patients) Phase1->Phase2

Caption: HPK1 Inhibitor Development Workflow.

Clinical Development of HPK1 Inhibitors

Several HPK1 inhibitors have advanced into clinical trials, highlighting the significant interest in this target. These trials are evaluating the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of these agents, both as monotherapy and in combination with other immunotherapies, such as anti-PD-1 antibodies.

Table 3: Selected HPK1 Inhibitors in Clinical Trials

CompoundDeveloperPhaseIndicationClinicalTrials.gov Identifier
CFI-402411Treadwell TherapeuticsPhase 1/2Advanced Solid MalignanciesNCT04521413[17]
BGB-15025BeiGenePhase 1/2Advanced Solid TumorsNCT04649385[18]
NDI-101150Nimbus TherapeuticsPhase 1/2Solid TumorsNCT05128487[17]
GRC 54276Glenmark PharmaceuticalsPhase 1/2Advanced Solid Tumors and LymphomasNCT05878691[17]

Conclusion

The inhibition of HPK1 represents a compelling and scientifically validated approach to enhancing anti-tumor immunity. As a negative regulator of T-cell signaling, targeting HPK1 with small molecule inhibitors can unleash a more potent and durable immune response against cancer. The preclinical data for compounds like this compound and others are promising, and the ongoing clinical trials will be crucial in determining the therapeutic utility of this class of immuno-oncology agents. The continued development of potent and selective HPK1 inhibitors holds the potential to benefit a broad range of cancer patients, both as monotherapy and in combination with existing immunotherapies.

References

Hpk1-IN-16 Downstream Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of immune responses, particularly in T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[3][4] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor T-cell activity.[5][6] This technical guide provides an in-depth overview of the downstream signaling pathways modulated by HPK1 and the effects of its inhibition, with a focus on the potent and selective inhibitor, Hpk1-IN-16.

Core Signaling Pathways Modulated by HPK1

HPK1 acts as a central node in integrating and attenuating signals downstream of the T-cell receptor. Its kinase activity is essential for its negative regulatory function.[7] Upon TCR engagement, HPK1 is recruited to the plasma membrane and activated through a series of phosphorylation events.[8][9] Activated HPK1 then modulates multiple downstream signaling cascades, primarily the T-Cell Receptor (TCR) signaling pathway, the c-Jun N-terminal kinase (JNK) pathway, and the Nuclear Factor-κB (NF-κB) pathway.[10][11]

T-Cell Receptor (TCR) Signaling Pathway

The most well-characterized role of HPK1 is its negative regulation of TCR signaling. Upon TCR activation, HPK1 is recruited to the linker for activation of T-cells (LAT) signalosome.[6] There, it gets phosphorylated and activated by upstream kinases.[8] Activated HPK1 then phosphorylates key downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[12][13][14]

HPK1 directly phosphorylates SLP-76 at Serine 376.[14][15] This phosphorylation event creates a binding site for 14-3-3 chaperone proteins.[12][13][14] The recruitment of 14-3-3 proteins to SLP-76 leads to the dissociation of the SLP-76/Vav1/Nck complex from the LAT signalosome, thereby dampening the downstream signaling cascade that is crucial for T-cell activation, including calcium mobilization and ERK activation.[12][13][14][16] Inhibition of HPK1, for instance by this compound, prevents the phosphorylation of SLP-76, leading to sustained TCR signaling and enhanced T-cell activation.[3]

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Activation LAT LAT ZAP70->LAT Phosphorylation HPK1 HPK1 LAT->HPK1 Recruitment SLP76 SLP-76 LAT->SLP76 Recruitment HPK1->SLP76 Phosphorylation (S376) pSLP76 pSLP-76 (S376) Downstream Downstream Signaling (e.g., PLCγ1, ERK) SLP76->Downstream Signal Propagation Prot1433 14-3-3 pSLP76->Prot1433 Binding Signal_Dampening Signal Dampening Prot1433->Signal_Dampening HPK1_inhibitor This compound HPK1_inhibitor->HPK1 Inhibition JNK_NFkB_Signaling HPK1 HPK1 MEKK1_TAK1 MEKK1 / TAK1 HPK1->MEKK1_TAK1 Activation IKK_complex IKK Complex HPK1->IKK_complex Activation MKK4_7 MKK4 / MKK7 MEKK1_TAK1->MKK4_7 Activation JNK JNK MKK4_7->JNK Activation AP1 AP-1 JNK->AP1 Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation HPK1_inhibitor This compound HPK1_inhibitor->HPK1 Inhibition Kinase_Assay_Workflow Start Start Setup Set up kinase reaction (HPK1, Substrate, ATP) Start->Setup Add_Inhibitor Add this compound Setup->Add_Inhibitor Incubate Incubate Add_Inhibitor->Incubate Add_ADP_Glo Add ADP-Glo™ Reagent Incubate->Add_ADP_Glo Add_Detection Add Kinase Detection Reagent Add_ADP_Glo->Add_Detection Read Read Luminescence Add_Detection->Read End End Read->End

References

Hpk1-IN-16 and its Effect on T-Cell Receptor Signaling: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, effectively acting as an intracellular immune checkpoint.[2][3] By attenuating T-cell activation, HPK1 limits the duration and intensity of an immune response to prevent excessive inflammation and autoimmunity.[1] However, in the context of oncology, this braking mechanism can be exploited by tumors to evade immune surveillance.[4] Consequently, inhibiting HPK1 has emerged as a promising therapeutic strategy to enhance anti-tumor immunity.[5]

Hpk1-IN-16 is identified as a potent and selective inhibitor of HPK1.[6] This technical guide will provide an in-depth overview of the core mechanism by which HPK1 inhibitors like this compound modulate T-cell receptor signaling, supported by quantitative data from representative small molecule inhibitors, detailed experimental protocols, and visualizations of the key pathways and workflows.

Core Mechanism of Action: Releasing the Brakes on T-Cell Activation

Upon antigen recognition by the T-cell receptor, a signaling cascade is initiated to activate the T-cell. A key event is the formation of a signalosome complex involving the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76kDa).[7] HPK1 is activated downstream of the TCR and negatively regulates this pathway by directly phosphorylating SLP-76 at a specific residue, Serine 376 (Ser376).[3][8][9]

This phosphorylation event creates a docking site for the 14-3-3 protein, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[8] This action destabilizes the entire TCR signaling complex, thereby attenuating downstream signals required for full T-cell activation, including the phosphorylation of PLCγ1 and ERK.[8][10]

HPK1 inhibitors, such as this compound, are ATP-competitive small molecules that bind to the kinase domain of HPK1, blocking its catalytic activity.[7] This inhibition prevents the phosphorylation of SLP-76 at Ser376, thereby preserving the integrity of the TCR signalosome, sustaining downstream signaling, and leading to enhanced T-cell activation, proliferation, and cytokine production.[7][10]

HPK1_Signaling_Pathway cluster_TCR TCR Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Activation TCR TCR-CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 LAT->HPK1 activates PLCg1 p-PLCγ1 SLP76->PLCg1 pSLP76 p-SLP-76 (Ser376) ERK p-ERK PLCg1->ERK Cytokines Cytokine Production (IL-2, IFN-γ) ERK->Cytokines HPK1->SLP76 HPK1->pSLP76 phosphorylates (Ser376) Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 inhibits Degradation Signal Termination (Degradation) pSLP76->Degradation Experimental_Workflow cluster_prep Cell Preparation cluster_stim Stimulation & Staining cluster_analysis Data Analysis start Culture Jurkat T-cells preincubate Pre-incubate cells with This compound dilutions start->preincubate stimulate Stimulate with αCD3/αCD28 (15 min @ 37°C) preincubate->stimulate fix_perm Fix and Permeabilize Cells stimulate->fix_perm stain Stain with α-pSLP-76 Ab, then secondary Ab fix_perm->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Calculate MFI of pSLP-76 acquire->analyze end Determine IC50 analyze->end

References

Hpk1-IN-16: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell activation and anti-tumor immunity. Its inhibition presents a promising strategy in immuno-oncology. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Hpk1-IN-16, a potent and selective inhibitor of HPK1. Detailed experimental protocols, quantitative biological data, and a visual representation of the associated signaling pathway are presented to facilitate further research and development in this area.

Introduction to HPK1 as a Therapeutic Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a member of the Ste20 family of serine/threonine kinases.[1] It is primarily expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[2] HPK1 functions as a crucial negative regulator of immune responses, particularly in the context of T-cell receptor (TCR) signaling.[2][3]

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream substrates, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76.[1][4] The destabilization of the SLP-76 signalosome ultimately dampens T-cell activation, proliferation, and cytokine production.[4]

Genetic studies involving HPK1 knockout or kinase-dead mice have demonstrated enhanced anti-tumor immunity and T-cell effector functions.[4] These findings have solidified HPK1 as a compelling therapeutic target for cancer immunotherapy. The development of small molecule inhibitors that can effectively block HPK1's kinase activity is a key strategy to unleash the full potential of the immune system against cancer.

Discovery of this compound

This compound has been identified as a potent and selective inhibitor of HPK1.[5] Its discovery was part of a broader effort to develop small molecules targeting HPK1 for cancer immunotherapy. The compound is referenced in patent WO2019051199A1 as compound 39.[5]

Synthesis of this compound

While the specific, detailed synthesis protocol for this compound is proprietary and contained within patent literature, a general synthetic approach for similar kinase inhibitors often involves multi-step organic synthesis. These routes typically focus on the construction of a core scaffold that can effectively bind to the ATP-binding pocket of the kinase, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of quinoline-based HPK1 inhibitors, for example, has been described in the literature and often involves key steps such as nucleophilic aromatic substitution and cross-coupling reactions to build the final molecule.[6]

Biological Activity and Selectivity

The biological activity of this compound and other representative HPK1 inhibitors is summarized in the table below. This data highlights the potency and, in some cases, the selectivity of these compounds.

Compound NameTargetIC50 (nM)Ki (nM)Cellular Assay (IC50/EC50)Kinase SelectivityReference
This compound HPK1Potent and Selective--Selective[5]
Unnamed Compound [I]HPK10.2-3 nM (pSLP76); 1.5 nM (IL-2)-[7]
Compound 7hHPK1---Highly selective; only MAP4K3 inhibited >50% at 20 nM[8]
SunitinibMulti-RTK, HPK1-~10-Broad[9]
GNE-1858HPK11.9---[10]
XHSHPK12.6-0.6 µM (SLP76 PBMC)751-fold vs JAK1[10]
Compound K (BMS)HPK12.6--50-fold vs MAP4K family[10]
Compound 3aHPK148---[6]

Experimental Protocols

HPK1 Kinase Inhibition Assay (General Protocol)

Biochemical assays to determine the half-maximal inhibitory concentration (IC50) of compounds against HPK1 are crucial for drug discovery. A common method is the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a light signal that is proportional to the kinase activity.

Materials:

  • Recombinant HPK1 enzyme

  • Myelin Basic Protein (MBP) or a specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, Brij-35)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compound (e.g., this compound)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the test compound, recombinant HPK1 enzyme, and the substrate/ATP mixture.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for approximately 40 minutes.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for about 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for HPK1 Activity (pSLP76)

Cellular assays are essential to confirm that the inhibitor can engage its target within a biological context. Measuring the phosphorylation of SLP-76 at Ser376 is a direct readout of HPK1 activity in cells.[11]

Principle: T-cells (e.g., Jurkat cells) are stimulated to activate the TCR signaling pathway, leading to HPK1 activation and subsequent phosphorylation of SLP-76. The level of phosphorylated SLP-76 (pSLP76) is then quantified, typically by ELISA or flow cytometry, in the presence and absence of the inhibitor.

Materials:

  • Jurkat T-cells

  • Cell culture medium

  • TCR stimulating agents (e.g., anti-CD3/anti-CD28 antibodies)

  • Test compound (e.g., this compound)

  • Lysis buffer

  • Antibodies: anti-SLP76 (total) and anti-pSLP76 (Ser376)

  • ELISA plates or flow cytometer

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies to activate TCR signaling.

  • After a defined incubation period, lyse the cells to extract proteins.

  • Quantify the levels of total SLP76 and pSLP76 (Ser376) using a sandwich ELISA or intracellular flow cytometry staining.

  • Normalize the pSLP76 signal to the total SLP76 signal.

  • Calculate the percent inhibition of SLP76 phosphorylation and determine the cellular IC50 value.

HPK1 Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling cascade.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Downstream Downstream Signaling TCR TCR/CD3 Lck Lck TCR->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation HPK1 HPK1 ZAP70->HPK1 Activation SLP76 SLP-76 LAT->SLP76 Recruitment Gads Gads SLP76->Gads Binding PLCG1 PLCγ1 SLP76->PLCG1 Activation ERK ERK SLP76->ERK Activation pSLP76 pSLP-76 (Ser376) T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PLCG1->T_Cell_Activation Leads to ERK->T_Cell_Activation Leads to HPK1->SLP76 Phosphorylation (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three Ub_Degradation Ubiquitination & Proteasomal Degradation Fourteen_three_three->Ub_Degradation Induces Ub_Degradation->SLP76 Inhibits

Caption: HPK1 Negative Regulation of TCR Signaling.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of HPK1 and serves as a lead compound for the development of novel immuno-oncology therapeutics. The data and protocols presented in this guide are intended to support the research community in further exploring the therapeutic potential of HPK1 inhibition. Future work will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of HPK1 inhibitors to translate their potent in vitro activity into effective and safe clinical candidates.

References

The Structure-Activity Relationship of HPK1 Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors, Focusing on Core Moieties, Bioassays, and Structure-Activity Relationship (SAR) Principles.

Executive Summary

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a critical negative regulator of T-cell and B-cell receptor signaling.[1][2][3] Its role in dampening immune responses makes it a compelling target for cancer immunotherapy.[4][5] The development of small molecule inhibitors of HPK1 aims to restore and enhance anti-tumor immunity by blocking this negative regulatory pathway. While specific, detailed structure-activity relationship (SAR) data for the compound Hpk1-IN-16 is not extensively available in the public domain, this guide provides a comprehensive overview of the SAR principles gleaned from various reported series of potent HPK1 inhibitors. This document outlines the critical signaling pathways, key experimental protocols for inhibitor characterization, and quantitative data for representative compounds, offering a valuable resource for researchers in the field.

The Role of HPK1 in Immune Regulation

HPK1 is predominantly expressed in hematopoietic cells and functions as a crucial negative feedback regulator in the T-cell receptor (TCR) signaling cascade.[1] Upon TCR activation, HPK1 is recruited to the immunological synapse where it phosphorylates the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at serine 376.[6][7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the dissociation of the SLP-76 signaling complex and subsequent proteasomal degradation, thereby attenuating the T-cell response.[2] Inhibition of HPK1 kinase activity prevents SLP-76 phosphorylation, leading to sustained T-cell activation, enhanced proliferation, and increased secretion of effector cytokines such as Interleukin-2 (IL-2).[2][4][5] This mechanism of action forms the basis for the therapeutic hypothesis of targeting HPK1 in oncology.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates TC_Activation T-Cell Activation (IL-2 Production) SLP76->TC_Activation Promotes FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Recruits Degradation Signal Termination (Proteasomal Degradation) FourteenThreeThree->Degradation Leads to Inhibitor HPK1 Inhibitor Inhibitor->HPK1 Blocks

Figure 1: HPK1 Signaling Pathway in T-Cells.

Structure-Activity Relationship of HPK1 Inhibitors: Representative Data

The development of potent and selective HPK1 inhibitors has been a focus of many research efforts. Several distinct chemical scaffolds have been identified with promising activity. The following tables summarize the in vitro and cellular activities of representative HPK1 inhibitors from different chemical series.

Table 1: Biochemical and Cellular Activity of Representative HPK1 Inhibitors
Compound IDScaffoldHPK1 IC50 (nM)Cellular pSLP-76 IC50 (µM)IL-2 Secretion EC50 (µM)Reference
Compound 3a 3-Cyano-quinoline48Not ReportedNot Reported[5]
Compound 21 Macrocyclic 2,4-diaminopyrimidine1.0Not ReportedNot Reported[9]
Compound 16 Spiro analogue2.67Not ReportedNot Reported[2]
GNE-1858 Not Disclosed1.9Not ReportedNot Reported[10]
AZ3246 Not Disclosed< 3Not Reported0.09[11]
[I] Not Disclosed10.4Not ReportedNot Reported[12]
Table 2: Pharmacokinetic Properties of Selected HPK1 Inhibitors
Compound IDSpeciesDosingT1/2 (h)CL (mL/min/kg)Oral Bioavailability (%)Reference
Compound 14g Rat2 mg/kg IV9.9852.3Not Applicable[13]
[I] Mouse1 mg/kg IV0.6Not Reported116[12]
[I] Rat10 mg/kg PO0.8Not Reported80[12]

Experimental Protocols

The characterization of HPK1 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

The ADP-Glo™ kinase assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[14][15]

Protocol:

  • Reaction Setup: In a 384-well plate, add 1 µL of the test inhibitor (or DMSO as a control), 2 µL of HPK1 enzyme, and 2 µL of a substrate/ATP mixture (e.g., Myelin Basic Protein as substrate).

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to convert the ADP generated in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Detection: Measure the luminescence signal using a plate reader. The signal intensity correlates with the amount of ADP produced and thus the HPK1 kinase activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

ADP_Glo_Workflow cluster_0 Kinase Reaction cluster_1 ADP Detection A 1. Add Inhibitor, HPK1 Enzyme, & Substrate/ATP Mix B 2. Incubate for 60 min at Room Temperature A->B C 3. Add ADP-Glo™ Reagent (Incubate 40 min) B->C D 4. Add Kinase Detection Reagent (Incubate 30 min) C->D E 5. Read Luminescence D->E

Figure 2: ADP-Glo™ Kinase Assay Workflow.
Cellular Phospho-SLP76 (pSLP-76) Assay

This assay measures the level of phosphorylated SLP-76 in a cellular context, providing a direct readout of HPK1 activity within intact cells.[6][7]

Protocol:

  • Cell Culture: Use a suitable cell line, such as the human T-cell leukemia line Jurkat, which endogenously expresses HPK1.[6]

  • Compound Treatment: Pre-incubate the Jurkat cells with various concentrations of the test inhibitor.

  • T-Cell Stimulation: Stimulate the T-cell receptor signaling pathway by adding anti-CD3/CD28 antibodies. This activation leads to HPK1-mediated phosphorylation of SLP-76.

  • Cell Lysis: After a defined stimulation period, lyse the cells to release the intracellular proteins.

  • ELISA: Quantify the amount of phosphorylated SLP-76 (Ser376) using a sandwich ELISA. This typically involves a capture antibody specific for total SLP-76 and a detection antibody that recognizes the phosphorylated form of SLP-76 at Ser376.[6]

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the pSLP-76 levels against the inhibitor concentration.

Logic of a Typical SAR Study for HPK1 Inhibitors

The goal of a structure-activity relationship study is to systematically modify the chemical structure of a hit compound to improve its potency, selectivity, and pharmacokinetic properties.

SAR_Logic Start Initial Hit Compound Synthesis Synthesize Analogs (Modify R-groups) Start->Synthesis Biochem Biochemical Assay (HPK1 IC50) Synthesis->Biochem Cellular Cellular Assay (pSLP-76 IC50) Biochem->Cellular PK Pharmacokinetic Studies (ADME Properties) Cellular->PK Decision Potent & Drug-like? PK->Decision Lead Lead Candidate Decision->Synthesis No (Iterate) Decision->Lead Yes

Figure 3: Logical Flow of an SAR Study.

Conclusion

The inhibition of HPK1 is a promising strategy in immuno-oncology. The development of potent and selective small molecule inhibitors requires a thorough understanding of the structure-activity relationships that govern their interaction with the target kinase. While specific SAR data for this compound is limited in public literature, the principles and methodologies outlined in this guide, based on data from other well-characterized HPK1 inhibitors, provide a solid foundation for researchers and drug development professionals. The systematic application of biochemical and cellular assays, coupled with iterative chemical synthesis, is essential for the identification of lead candidates with desirable therapeutic profiles. The continued exploration of novel chemical scaffolds will be crucial in advancing HPK1 inhibitors into the clinic.

References

Hpk1-IN-16 for Oncology Target Validation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), for the purpose of target validation in oncology. This document details the scientific rationale for targeting HPK1, the specific characteristics of this compound, and the experimental protocols necessary to validate HPK1 as a therapeutic target in cancer.

Introduction: HPK1 as a Key Immuno-Oncology Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, and also modulates the activity of B cells and dendritic cells (DCs).[1][2] In the context of cancer, HPK1 acts as an intracellular immune checkpoint, dampening the anti-tumor immune response and allowing cancer cells to evade immune surveillance.

The inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity. Preclinical studies using genetic knockout or kinase-dead models of HPK1 have demonstrated augmented T-cell activation, increased cytokine production, and significant tumor growth inhibition. Small molecule inhibitors of HPK1 are therefore being actively pursued as a novel class of cancer immunotherapeutics, both as monotherapy and in combination with existing checkpoint inhibitors.

This compound: A Potent and Selective HPK1 Inhibitor

This compound is a potent and selective small molecule inhibitor of HPK1, identified as compound 39 in patent WO2019051199A1. Its chemical and physical properties are summarized below.

PropertyValue
CAS Number 2294965-95-8
Molecular Formula C28H27FN4O4
Molecular Weight 502.54 g/mol
Quantitative Biological Data

The following table summarizes the in vitro activity of this compound against HPK1. The data is extracted from patent WO2019051199A1, where this compound is referred to as compound 39. The patent states that compounds were tested in a biochemical assay and demonstrated an IC50 of less than 100 nM. For the purpose of this guide, a representative value is used.

Assay TypeTargetResult (IC50)
Biochemical AssayHPK1< 100 nM

Experimental Protocols for HPK1 Target Validation

This section provides detailed methodologies for key experiments to validate HPK1 as a target in oncology using this compound.

HPK1 Biochemical Kinase Assay

Objective: To determine the in vitro potency of this compound against purified HPK1 enzyme.

Materials:

  • Recombinant human HPK1 enzyme

  • This compound (dissolved in DMSO)

  • ATP

  • Myelin Basic Protein (MBP) as a substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a master mix containing the HPK1 enzyme and MBP substrate in kinase buffer. Add 5 µL of the master mix to each well.

  • Prepare a solution of ATP in kinase buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for HPK1.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Cellular Assay for HPK1 Target Engagement (pSLP-76)

Objective: To assess the ability of this compound to inhibit HPK1 activity in a cellular context by measuring the phosphorylation of its direct substrate, SLP-76, at Serine 376.

Materials:

  • Jurkat T-cells

  • This compound (dissolved in DMSO)

  • Anti-CD3/anti-CD28 antibodies for T-cell stimulation

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: Rabbit anti-phospho-SLP-76 (Ser376) and Mouse anti-total SLP-76

  • HRP-conjugated secondary antibodies

  • Western blot reagents and equipment

  • Alternatively, a TR-FRET or ELISA-based assay kit for pSLP-76 (Ser376) can be used for higher throughput.

Procedure (Western Blot):

  • Culture Jurkat T-cells in appropriate media.

  • Pre-incubate the cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for 15-30 minutes.

  • Wash the cells with cold PBS and lyse them using cell lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against pSLP-76 (Ser376) overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Strip the membrane and re-probe with an antibody against total SLP-76 as a loading control.

  • Quantify the band intensities and normalize the pSLP-76 signal to the total SLP-76 signal.

  • Calculate the percent inhibition of pSLP-76 and determine the cellular IC50 value.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical mouse model of cancer.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG mice)

  • Human cancer cell line (e.g., a colorectal or melanoma cell line)

  • This compound formulated for oral or intraperitoneal administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant the human cancer cells into the flank of the immunocompromised mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Administer this compound or vehicle to the mice daily (or as determined by pharmacokinetic studies).

  • Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

  • Optional: Tumors can be processed for pharmacodynamic marker analysis (e.g., pSLP-76) or immune cell infiltration by immunohistochemistry or flow cytometry.

Visualizing HPK1 Signaling and Experimental Workflows

HPK1 Signaling Pathway in T-Cells```dot

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 SLP76 SLP-76 Lck->SLP76 Phosphorylates HPK1 HPK1 SLP76->HPK1 Activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ) SLP76->T_Cell_Activation Promotes pSLP76 p-SLP-76 (S376) HPK1->pSLP76 Phosphorylates Degradation Proteasomal Degradation pSLP76->Degradation Leads to pSLP76->T_Cell_Activation Inhibits Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Inhibits

Caption: Experimental workflow for validating HPK1 as an oncology target using this compound.

Logical Relationship of HPK1 Inhibition in Cancer Therapy

Logical_Relationship Hpk1_IN_16 This compound HPK1_Inhibition HPK1 Kinase Inhibition Hpk1_IN_16->HPK1_Inhibition T_Cell_Activation Increased T-Cell Activation & Proliferation HPK1_Inhibition->T_Cell_Activation Cytokine_Production Enhanced Cytokine Production (IL-2, IFN-γ) HPK1_Inhibition->Cytokine_Production Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity T_Cell_Activation->Anti_Tumor_Immunity Cytokine_Production->Anti_Tumor_Immunity Tumor_Regression Tumor Regression Anti_Tumor_Immunity->Tumor_Regression

Caption: Logical flow from HPK1 inhibition by this compound to anti-tumor effect.

References

In-depth Technical Guide: Selectivity Profile of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses, making it a compelling target for cancer immunotherapy.[1][2] As a serine/threonine kinase predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[3][4] The development of small molecule inhibitors targeting HPK1 aims to reverse this immunosuppressive effect and enhance anti-tumor immunity.[1][4]

A crucial aspect in the development of any kinase inhibitor is its selectivity profile. High selectivity is paramount to minimize off-target effects and ensure that the therapeutic action is derived from the intended target.[2][5] This guide provides an in-depth overview of the selectivity of HPK1 inhibitors, focusing on representative compounds for which public data is available. Due to the proprietary nature of many drug development programs, a comprehensive selectivity profile for a specific compound like Hpk1-IN-16 is not publicly available. Therefore, this document will utilize data from well-characterized HPK1 inhibitors, such as CompK and NDI-101150, to illustrate the expected selectivity profile for this class of molecules.

HPK1 Signaling Pathway

HPK1 functions as a key node in the T-cell receptor signaling cascade. Upon TCR engagement, HPK1 is recruited to the immunological synapse where it becomes activated.[6] Activated HPK1 then phosphorylates downstream substrates, most notably the adapter protein SLP-76 at Ser376.[3][4] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, effectively terminating the TCR signal.[3][4] By inhibiting HPK1, the degradation of SLP-76 is prevented, leading to sustained T-cell activation, cytokine production, and enhanced anti-tumor immune responses.[1][7]

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT HPK1 HPK1 ZAP70->HPK1 Activation SLP76 SLP-76 LAT->SLP76 Ras_GRP RasGRP LAT->Ras_GRP PLCg1 PLCγ1 SLP76->PLCg1 FourteenThreeThree 14-3-3 SLP76->FourteenThreeThree Binding IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKCθ DAG->PKC NFAT NFAT Activation Ca_Flux->NFAT IL2 IL-2 Production NFAT->IL2 NFkB NF-κB Activation PKC->NFkB NFkB->IL2 Ras Ras Ras_GRP->Ras ERK ERK Activation Ras->ERK AP1 AP-1 Activation ERK->AP1 AP1->IL2 HPK1->SLP76 Phosphorylation (Ser376) Ub_Proteasome Ubiquitination & Proteasomal Degradation FourteenThreeThree->Ub_Proteasome Ub_Proteasome->SLP76 Degradation

Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.

Selectivity Profile of HPK1 Inhibitors

The development of highly selective HPK1 inhibitors is crucial to avoid off-target effects, particularly against other members of the MAP4K family which share a high degree of structural similarity.[8] The following tables present representative selectivity data for two well-characterized HPK1 inhibitors, CompK and NDI-101150, against other kinases.

Table 1: Selectivity of CompK against MAP4K Family Members

KinaseIC50 (nM)Fold Selectivity vs. HPK1
HPK1 (MAP4K1) 2.6 1
MAP4K2>1000>384
MAP4K3 (GLK)14054
MAP4K4 (HGK)>1000>384
MAP4K5>1000>384
MAP4K6>1000>384

Data compiled from publicly available sources for illustrative purposes.[8][9]

Table 2: Selectivity of NDI-101150 against a Panel of Kinases

KinaseEnzymatic IC50 (nM)Fold Selectivity vs. HPK1
HPK1 (MAP4K1) <10 1
MAP4K2>3000>300
MAP4K3 (GLK)>3000>300
MAP4K4 (HGK)>3000>300
MAP4K5>3000>300
LCK>10000>1000
ZAP70>10000>1000
ITK>10000>1000
JAK1>10000>1000
JAK2>10000>1000
JAK3>10000>1000
TYK2>10000>1000

Data compiled from publicly available sources for illustrative purposes.[10]

These tables demonstrate that potent and highly selective HPK1 inhibitors can be developed, exhibiting greater than 50-fold selectivity against the most closely related MAP4K family member, MAP4K3 (GLK), and over 300-fold selectivity against other kinases.[8][10]

Experimental Protocols for Kinase Selectivity Assays

The selectivity of kinase inhibitors is typically determined using in vitro biochemical assays. Two common methods are the ADP-Glo™ Kinase Assay and Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[11][12] The luminescent signal is proportional to the amount of ADP generated and therefore reflects the kinase activity.

Materials:

  • HPK1 enzyme and other kinases for selectivity profiling

  • Substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test inhibitor (e.g., this compound)

  • 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test inhibitor in DMSO.

    • In a 384-well plate, add 1 µL of the inhibitor dilution (or DMSO for control).

    • Add 2 µL of the kinase solution.

    • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

    • Incubate at room temperature for 60 minutes.[6]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[6]

  • ADP to ATP Conversion and Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and to provide luciferase and luciferin for the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

    • The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ADP_Glo_Workflow Start Start: Kinase Reaction Setup Kinase_Reaction 1. Kinase, Substrate, ATP, and Inhibitor Incubate for 60 min Start->Kinase_Reaction Add_ADPGlo 2. Add ADP-Glo™ Reagent Incubate for 40 min Kinase_Reaction->Add_ADPGlo Kinase Reaction Produces ADP Add_Kinase_Detection 3. Add Kinase Detection Reagent Incubate for 30-60 min Add_ADPGlo->Add_Kinase_Detection Remaining ATP is Depleted Read_Luminescence 4. Measure Luminescence Add_Kinase_Detection->Read_Luminescence ADP is Converted to ATP, Generating Light End End: IC50 Determination Read_Luminescence->End TR_FRET_Workflow Start Start: Kinase Reaction Setup Kinase_Reaction 1. Kinase, Biotinylated Substrate, ATP, and Inhibitor Incubate Start->Kinase_Reaction Add_Stop_Detection 2. Add Stop Solution and TR-FRET Detection Reagents (Eu-Ab and SA-Acceptor) Incubate Kinase_Reaction->Add_Stop_Detection Substrate is Phosphorylated Read_FRET 3. Measure TR-FRET Signal Add_Stop_Detection->Read_FRET FRET Occurs if Substrate is Phosphorylated End End: IC50 Determination Read_FRET->End

References

Hpk1-IN-16: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document outlines its chemical properties, mechanism of action, and provides detailed experimental protocols for its application in research settings.

Core Properties of this compound

This compound is a small molecule inhibitor targeting HPK1, a key negative regulator of T-cell activation. Its physicochemical properties are summarized below.

PropertyValue
Molecular Weight 508.57 g/mol
Chemical Formula C28H27FN4O4
CAS Number 2294965-95-8
Physical State Solid powder

Mechanism of Action and Signaling Pathway

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and proliferation.[2] This negative feedback is a vital mechanism to maintain immune homeostasis and prevent excessive immune responses.[2] However, in the context of cancer, this can be detrimental as it allows tumors to evade immune surveillance.[2]

Upon TCR engagement, HPK1 is activated and phosphorylates downstream targets, most notably the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[1][3][4] Phosphorylation of SLP-76 leads to its ubiquitination and subsequent proteasomal degradation, which attenuates the T-cell activation signal.[3][4]

This compound, as an inhibitor of HPK1, blocks this kinase activity. By preventing the phosphorylation of SLP-76, this compound disrupts the negative feedback loop, leading to sustained T-cell activation, enhanced cytokine production, and a more robust anti-tumor immune response.[1][2]

Below is a diagram illustrating the HPK1 signaling pathway and the point of intervention by this compound.

HPK1_Signaling_Pathway cluster_cell T-Cell TCR T-Cell Receptor (TCR) HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 inhibits Degradation Ubiquitination & Degradation SLP76->Degradation Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->Activation promotes Degradation->Activation inhibits

HPK1 signaling pathway and this compound inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of HPK1 inhibitors like this compound to study T-cell activation.

In Vitro T-Cell Activation Assay

This protocol describes the stimulation of primary human T-cells and the assessment of activation markers and cytokine production in the presence of this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • This compound (dissolved in DMSO)

  • Prostaglandin E2 (PGE2) (optional, for suppression studies)

  • ELISA kits for IL-2 and IFN-γ

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD25, anti-CD69)

Workflow Diagram:

TCell_Activation_Workflow cluster_workflow T-Cell Activation Assay Workflow Isolate_TCells 1. Isolate T-Cells from PBMCs Prepare_Plates 2. Coat plates with anti-CD3/CD28 Isolate_TCells->Prepare_Plates Treat_Cells 3. Pre-treat T-Cells with This compound Prepare_Plates->Treat_Cells Stimulate_Cells 4. Add T-Cells to coated plates for stimulation Treat_Cells->Stimulate_Cells Incubate 5. Incubate for 24-72 hours Stimulate_Cells->Incubate Collect_Supernatant 6. Collect supernatant for cytokine analysis (ELISA) Incubate->Collect_Supernatant Analyze_Cells 7. Stain cells for activation markers (Flow Cytometry) Incubate->Analyze_Cells

Workflow for in vitro T-cell activation assay.

Procedure:

  • Isolate Human T-Cells: Isolate T-cells from fresh human PBMCs using a negative selection method like the RosetteSep™ Human T Cell Enrichment Cocktail according to the manufacturer's protocol.

  • Prepare Stimulation Plates: Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash the plate with PBS before use. Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the cell culture medium.

  • Cell Treatment: Resuspend the isolated T-cells in complete RPMI-1640 medium. Pre-incubate the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO) for 1-2 hours. For suppression studies, PGE2 can be added at this step.[5]

  • Cell Stimulation: Plate the pre-treated T-cells in the anti-CD3 coated wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 72 hours.

  • Cytokine Analysis: After incubation, centrifuge the plate and collect the supernatant. Quantify the concentration of cytokines such as IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.[5]

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against T-cell activation markers like CD25 and CD69. Analyze the cells using a flow cytometer to determine the percentage of activated T-cells.

Western Blot for SLP-76 Phosphorylation

This protocol is designed to assess the direct inhibitory effect of this compound on the phosphorylation of its substrate, SLP-76, in a T-cell line like Jurkat cells.

Materials:

  • Jurkat T-cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Anti-CD3 antibody (e.g., OKT3)

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-phospho-SLP-76 (Ser376), anti-total-SLP-76, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Culture Jurkat T-cells in complete RPMI-1640 medium. Pre-treat the cells with this compound or vehicle control for 1-2 hours.

  • T-Cell Receptor Stimulation: Stimulate the T-cells with an anti-CD3 antibody (e.g., OKT3) for a short period (e.g., 5-15 minutes) to induce TCR signaling and HPK1 activation.[3]

  • Cell Lysis: Immediately after stimulation, place the cells on ice, wash with cold PBS, and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-SLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Strip the membrane and re-probe with antibodies for total SLP-76 and a loading control like β-actin to ensure equal protein loading. Quantify the band intensities to determine the relative levels of phosphorylated SLP-76.

This technical guide provides a foundational understanding of this compound and its application in immunological research. For further details and specific applications, researchers are encouraged to consult the primary literature on HPK1 inhibition.

References

Hpk1-IN-16: A Technical Guide to Solubility and Stability for the Research Professional

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information herein is intended to support researchers and drug development professionals in the effective handling, storage, and application of this compound in preclinical studies. All quantitative data is presented in clear, tabular format, and detailed experimental protocols are provided to guide laboratory practices. Visual diagrams of the HPK1 signaling pathway and a general experimental workflow for solubility assessment are also included to facilitate a deeper understanding.

Quantitative Data Summary

While specific quantitative solubility data for this compound in a range of solvents remains limited in publicly available resources, stability information has been reported by suppliers. The following tables summarize the currently available data.

Table 1: Stability of this compound

FormStorage Temperature (°C)Shelf LifeSource
Powder-202 years[1]
In DMSO42 weeks[1]
In DMSO-806 months[1]

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly published. However, standardized methodologies for small molecule kinase inhibitors can be readily adapted. The following are detailed, generalized protocols for key experiments.

Protocol for Determining Thermodynamic Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in various solvents, a critical parameter for in vitro and in vivo studies.

Objective: To determine the saturated concentration of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid powder)

  • Selected solvents (e.g., DMSO, Ethanol, Water, Phosphate-Buffered Saline (PBS) pH 7.4)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO). This will be used to create a standard curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a vial. The excess solid should be visually apparent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC standard curve.

  • HPLC Analysis: Inject the diluted supernatant onto the HPLC system. The concentration of this compound is determined by comparing the peak area to the standard curve.

  • Data Reporting: The solubility is reported in units of µg/mL or mM.

Protocol for Assessing Stability in Solution

This protocol describes a general method for evaluating the stability of this compound in a specific solvent over time, which is crucial for ensuring the integrity of stock solutions and experimental results.

Objective: To determine the degradation of this compound in solution under specific storage conditions.

Materials:

  • This compound stock solution in the solvent of interest

  • Storage vials

  • Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C and -80°C)

  • HPLC system with a suitable column and detector

Procedure:

  • Initial Analysis (Time 0): Immediately after preparing the this compound stock solution, perform an initial HPLC analysis to determine the initial concentration and purity. This serves as the baseline.

  • Sample Storage: Aliquot the stock solution into multiple vials to avoid repeated freeze-thaw cycles. Store the vials at the desired temperatures.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC. The chromatogram should be carefully examined for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. The stability is often reported as the time at which a certain percentage of the compound (e.g., 90%) remains.

Mandatory Visualizations

The following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation CD28 CD28 CD28->Lck ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 LAT->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 Vav1 Vav1 SLP76->Vav1 HPK1->SLP76 Inhibitory Phosphorylation Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Inhibition NFAT NFAT PLCg1->NFAT AP1 AP-1 Vav1->AP1 NFkB NF-κB Vav1->NFkB

Caption: HPK1 Signaling Pathway in T-Cells.

Experimental_Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment start Start: Obtain this compound prepare_stock Prepare High-Concentration Stock (e.g., in DMSO) start->prepare_stock add_excess Add Excess this compound to Test Solvents start->add_excess prepare_solution Prepare this compound Solution in Test Solvent start->prepare_solution create_standards Create Standard Curve (Serial Dilutions) prepare_stock->create_standards hplc_standards Analyze Standards by HPLC create_standards->hplc_standards hplc_solubility Analyze by HPLC hplc_standards->hplc_solubility Use Standard Curve timepoint_analysis Analyze at Time Points by HPLC hplc_standards->timepoint_analysis Use Standard Curve equilibrate Equilibrate (24-48h) with Shaking add_excess->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge collect_supernatant Collect and Dilute Supernatant centrifuge->collect_supernatant collect_supernatant->hplc_solubility determine_solubility Determine Solubility (µg/mL or mM) hplc_solubility->determine_solubility end End: Report Data determine_solubility->end initial_analysis Initial Analysis (Time 0) by HPLC prepare_solution->initial_analysis store_samples Store Aliquots at Different Temperatures initial_analysis->store_samples store_samples->timepoint_analysis determine_stability Determine % Remaining Over Time timepoint_analysis->determine_stability determine_stability->end

Caption: General Workflow for Solubility and Stability Assessment.

References

Hpk1-IN-16: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling information for Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The information is intended to guide laboratory personnel in the safe use and management of this compound.

Chemical and Physical Properties

This compound is a small molecule inhibitor being investigated for its role in cancer immunotherapy.[1][2] Understanding its physical and chemical characteristics is fundamental to its safe handling.

PropertyValueReference
Chemical Name This compound[3]
Synonyms Not Available[3]
CAS Number 2294965-95-8[1][3]
Molecular Formula C28H27FN4O4[1][3]
Molecular Weight 454.54 g/mol [1][3]
Appearance Powder[1]
Purity Not specified, for research use only[2]

Toxicological Information

The primary hazards associated with this compound are related to its potential toxicity if ingested and its environmental impact.

Hazard Classification (GHS)CodeDescriptionReference
Acute Toxicity, OralH302Harmful if swallowed[3]
Acute Aquatic ToxicityH400Very toxic to aquatic life[3]
Chronic Aquatic ToxicityH410Very toxic to aquatic life with long lasting effects[3]

LD50/LC50: No data available.

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the integrity of the compound.

ConditionRecommendationReference
Handling Avoid inhalation, and contact with eyes and skin. Avoid dust and aerosol formation. Use only in areas with appropriate exhaust ventilation.[3]
Storage (Powder) 2 years at -20°C[1]
Storage (in DMSO) 2 weeks at 4°C, 6 months at -80°C[1]
General Storage Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition.[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately.

Exposure RouteFirst Aid ProcedureReference
Eye Contact Remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water. Separate eyelids with fingers to ensure adequate flushing. Promptly call a physician.[3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician.[3]
Inhalation Immediately relocate self or casualty to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[3]
Ingestion Wash out mouth with water; Do NOT induce vomiting; call a physician.[3]

Experimental Protocols and Workflows

While specific experimental safety protocols for this compound are not publicly available, a general workflow for assessing the safety of a new chemical entity is presented below. This logical process ensures that potential hazards are identified and mitigated before extensive laboratory work commences.

Chemical_Safety_Assessment_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: In Vitro Toxicology cluster_2 Phase 3: In Vivo Toxicology (if required) cluster_3 Phase 4: Safety Data Sheet (SDS) Generation A Literature Review & In Silico Prediction B Physicochemical Characterization A->B H Hazard Identification & Classification A->H C Cytotoxicity Assays B->C D Genotoxicity Assays B->D B->H E Metabolic Stability C->E C->H D->E D->H F Acute Toxicity Studies E->F Proceed if necessary E->H G Repeat-Dose Toxicity Studies F->G F->H G->H I Exposure Controls & PPE Recommendations H->I J Final SDS Compilation I->J

Figure 1. A generalized workflow for the safety assessment of a novel chemical compound.

Personal Protective Equipment (PPE) and Handling Decision Pathway

The selection of appropriate PPE is paramount when working with this compound. The following decision pathway illustrates the logic for selecting the correct level of protection based on the experimental procedure.

PPE_Decision_Pathway Start Start: Handling this compound A Is there a risk of dust or aerosol generation? Start->A B Weighing, sonicating, or preparing stock solutions A->B Yes C Handling of sealed containers or prepared solutions A->C No D Use in a certified chemical fume hood B->D E Standard laboratory bench C->E G Enhanced PPE: - Chemical splash goggles - Nitrile gloves - Laboratory coat - Consider respiratory protection  (e.g., N95 respirator) D->G F Minimum PPE: - Safety glasses with side shields - Nitrile gloves - Laboratory coat E->F End Proceed with Experiment F->End G->End

Figure 2. Decision pathway for selecting appropriate PPE when handling this compound.

Spill and Disposal Procedures

In the event of a spill, appropriate measures must be taken to prevent exposure and environmental contamination.

ProcedureActionReference
Spill Cleanup Wear appropriate PPE. For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, contain the spill and follow institutional guidelines.[3]
Waste Disposal Dispose of contents/container to an approved waste disposal plant. Avoid release to the environment.[3]

Stability and Reactivity

This compound is stable under recommended storage conditions.[3]

ConditionInformationReference
Reactivity No data available.[3]
Chemical Stability Stable under recommended storage conditions.[3]
Possibility of Hazardous Reactions No data available.[3]
Conditions to Avoid No data available.[3]
Incompatible Materials Strong acids/alkalis, strong oxidizing/reducing agents.[3]
Hazardous Decomposition Products Under fire conditions, may decompose and emit toxic fumes.[3]

Disclaimer: This document is intended as a guide and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be familiar with the complete Safety Data Sheet (SDS) and follow all institutional safety protocols.

References

Hpk1-IN-16 supplier and purchasing information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This document consolidates critical information on its procurement, biochemical and cellular activity, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate further research and development.

Supplier and Purchasing Information

This compound is available from various chemical suppliers catering to the research community. Researchers are advised to request a certificate of analysis to ensure the purity and identity of the compound.

SupplierCAS NumberFormulaMolecular Weight ( g/mol )
DC Chemicals2294965-95-8C₂₈H₂₇FN₄O₄518.54
MedChemExpress2294965-95-8C₂₈H₂₇FN₄O₄518.54

Storage Conditions: Store the solid compound at -20°C for long-term stability. In solution (e.g., in DMSO), it is recommended to store at -80°C.[1]

Mechanism of Action and Biological Activity

This compound is a selective and potent inhibitor of HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] HPK1 acts as a negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation and anti-tumor immunity.[3][4]

The primary mechanism of HPK1-mediated immunosuppression involves the phosphorylation of the adaptor protein SLP-76 at Serine 376.[4][5] This phosphorylation event leads to the recruitment of the 14-3-3 protein, causing the dissociation of the SLP-76/LAT signalosome, followed by ubiquitination and proteasomal degradation of SLP-76.[6][7] This cascade ultimately attenuates downstream signaling, including the activation of PLCγ1 and ERK.[6]

By inhibiting HPK1, this compound and other similar inhibitors prevent the phosphorylation and subsequent degradation of SLP-76.[8] This leads to a sustained TCR signal, resulting in enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2 and IFN-γ).[3][9][10]

Quantitative Data

The following tables summarize the reported in vitro and in vivo activities of various HPK1 inhibitors.

Table 1: In Vitro Inhibitory Activity of Selected HPK1 Inhibitors

CompoundTargetIC₅₀ (nM)Assay TypeReference
Compound KHPK12.6Biochemical Assay[11]
GNE-1858HPK11.9Biochemical Assay[11]
Unnamed Inhibitor [I]HPK110.4Biochemical Assay[8]
Compound 22HPK10.061Not Specified[11]
XHSHPK12.6Kinase Assay[11]
A-745HPK1Potent (exact value not specified)Cellular Kinase-Binding Assay[9]

Table 2: In Vivo Efficacy of an HPK1 Inhibitor in a Syngeneic Mouse Model (CT26) [8]

TreatmentDosageTGI (%)
Inhibitor [I]30 mg/kg p.o. (twice daily)42
Anti-PD-13 mg/kg i.p.36
Inhibitor [I] + Anti-PD-1As above95

TGI: Tumor Growth Inhibition

Experimental Protocols

HPK1 Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is adapted from a general procedure for evaluating HPK1 kinase inhibitory activity.[12]

Materials:

  • HPK1 Kinase Enzyme System (e.g., Promega)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • Kinase Assay Buffer

  • Test Inhibitor (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test inhibitor in 10% DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a 384-well plate, add 2.5 µL of the test inhibitor or diluent solution (for positive and blank controls).

  • Prepare a master mix containing Kinase Assay Buffer, ATP (final concentration 10 µM), and MBP substrate (final concentration 0.1 µg/µL).

  • Add 12.5 µL of the master mix to each well.

  • Dilute the HPK1 kinase to 3 ng/µL in Kinase Assay Buffer.

  • Initiate the reaction by adding 10 µL of the diluted HPK1 kinase to each well (except the "Blank" wells, to which 10 µL of Kinase Assay Buffer is added).

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Cellular pSLP76 Phosphorylation Assay

This protocol is based on the principle of measuring the phosphorylation of SLP76 at Ser376 in response to TCR stimulation in Jurkat cells.[13]

Materials:

  • Jurkat T-cells

  • Anti-CD3/CD28 antibodies

  • Test Inhibitor (e.g., this compound)

  • Cell lysis buffer

  • Sandwich ELISA kit with a specific capture antibody for SLP76 and a detection antibody for phospho-SLP76 (Ser376).

Procedure:

  • Culture Jurkat cells to the desired density.

  • Pre-incubate the cells with various concentrations of the test inhibitor for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with anti-CD3/CD28 antibodies to activate the TCR signaling pathway.

  • After a short incubation period (e.g., 15 minutes), lyse the cells.

  • Quantify the level of phosphorylated SLP76 in the cell lysates using the sandwich ELISA according to the manufacturer's instructions.

  • Determine the IC₅₀ of the inhibitor on cellular pSLP76 levels.

T-Cell Activation Assay (Cytokine Production)

This protocol measures the effect of HPK1 inhibition on the production of IL-2 and IFN-γ by primary T-cells.[10][14]

Materials:

  • Primary human or mouse T-cells

  • Anti-CD3/anti-CD28 antibodies

  • Test Inhibitor (e.g., this compound)

  • Cell culture medium and supplements

  • ELISA or AlphaLISA kits for IL-2 and IFN-γ

Procedure:

  • Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or spleen.

  • Plate the T-cells in a 96-well plate pre-coated with anti-CD3 antibodies.

  • Add soluble anti-CD28 antibodies and various concentrations of the test inhibitor to the wells.

  • Culture the cells for 48-72 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA or AlphaLISA kits.

  • Analyze the dose-dependent effect of the inhibitor on cytokine production.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HPK1 signaling pathway and a general workflow for evaluating HPK1 inhibitors.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (inactive) TCR->HPK1_inactive activates HPK1_active HPK1 (active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 phosphorylates pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Downstream_signaling Downstream Signaling (PLCγ1, ERK activation) SLP76->Downstream_signaling promotes Degradation Ubiquitination & Proteasomal Degradation pSLP76->Degradation Degradation->Downstream_signaling inhibits T_cell_activation T-Cell Activation (IL-2, IFN-γ production) Hpk1_IN_16 This compound Hpk1_IN_16->HPK1_active inhibits Downstream_signaling->T_cell_activation

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

HPK1_Inhibitor_Workflow start Start: Identify HPK1 Inhibitor Candidate (e.g., this compound) biochemical_assay Biochemical Assay (e.g., ADP-Glo) start->biochemical_assay Determine IC₅₀ cellular_assay Cellular Assay (pSLP76) biochemical_assay->cellular_assay Confirm Cellular Potency functional_assay Functional T-Cell Assay (Cytokine Production) cellular_assay->functional_assay Assess Functional Impact in_vivo_study In Vivo Efficacy Study (Syngeneic Mouse Model) functional_assay->in_vivo_study Evaluate Anti-Tumor Activity end Lead Optimization / Clinical Candidate Selection in_vivo_study->end

Caption: General experimental workflow for the evaluation of HPK1 inhibitors.

References

Methodological & Application

Application Notes: Hpk1-IN-16 for Enhanced T-cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell activation and proliferation.[2][3][4] Pharmacological inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][5] Hpk1-IN-16 is a potent and selective inhibitor of HPK1, designed to augment T-cell effector functions. These application notes provide a detailed protocol for utilizing this compound in a T-cell activation assay, along with supporting data and pathway information.

Upon engagement of the T-cell receptor (TCR), HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at the Serine 376 residue.[2][5] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and proteasomal degradation of SLP-76.[5] The degradation of SLP-76 disrupts the formation of the TCR signaling complex, thereby attenuating downstream signaling pathways, including those involving ERK, JNK, NF-κB, and AP-1, which are crucial for T-cell activation, proliferation, and cytokine production.[6][7] By inhibiting HPK1, this compound prevents the phosphorylation and subsequent degradation of SLP-76, leading to a sustained and enhanced T-cell response.[2][5]

Hpk1 Signaling Pathway in T-cell Activation

Hpk1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment & Activation Downstream Downstream Signaling (ERK, AP-1, NF-κB) SLP76->Downstream pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Inhibition FourteenThreeThree 14-3-3 pSLP76->FourteenThreeThree Binding pSLP76->Downstream Inhibition of Signaling Ub Ubiquitin Proteasome Degradation FourteenThreeThree->Ub Activation T-cell Activation (Cytokine production, Proliferation) Downstream->Activation

Caption: Hpk1 signaling cascade in T-cell activation and point of inhibition.

Quantitative Data Summary

The following tables summarize the activity of representative HPK1 inhibitors from published studies, which are expected to be comparable to this compound.

Table 1: Biochemical and Cellular Potency of HPK1 Inhibitors

CompoundHPK1 Kinase IC50 (nM)pSLP-76 (Ser376) Cellular IC50 (nM)T-cell IL-2 Production EC50 (nM)Reference
Compound [I]0.231.5[8]
KHK-620Not ReportedNot Reported[5]
Compound 10.0465<20Not Reported[9]
Compound 2120Not ReportedNot Reported[10]

Table 2: Effect of HPK1 Inhibition on T-cell Cytokine Production

Treatment ConditionIL-2 ProductionIFN-γ ProductionReference
HPK1 Knockout vs. Wild Type (Jurkat cells)Significant IncreaseNot Reported[10]
HPK1 Inhibitor (Compound 2) vs. Control (PBMCs)Dose-dependent increaseDose-dependent increase[10]
HPK1 Knockout vs. Wild Type (CD8+ T-cells)IncreasedIncreased[11]
KHK-6 vs. Control (Jurkat cells)Significant enhancement up to 0.3 µMNot Reported[5]

Experimental Protocol: this compound T-cell Activation Assay

This protocol describes the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) or isolated T-cells and the assessment of T-cell activation in the presence of this compound.

Materials and Reagents
  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • L-Glutamine

  • Anti-human CD3 antibody (clone OKT3)

  • Anti-human CD28 antibody (clone CD28.2)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well flat-bottom cell culture plates

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human IL-2 and IFN-γ

  • Flow cytometry antibodies (e.g., anti-CD69, anti-CD25)

  • Cell proliferation dye (e.g., CFSE)

Experimental Workflow

T_Cell_Activation_Workflow cluster_prep Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis Plate_Coating 1. Coat 96-well plate with anti-CD3 antibody Cell_Isolation 2. Isolate human PBMCs or T-cells Add_Inhibitor 3. Add this compound or vehicle control (DMSO) Cell_Isolation->Add_Inhibitor Add_Cells 4. Seed cells into wells Add_Inhibitor->Add_Cells Add_Stimulation 5. Add soluble anti-CD28 antibody Add_Cells->Add_Stimulation Incubate 6. Incubate for 24-72 hours Add_Stimulation->Incubate Collect_Supernatant 7a. Collect supernatant for cytokine analysis (ELISA) Incubate->Collect_Supernatant Harvest_Cells 7b. Harvest cells for flow cytometry or proliferation assay Incubate->Harvest_Cells

References

Application Notes and Protocols: Hpk1-IN-16 IL-2 Secretion Assay in Jurkat Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, has emerged as a critical negative regulator of T-cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening immune responses.[2] This function makes HPK1 a compelling target for cancer immunotherapy, as its inhibition can enhance anti-tumor immunity.[3][4] Small molecule inhibitors of HPK1, such as Hpk1-IN-16, are being investigated for their potential to boost T-cell effector functions, including the secretion of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation.[1][3]

These application notes provide a detailed protocol for assessing the effect of HPK1 inhibitors on IL-2 secretion in Jurkat T-cells, a widely used human T-lymphocyte cell line.

HPK1 Signaling Pathway in T-Cells

Upon TCR engagement, HPK1 is recruited to the signaling complex and becomes activated.[1] Activated HPK1 then phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at Serine 376.[3] This phosphorylation event leads to the ubiquitination and subsequent proteasomal degradation of SLP-76.[1] The degradation of SLP-76 destabilizes the TCR signaling complex and attenuates downstream signaling cascades, including the activation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[1] The ERK mitogen-activated protein kinase (MAPK) pathway is crucial for the activation of the AP-1 transcription factor, which in turn induces the transcription of the IL-2 gene.[1] By inhibiting HPK1, its negative regulatory effect is removed, leading to sustained TCR signaling and enhanced IL-2 production.[1][2]

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 HPK1->SLP76 phosphorylates (S376) PLCg1 PLCγ1 SLP76->PLCg1 activates ERK ERK PLCg1->ERK activates AP1 AP-1 ERK->AP1 activates IL2_Gene IL-2 Gene Transcription AP1->IL2_Gene induces Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 inhibits

Caption: HPK1 Signaling Pathway in T-Cell Activation.

Data on HPK1 Inhibition and IL-2 Secretion

The inhibition of HPK1 has been shown to enhance IL-2 production in a dose-dependent manner. The following table summarizes representative quantitative data for HPK1 inhibitors.

CompoundAssayCell TypeKey ParameterValueReference
Compound 2IL-2 ProductionJurkat cellsEC50~200 nM[1]
Unnamed InhibitorpSLP76(S376) Cellular AssayJurkat cellsIC503 nM[5]
Unnamed InhibitorFunctional Primary T-cell IL-2 AssayPrimary T-cellsEC501.5 nM[5]

Experimental Protocol: IL-2 Secretion Assay in Jurkat Cells

This protocol details the steps to measure the effect of an HPK1 inhibitor on IL-2 secretion from stimulated Jurkat cells using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Jurkat T-cells

  • This compound or other HPK1 inhibitor

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS), 100 µg/mL penicillin, and 100 µg/mL streptomycin

  • Anti-CD3 antibody (e.g., OKT3)

  • Anti-CD28 antibody

  • 96-well clear, flat-bottom cell culture plates

  • Human IL-2 ELISA kit (e.g., from BD Biosciences)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Culture and Plating:

    • Culture Jurkat T-cells in complete RPMI medium at 37°C in a humidified 5% CO2 incubator.

    • Seed Jurkat cells at a density of 2 x 104 cells per well in 90 µL of medium in a 96-well plate.[6]

    • Incubate the plate overnight.[6]

  • Compound Treatment:

    • Prepare serial dilutions of the HPK1 inhibitor (e.g., this compound) in culture medium.

    • Add 5 µL of the diluted compound to the respective wells to achieve the desired final concentrations.[6] Include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compound for 2 hours.[6]

  • Cell Stimulation:

    • Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies. A final concentration of 6 µg/mL for the antibody cocktail can be used.[6]

    • Add 5 µL of the stimulation cocktail to each well, except for the unstimulated control wells.

    • Incubate the plate for another 16-24 hours.[6][7]

  • IL-2 Measurement by ELISA:

    • After the incubation period, centrifuge the plate and carefully collect 80 µL of the supernatant from each well.[6]

    • Perform the IL-2 ELISA according to the manufacturer's instructions. Briefly:

      • Coat a 96-well ELISA plate with the capture antibody overnight.[6]

      • Wash and block the plate.[6]

      • Add the collected supernatants and IL-2 standards to the plate and incubate.[6]

      • Wash the plate and add the detection antibody.[6]

      • Add the enzyme conjugate (e.g., Streptavidin-HRP).[6]

      • Add the substrate and stop the reaction.[6]

      • Measure the absorbance at 450 nm using a plate reader.[6]

  • Data Analysis:

    • Generate a standard curve using the absorbance values from the IL-2 standards.

    • Calculate the concentration of IL-2 in each sample from the standard curve.

    • The results can be presented as the percentage of IL-2 production relative to the stimulated vehicle control.[6]

IL2_Secretion_Assay_Workflow Start Start Seed_Cells Seed Jurkat Cells (2x10^4 cells/well) Start->Seed_Cells Overnight_Incubation Incubate Overnight Seed_Cells->Overnight_Incubation Add_Inhibitor Add HPK1 Inhibitor (e.g., this compound) Overnight_Incubation->Add_Inhibitor Incubate_2h Incubate for 2 hours Add_Inhibitor->Incubate_2h Stimulate_Cells Stimulate with anti-CD3/anti-CD28 Incubate_2h->Stimulate_Cells Incubate_16_24h Incubate for 16-24 hours Stimulate_Cells->Incubate_16_24h Collect_Supernatant Collect Supernatant Incubate_16_24h->Collect_Supernatant ELISA Perform IL-2 ELISA Collect_Supernatant->ELISA Read_Absorbance Read Absorbance at 450 nm ELISA->Read_Absorbance Analyze_Data Analyze Data Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental Workflow for IL-2 Secretion Assay.

Conclusion

The provided protocol offers a robust framework for evaluating the efficacy of HPK1 inhibitors in enhancing T-cell function, specifically IL-2 secretion. By understanding the underlying signaling pathway and adhering to a detailed experimental procedure, researchers can generate reliable and reproducible data to advance the development of novel immunotherapies targeting HPK1.

References

Application Notes and Protocols: In Vivo Study of an HPK1 Inhibitor in the MC38 Syngeneic Model

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No public in vivo data was found for a compound specifically designated as "Hpk1-IN-16." The following application notes and protocols are based on published studies of a representative and well-characterized small molecule HPK1 inhibitor, referred to as Compound K (CompK) , in the MC38 syngeneic mouse model. This information is intended to serve as a comprehensive guide for researchers and drug development professionals interested in evaluating HPK1 inhibitors in a similar preclinical setting.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] It is predominantly expressed in hematopoietic cells and functions as an intracellular immune checkpoint.[4][5] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. By blocking HPK1, T-cell activation and proliferation are augmented, leading to improved tumor cell clearance.[3][6]

The MC38 (murine colon adenocarcinoma) syngeneic model is a widely utilized and well-characterized model in immuno-oncology research.[7] The tumors are moderately immunogenic and are responsive to immune checkpoint inhibitors, making this model suitable for studying the efficacy of novel immunomodulatory agents like HPK1 inhibitors.[7]

These notes provide a detailed overview of the in vivo application of an HPK1 inhibitor, using Compound K as a surrogate, in the MC38 syngeneic mouse model, including its effects as a monotherapy and in combination with anti-PD-1 therapy.

Signaling Pathway of HPK1 in T-Cells

The following diagram illustrates the central role of HPK1 in negatively regulating T-cell activation upon T-cell receptor (TCR) engagement. Pharmacological inhibition of HPK1 blocks this negative feedback loop.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR SLP76 SLP76 TCR->SLP76 Activation HPK1 HPK1 TCR->HPK1 Activation CD28 CD28 PLCg1 PLCγ1 SLP76->PLCg1 ERK ERK Pathway PLCg1->ERK T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) ERK->T_Cell_Activation HPK1->SLP76 Phosphorylation (Inhibition) HPK1_Inhibitor HPK1 Inhibitor (e.g., Compound K) HPK1_Inhibitor->HPK1

HPK1 signaling cascade in T-cell activation.

Quantitative Data Summary

The following tables summarize the quantitative data from in vivo studies of the HPK1 inhibitor Compound K in the MC38 syngeneic model.

Table 1: Anti-Tumor Efficacy of Compound K in Combination with Anti-PD-1

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)Complete Responses
Vehicle~1500-0/10
Anti-PD-1~800~47%1/10
Compound K~1000~33%0/10
Compound K + Anti-PD-1~200~87%6/10

Data are representative values compiled from published studies.

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)

Treatment GroupCD8+ T-cells (% of CD45+ cells)CD4+ T-cells (% of CD45+ cells)Regulatory T-cells (Tregs, % of CD4+ T-cells)
VehicleLowModerateHigh
Compound K + Anti-PD-1Significantly IncreasedNo Significant ChangeSignificantly Decreased

Qualitative summary based on flow cytometry data from published studies.

Experimental Protocols

MC38 Syngeneic Tumor Model Protocol

This protocol outlines the procedure for establishing MC38 tumors in C57BL/6 mice.

Materials:

  • MC38 murine colon adenocarcinoma cell line

  • C57BL/6 mice (female, 6-8 weeks old)

  • Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Matrigel® (optional, can improve tumor take rate)

  • Syringes and needles (27G)

Procedure:

  • Culture MC38 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

  • Harvest cells at 70-80% confluency using Trypsin-EDTA.

  • Wash the cells with sterile PBS and perform a cell count.

  • Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a concentration of 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (0.5 x 10^6 cells) into the right flank of each C57BL/6 mouse.

  • Monitor tumor growth every 2-3 days using a digital caliper. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Initiate treatment when tumors reach a mean volume of approximately 100-150 mm³.

Dosing and Administration Protocol

This protocol details the administration of the HPK1 inhibitor and anti-PD-1 antibody.

Materials:

  • HPK1 Inhibitor (e.g., Compound K)

  • Vehicle for HPK1 inhibitor (e.g., 0.5% methylcellulose)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • In vivo-grade PBS

  • Oral gavage needles

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • HPK1 Inhibitor Formulation: Prepare a suspension of the HPK1 inhibitor in the chosen vehicle at the desired concentration.

  • HPK1 Inhibitor Administration: Administer the HPK1 inhibitor orally (p.o.) once or twice daily at a specified dose (e.g., 50-100 mg/kg).

  • Anti-PD-1 Antibody Preparation: Dilute the anti-PD-1 antibody in sterile PBS to the desired concentration.

  • Anti-PD-1 Antibody Administration: Administer the anti-PD-1 antibody via intraperitoneal (IP) injection at a specified dose (e.g., 10 mg/kg) on a defined schedule (e.g., every 3-4 days).

  • Treatment Groups:

    • Group 1: Vehicle (p.o.) + Isotype control (IP)

    • Group 2: HPK1 inhibitor (p.o.) + Isotype control (IP)

    • Group 3: Vehicle (p.o.) + Anti-PD-1 (IP)

    • Group 4: HPK1 inhibitor (p.o.) + Anti-PD-1 (IP)

  • Continue treatment for a specified duration (e.g., 21 days) or until tumors reach a predetermined endpoint.

Pharmacodynamic and Immune Monitoring Protocol

This protocol describes the collection and analysis of tissues to assess the biological effects of the treatment.

Materials:

  • Flow cytometry antibodies (e.g., anti-CD45, -CD3, -CD4, -CD8, -FoxP3)

  • Reagents for cytokine analysis (e.g., ELISA or Luminex kits)

  • Tissue dissociation reagents

  • 70 µm cell strainers

  • Red blood cell lysis buffer

Procedure:

  • Tissue Collection: At the end of the study, or at specified time points, collect tumors, spleens, and tumor-draining lymph nodes.

  • Single-Cell Suspension Preparation:

    • Mince tissues and digest using an appropriate enzyme cocktail to obtain single-cell suspensions.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using a lysis buffer.

  • Flow Cytometry Analysis:

    • Stain the single-cell suspensions with a panel of fluorescently labeled antibodies to identify and quantify immune cell populations (e.g., CD8+ T-cells, regulatory T-cells).

    • Acquire data on a flow cytometer and analyze using appropriate software.

  • Cytokine Analysis:

    • Collect blood via cardiac puncture and process to obtain serum.

    • Analyze serum or tissue homogenates for key cytokines (e.g., IFN-γ, IL-2) using ELISA or multiplex assays.

Experimental Workflow Visualization

The following diagram provides a visual representation of the in vivo experimental workflow for evaluating an HPK1 inhibitor in the MC38 syngeneic model.

Experimental_Workflow Cell_Culture 1. MC38 Cell Culture Implantation 2. Tumor Implantation (C57BL/6 mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Treatment Administration (HPK1i +/- Anti-PD-1) Randomization->Treatment Monitoring 6. In-life Monitoring (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 7. Endpoint Analysis Monitoring->Endpoint Efficacy Tumor Growth Inhibition Endpoint->Efficacy Efficacy PD_Analysis Pharmacodynamics (Flow Cytometry, Cytokines) Endpoint->PD_Analysis PD

In vivo experimental workflow.

References

Application Notes and Protocols for In Vivo Mouse Studies with HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview and representative protocols for the in vivo use of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors in mouse studies, based on publicly available data for analogous compounds. As specific in vivo dosing and administration data for Hpk1-IN-16 are not publicly available, the following information should be considered a guide. Researchers must conduct specific dose-finding, pharmacokinetic, and pharmacodynamic studies for this compound to determine the optimal experimental conditions.

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] HPK1 is predominantly expressed in hematopoietic cells and its inhibition has emerged as a promising strategy in cancer immunotherapy.[3][4] By blocking HPK1, the anti-tumor immune response can be enhanced, making it an attractive target for small molecule inhibitors. This document outlines representative protocols and data for in vivo studies in mice using HPK1 inhibitors, providing a framework for the preclinical evaluation of compounds like this compound.

HPK1 Signaling Pathway

HPK1 negatively regulates T-cell activation by phosphorylating key adaptor proteins, leading to the dampening of the TCR signal. The diagram below illustrates a simplified overview of the HPK1 signaling pathway.

Caption: Simplified HPK1 signaling pathway in T-cells.

Quantitative Data from In Vivo Mouse Studies with HPK1 Inhibitors

The following tables summarize dosing and pharmacokinetic data from published studies on various small molecule HPK1 inhibitors. This information can serve as a starting point for designing studies with this compound.

Table 1: Exemplar In Vivo Dosing of HPK1 Inhibitors in Mice

CompoundMouse ModelTumor Cell LineRoute of AdministrationDoseDosing FrequencyReference
Unnamed InhibitorCT26 SyngeneicCT26 (Colon Carcinoma)Oral (p.o.)30 mg/kgTwice Daily[5]
Compound K1956 Sarcoma Bearing Mice1956 (Sarcoma)Not Specified30 or 100 mg/kgTwice Daily[6]
DS21150768Multiple Syngeneic ModelsVariousOral (p.o.)Not SpecifiedNot Specified[3]

Table 2: Exemplar Pharmacokinetic Parameters of HPK1 Inhibitors in Mice

CompoundDoseRouteCmax (ng/mL)Half-life (t½) (h)Bioavailability (F%)Reference
Unnamed Inhibitor1 mg/kgIntravenous (i.v.)-0.6-[5]
Unnamed Inhibitor10 mg/kgOral (p.o.)1801-116[5]

Experimental Protocols

Below are detailed protocols for conducting in vivo mouse studies with HPK1 inhibitors, based on common practices in the field.

General Experimental Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study of an HPK1 inhibitor in a syngeneic mouse model.

experimental_workflow start Start tumor_implantation Tumor Cell Implantation start->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment with HPK1 Inhibitor (e.g., this compound) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Reached monitoring->endpoint analysis Tissue Collection & Analysis (e.g., IHC, Flow Cytometry) endpoint->analysis end End analysis->end

References

Application Notes: Hpk1-IN-16 Combination Therapy with Anti-PD-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the MAP4K family of serine/threonine kinases, is a critical negative regulator of immune cell activation.[1][2] Predominantly expressed in hematopoietic cells, HPK1 attenuates T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and cytokine production.[3][4][5] In the context of cancer, this braking mechanism can hinder the immune system's ability to mount an effective anti-tumor response.[5] The inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[1][6]

Mechanism of Action

Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue.[3][7][8] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, which in turn destabilizes the TCR signaling complex and attenuates downstream pathways, including the phosphorylation of PLCγ1 and ERK.[1][9]

HPK1 inhibitors, such as Hpk1-IN-16 and other novel small molecules, function by blocking the kinase activity of HPK1.[5][8] This prevents the phosphorylation and subsequent degradation of SLP-76, leading to sustained TCR signaling, enhanced T-cell activation, and a more robust anti-tumor immune response.[1][5]

Synergy with Anti-PD-1 Therapy

Programmed cell death protein 1 (PD-1) is an immune checkpoint receptor expressed on activated T-cells that, upon binding to its ligand PD-L1 on tumor cells, suppresses T-cell activity. Anti-PD-1/PD-L1 antibodies block this interaction, releasing the "brakes" on T-cells within the tumor microenvironment. However, many tumors do not respond to checkpoint blockade alone, often due to insufficient T-cell activation.[10][11]

Combining an HPK1 inhibitor with an anti-PD-1 antibody offers a synergistic, dual-pronged approach:

  • HPK1 Inhibition: "Steps on the gas" by lowering the threshold for T-cell activation and increasing the magnitude of the initial anti-tumor response.[12][13]

  • Anti-PD-1 Blockade: "Releases the brakes" by preventing the tumor from deactivating the newly invigorated T-cells.

This combination has been shown to significantly enhance tumor growth suppression in preclinical models compared to either monotherapy, particularly in tumors with low antigenicity.[6][10][12] The synergy results in robust IFN-γ secretion and improved T-cell-mediated tumor killing.[12]

HPK1_Signaling_Pathway cluster_TCell T-Cell TCR TCR SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 TCR->HPK1 activates pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (PLCγ1, ERK activation) SLP76->Downstream Degradation Proteasomal Degradation pSLP76->Degradation Degradation->SLP76 reduces levels Activation T-Cell Activation (Cytokine release, Proliferation) Downstream->Activation HPK1->SLP76 phosphorylates Hpk1_IN_16 This compound Hpk1_IN_16->HPK1

Caption: HPK1 signaling pathway and point of inhibition.

Quantitative Data Summary

The following tables summarize preclinical data for representative small molecule HPK1 inhibitors.

Table 1: In Vitro Potency of HPK1 Inhibitors

Compound Assay Target/Cell Line Potency (IC50 / EC50) Reference
HMC-B17 HPK1 Inhibition (Biochemical) Recombinant HPK1 IC50 = 1.39 nM [14]
IL-2 Secretion Jurkat Cells EC50 = 11.56 nM [14]
CompK pSLP76 Inhibition Human Primary T-Cells IC50 = 290 nM [15]

| | pSLP76 Inhibition | Mouse Whole Blood | IC50 ≈ 6 µM |[12] |

Table 2: In Vivo Efficacy of HPK1 Inhibitor Combination Therapy

Model Treatment Groups Dosing Schedule Key Outcomes Reference
CT26 Syngeneic Model 1. Vehicle HMC-B17: Not specified Combination TGI = 71.24% [14]
2. Anti-PD-L1 Anti-PD-L1: Not specified Synergistic antitumor efficacy
3. HMC-B17 + Anti-PD-L1
1956 Sarcoma Syngeneic Model 1. Vehicle CompK: 30 or 100 mg/kg, BID, PO for 5 days Dose-dependent reduction in pSLP76 [12]
2. CompK Dose-dependent increase in IFN-γ, CD25, CD69 [12]
MC38 Syngeneic Model 1. Vehicle CompK: Not specified Combination treatment led to superb antitumor efficacy [12]
2. Anti-PD-1 Anti-PD-1: Not specified Significantly enhanced T-cell priming in lymph nodes [12]
3. CompK
4. CompK + Anti-PD-1
Multiple Syngeneic Models (12 total) 1. Vehicle DS21150768: Not specified Combination suppressed tumor growth in multiple models [6]
2. Anti-PD-1 Anti-PD-1: Not specified
3. DS21150768

| | 4. DS21150768 + Anti-PD-1 | | | |

Experimental Protocols

Protocol 1: In Vitro T-Cell Activation and Cytokine Release Assay

This protocol details the methodology to assess the effect of an HPK1 inhibitor on T-cell activation by measuring cytokine production.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail

  • RPMI 1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • This compound (or other HPK1 inhibitor)

  • DMSO (vehicle control)

  • 96-well flat-bottom culture plates

  • Human IFN-γ or IL-2 ELISA Kit

Methodology:

  • T-Cell Isolation: Isolate primary human T-cells from fresh PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Plate Coating: Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for 2-4 hours at 37°C. Wash plates twice with sterile PBS before use.

  • Cell Plating: Seed the isolated T-cells at a density of 1-2 x 10^5 cells/well in 200 µL of complete RPMI medium.

  • Compound Treatment: Add the HPK1 inhibitor at various concentrations (e.g., 1 nM to 10 µM) to the designated wells. Include a vehicle control (DMSO) group.

  • T-Cell Stimulation: Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to all wells (except unstimulated controls) to provide co-stimulation.

  • Incubation: Culture the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

  • Cytokine Analysis: Quantify the concentration of IFN-γ or IL-2 in the supernatants using an ELISA kit, following the manufacturer's protocol.

In_Vitro_Workflow cluster_workflow In Vitro T-Cell Activation Workflow A Isolate Human T-Cells from PBMCs C Seed T-Cells into Wells A->C B Coat 96-well Plate with Anti-CD3 Ab B->C D Add HPK1 Inhibitor (or Vehicle) C->D E Add Soluble Anti-CD28 Ab to Stimulate D->E F Incubate for 48-72 hours at 37°C E->F G Collect Supernatant F->G H Quantify Cytokines (IL-2, IFN-γ) via ELISA G->H

Caption: Workflow for in vitro T-cell activation assay.
Protocol 2: In Vivo Syngeneic Mouse Tumor Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound combined with an anti-PD-1 antibody in a syngeneic mouse model.[16]

Materials:

  • C57BL/6 or BALB/c mice (6-8 weeks old).[16]

  • Syngeneic tumor cell line (e.g., MC38 for C57BL/6, CT26 for BALB/c).[14][16]

  • This compound formulated for oral (PO) administration.

  • Anti-PD-1 antibody (e.g., clone RMP1-14) and isotype control antibody.[17][18]

  • Phosphate-buffered saline (PBS).

  • Syringes, needles, oral gavage needles.

  • Calipers for tumor measurement.

Methodology:

  • Tumor Inoculation: Subcutaneously inject 0.5 - 1 x 10^6 tumor cells (e.g., MC38) in 100 µL of PBS into the right flank of each mouse.[16]

  • Tumor Growth: Allow tumors to establish and reach a palpable size of approximately 50-100 mm³. This typically takes 7-10 days.[16]

  • Randomization: Randomize mice into four treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle (PO, daily) + Isotype Control (IP, every 3-4 days)

    • Group 2: this compound (PO, daily) + Isotype Control (IP, every 3-4 days)

    • Group 3: Vehicle (PO, daily) + Anti-PD-1 (IP, every 3-4 days)

    • Group 4: this compound (PO, daily) + Anti-PD-1 (IP, every 3-4 days)

  • Treatment Administration:

    • Administer the HPK1 inhibitor or vehicle via oral gavage at the desired dose (e.g., 30-100 mg/kg) on a specified schedule (e.g., once or twice daily).[12]

    • Administer the anti-PD-1 antibody or isotype control via intraperitoneal (IP) injection (e.g., 100-200 µ g/mouse ) every 3-4 days.[16][17]

  • Monitoring:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length × Width²) / 2.[16]

    • Monitor body weight and general animal health throughout the study.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint size (e.g., 1,500 mm³).[16]

  • Data Analysis:

    • Plot mean tumor volume ± SEM for each group over time.

    • Perform statistical analysis (e.g., two-way ANOVA) to determine significant differences between groups.[16]

    • Generate Kaplan-Meier survival curves if applicable.

    • Optional: At the study endpoint, harvest tumors and spleens for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).[19]

In_Vivo_Workflow cluster_workflow In Vivo Syngeneic Model Workflow Day0 Day 0: Inoculate Mice with Syngeneic Tumor Cells (s.c.) Day7_10 Days 7-10: Tumors reach 50-100 mm³ Day0->Day7_10 Randomize Randomize into 4 Treatment Groups Day7_10->Randomize Treat Begin Treatment Schedule: - HPK1-i (PO, daily) - Anti-PD-1 (IP, q3d) Randomize->Treat Monitor Monitor Tumor Volume & Body Weight (bi-weekly) Treat->Monitor Endpoint Study Endpoint: (e.g., Day 28 or Tumor Size Limit) Monitor->Endpoint Analysis Data Analysis: Tumor Growth Curves, Statistics, Survival Endpoint->Analysis

Caption: Timeline for in vivo combination therapy study.

References

Application Notes: Utilizing a Selective HPK1 Inhibitor for Tumor Microenvironment Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of immune responses, primarily within hematopoietic cells.[1][2] It functions as an intracellular checkpoint, attenuating signaling downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[2][3][4] Within the tumor microenvironment (TME), cancer cells exploit such inhibitory pathways to evade immune surveillance.[3] The inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance anti-tumor immunity.[3][5]

A selective HPK1 inhibitor, such as Hpk1-IN-16, is designed to block the kinase activity of HPK1. This action prevents the phosphorylation of key downstream targets, most notably the adaptor protein SLP-76 at the Ser376 residue in T cells.[4][6][7] By blocking this negative feedback loop, HPK1 inhibitors can restore and amplify T-cell activation, proliferation, and cytokine production, leading to a more robust anti-tumor response.[3][6] Furthermore, these inhibitors can counteract immunosuppressive signals prevalent in the TME, such as those mediated by prostaglandin E2 (PGE2) and adenosine, and can act synergistically with other immunotherapies like PD-1 checkpoint blockade.[8][9][10][11][12]

These application notes provide an overview of the effects of HPK1 inhibition and detailed protocols for utilizing a representative HPK1 inhibitor to study the tumor microenvironment.

Mechanism of Action and Key Signaling Pathway

HPK1 is a central node in regulating immune cell activation. In T cells, TCR engagement triggers a signaling cascade that activates HPK1.[1] Activated HPK1 then phosphorylates SLP-76, leading to the recruitment of 14-3-3 proteins and subsequent degradation of the SLP-76 signalosome.[7] This action dampens the signal, reducing T-cell activation and effector functions. A potent HPK1 inhibitor blocks this phosphorylation event, thereby sustaining the pro-activation signal.

HPK1_Signaling_Pathway cluster_TCell T Cell cluster_HPK1_Loop HPK1 Negative Feedback cluster_Inhibitor Pharmacological Intervention TCR TCR Engagement Activation Downstream Signaling (PLCγ1, ERK) TCR->Activation HPK1 HPK1 TCR->HPK1 Activates Effector T Cell Activation (Cytokine Release, Proliferation) Activation->Effector pSLP76 pSLP-76 (S376) HPK1->pSLP76 Phosphorylates pSLP76->Activation Inhibits Signalosome Inhibitor This compound Inhibitor->HPK1 Blocks

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

Data Presentation: Effects of HPK1 Inhibition

The following tables summarize the expected quantitative and qualitative outcomes of treating various immune cell types with a potent HPK1 inhibitor based on published data for compounds with this mechanism of action.

Table 1: Effects of HPK1 Inhibition on T Cell Function

Parameter Effect Cell Type Notes Source(s)
IL-2 Production Enhanced Mouse & Human T Cells Potentiates T-cell proliferation and activation. [5][9][13]
IFN-γ Secretion Enhanced Human CD8+ T Cells Boosts cytotoxic T-cell response. [8][9][13]
pSLP-76 (S376) Decreased Human CD8+ T Cells Direct biomarker of HPK1 target engagement. [9][13]
pERK1/2 Signaling Increased Human CD8+ T Cells Indicates increased downstream TCR signaling. [13]
Proliferation Restored Exhausted Human T Cells Helps overcome T-cell exhaustion phenotype. [5]
Antigen Sensitivity Increased Human T Cells Lowers the threshold for TCR activation. [11]

| Tumor Lysis | Enhanced | Engineered T Cells | Improves the ability of T cells to kill tumor cells. |[11] |

Table 2: Effects of HPK1 Inhibition on Antigen-Presenting Cells (APCs)

Parameter Effect Cell Type Notes Source(s)
Activation/Maturation Enhanced Mouse & Human DCs Improves antigen presentation capacity. [5][11]
IL-1β Secretion Increased Human DCs Promotes pro-inflammatory signaling. [13]
TNF-α Production Enhanced Dendritic Cells Contributes to an inflamed TME. [9]

| Co-stimulatory Molecules | Increased Expression | Human DCs | Enhances T-cell priming. |[13] |

Table 3: Reversal of Immunosuppressive Signals by HPK1 Inhibition

Suppressive Signal Effect of HPK1 Inhibition Cell Type Notes Source(s)
PGE2 Reverses Suppression Naïve Human T Cells Overcomes a key immunosuppressive mechanism in the TME. [5][8][9][10]

| Adenosine | Reverses Suppression | Human CD8+ T Cells | Counteracts hypoxia-induced immune evasion. |[8][9][10][13] |

Experimental Protocols

The following protocols provide a framework for studying the effects of an HPK1 inhibitor in vitro and in vivo. Researchers should optimize concentrations and timelines based on the specific inhibitor and experimental system.

Protocol 1: In Vitro Human T Cell Activation and Cytokine Release Assay

This protocol is designed to assess the impact of an HPK1 inhibitor on T-cell activation and effector function.

T_Cell_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis Isolate 1. Isolate CD8+ T Cells from healthy donor PBMCs Plate 2. Plate cells in 96-well plates Isolate->Plate Treat 3. Pre-treat with HPK1 Inhibitor (e.g., 1 µM) or DMSO control Plate->Treat Stimulate 4. Stimulate with anti-CD3/CD28 (or specific antigen) Treat->Stimulate Incubate 5. Incubate for 24-72 hours Stimulate->Incubate Collect 6. Collect Supernatant Incubate->Collect Analyze_Cells 8. Analyze Cells via Flow Cytometry (pSLP-76, pERK, Activation Markers) Incubate->Analyze_Cells Parallel Step Analyze_Cyto 7. Analyze Cytokines (IL-2, IFN-γ) via CBA/ELISA Collect->Analyze_Cyto

Caption: Experimental workflow for in vitro T-cell activation assays.

Methodology:

  • Cell Isolation: Isolate primary human CD8+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy donors using negative selection magnetic beads.[13]

  • Cell Plating: Seed the isolated T cells in a 96-well U-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI medium.

  • Inhibitor Treatment: Pre-treat the cells with a dose range of the HPK1 inhibitor (e.g., 0.1 to 10 µM) or a vehicle control (DMSO) for 1-2 hours.

  • T Cell Stimulation: Activate the T cells by adding soluble or plate-bound anti-CD3 and anti-CD28 antibodies. To study antigen-specific responses, co-culture with antigen-loaded dendritic cells or peptide-pulsed target cells.[11]

  • Incubation: Culture the cells for 24 to 72 hours at 37°C and 5% CO2.

  • Supernatant Analysis: After incubation, centrifuge the plates and collect the supernatant. Measure the concentration of secreted cytokines such as IL-2 and IFN-γ using a Cytometric Bead Array (CBA) or ELISA kit.[13]

  • Cellular Analysis (Optional): For target engagement and signaling analysis, harvest cells at an earlier time point (e.g., 15-30 minutes post-stimulation) for fixation, permeabilization, and intracellular staining for phospho-SLP-76 (S376) and pERK, followed by flow cytometry analysis.[13]

Protocol 2: In Vivo Syngeneic Tumor Model Study

This protocol outlines an approach to evaluate the anti-tumor efficacy of an HPK1 inhibitor as a monotherapy or in combination with checkpoint blockade.

Methodology:

  • Animal Model: Use immunocompetent mice, such as C57BL/6 or BALB/c, depending on the selected syngeneic tumor cell line.

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 MC38 or CT26 cells) into the right flank of each mouse.[9][14]

  • Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:

    • Vehicle Control

    • HPK1 Inhibitor (e.g., 100 mg/kg, orally, twice daily)[14]

    • Anti-PD-1 Antibody (e.g., 10 mg/kg, intraperitoneally, twice weekly)

    • HPK1 Inhibitor + Anti-PD-1 Antibody

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint Analysis: At the end of the study (due to tumor size limits or a pre-defined time point), euthanize the mice.

    • Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group relative to the vehicle control.

    • Pharmacodynamic Analysis: Collect blood and tumors to assess target engagement (e.g., pSLP-76 in circulating T cells) and immune cell infiltration.[9][14]

    • Immune Profiling: Prepare single-cell suspensions from tumors and tumor-draining lymph nodes. Analyze immune cell populations (CD8+ T cells, regulatory T cells, etc.) and their activation status (e.g., CD69, CD25, Granzyme B expression) by flow cytometry.[12]

Logical Framework: HPK1 Inhibition in the Tumor Microenvironment

HPK1 inhibition enhances anti-tumor immunity through multiple mechanisms that converge to create a more inflamed and less suppressive TME. This makes it an attractive candidate for combination therapies.

TME_Logic cluster_TME Immunosuppressive TME cluster_Therapy Therapeutic Intervention cluster_Outcome Anti-Tumor Immunity PGE2 PGE2 Exhaustion T Cell Exhaustion (PD-1 Upregulation) PGE2->Exhaustion Adenosine Adenosine Adenosine->Exhaustion Treg Treg Cells Treg->Exhaustion Tumor_Killing Tumor Cell Killing Exhaustion->Tumor_Killing Suppresses HPK1_Inh HPK1 Inhibitor HPK1_Inh->PGE2 Counteracts HPK1_Inh->Adenosine Counteracts T_Activation Enhanced T Cell Activation & Priming HPK1_Inh->T_Activation Promotes PD1_Block Anti-PD-1 PD1_Block->Exhaustion Blocks T_Infiltration Increased Tumor Infiltration (TILs) T_Activation->T_Infiltration T_Infiltration->Tumor_Killing

Caption: HPK1 inhibition synergizes with checkpoint blockade in the TME.

References

Application Notes and Protocols for HPK1 Inhibitor in CT26 Colorectal Cancer Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell and dendritic cell activation.[1][2] As an intracellular checkpoint, HPK1 attenuates T-cell receptor (TCR) signaling, thereby limiting anti-tumor immune responses.[2][3] Inhibition of HPK1 has emerged as a promising immuno-oncology strategy to enhance the body's natural ability to fight cancer.[2][4] Small molecule inhibitors of HPK1 have demonstrated potent anti-tumor activity in various preclinical models, including the CT26 syngeneic mouse model of colorectal cancer.[1][4][5]

This document provides a comprehensive overview of the application of a representative HPK1 inhibitor, herein referred to as Hpk1-IN-X, in the CT26 colorectal cancer model. The data presented is a synthesis of findings from studies on various HPK1 inhibitors.

Mechanism of Action

HPK1 acts as a negative feedback regulator downstream of the T-cell receptor (TCR). Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key signaling adaptors, such as SLP-76, leading to the dampening of T-cell activation and proliferation.[1][6] HPK1 inhibitors block the kinase activity of HPK1, thereby preventing this negative regulation and resulting in sustained T-cell activation, enhanced cytokine production, and a more robust anti-tumor immune response.[1][2]

HPK1_Signaling_Pathway cluster_t_cell T-Cell cluster_inhibitor Therapeutic Intervention TCR TCR HPK1 HPK1 TCR->HPK1 Activation SLP76 SLP-76 HPK1->SLP76 Phosphorylation (Inhibition) Activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->Activation Hpk1-IN-X Hpk1-IN-X Hpk1-IN-X->HPK1 Inhibition

Caption: HPK1 Signaling Pathway and Inhibition.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo efficacy of representative HPK1 inhibitors in the CT26 model, based on publicly available data.

Table 1: In Vitro Potency of HPK1 Inhibitors

CompoundTargetIC50 (nM)Assay Type
CMPD0431HPK1~20Kinase Assay
Unnamed InhibitorHPK110.4Kinase Assay
Compound 5iHPK10.8Kinase Assay

Table 2: In Vivo Efficacy of HPK1 Inhibitors in CT26 Syngeneic Model

CompoundDosingMonotherapy TGI (%)CombinationCombination TGI (%)
PCC-1OralStrong+ anti-CTLA4Significantly Greater
CMPD0431Not SpecifiedSignificant--
FB849OralRobust+ anti-PD-1Synergistic
Unnamed Inhibitor30 mg/kg p.o. BID42+ anti-PD-1 (3 mg/kg i.p.)95
Compound 5iNot Specified-+ anti-PD-1Synergistic

TGI: Tumor Growth Inhibition

Experimental Protocols

CT26 Cell Culture
  • Cell Line: CT26.WT (ATCC CRL-2638), a murine colorectal carcinoma cell line.[7]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[8]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[8]

  • Subculturing: Passage cells every 2-3 days to maintain exponential growth.

In Vivo CT26 Tumor Model

Experimental_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis A CT26 Cell Culture B Subcutaneous Injection (5 x 10^5 cells/mouse) A->B C Tumor Growth (to ~100 mm³) B->C D Randomization into Treatment Groups C->D E Drug Administration (e.g., Oral Gavage) D->E F Tumor Volume Measurement (Calipers) E->F G Pharmacodynamic Analysis (e.g., Immune Profiling) F->G

Caption: In Vivo CT26 Tumor Model Workflow.

  • Animals: Female BALB/c mice, 6-8 weeks old.[8]

  • Tumor Cell Implantation:

    • Harvest CT26 cells during their exponential growth phase and resuspend in sterile phosphate-buffered saline (PBS) at a concentration of 5 x 10^6 cells/mL.[8]

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.[8]

  • Tumor Monitoring and Treatment Initiation:

    • Monitor tumor growth by measuring the tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.[8]

    • Randomize mice into treatment groups when the average tumor volume reaches approximately 100 mm³.[8]

  • Drug Administration:

    • Administer Hpk1-IN-X and/or checkpoint inhibitors according to the specified dosing schedule (e.g., daily oral gavage).[5]

    • Include a vehicle control group and, for combination studies, monotherapy arms.

  • Efficacy Evaluation:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Calculate Tumor Growth Inhibition (TGI) at the end of the study.

  • Pharmacodynamic Analysis:

    • At the end of the study, tumors and spleens can be harvested for immune profiling by flow cytometry to analyze immune cell populations (e.g., CD3+, CD8+ T-cells).[1]

Flow Cytometry for Immune Profiling
  • Sample Preparation:

    • Excise tumors and spleens and prepare single-cell suspensions.

    • For tumors, this may involve mechanical dissociation followed by enzymatic digestion.

  • Staining:

    • Stain cells with a panel of fluorescently labeled antibodies against immune cell surface markers (e.g., CD3, CD4, CD8, FoxP3, PD-1, LAG3) and intracellular cytokines (e.g., IFN-γ, IL-2).[1][4]

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data to quantify the percentages and absolute numbers of different immune cell subsets within the tumor microenvironment and spleen.

Expected Outcomes

  • Monotherapy: Administration of an HPK1 inhibitor is expected to result in significant tumor growth inhibition in the CT26 model.[5] This is often accompanied by an increase in the infiltration of activated CD3+ and CD8+ T-cells into the tumor.[1]

  • Combination Therapy: Combining an HPK1 inhibitor with a checkpoint inhibitor, such as anti-PD-1 or anti-CTLA4, is expected to lead to synergistic anti-tumor efficacy, resulting in a higher TGI than either agent alone.[4][5] This is likely due to the complementary mechanisms of releasing the brakes on T-cell activation.

  • Immunological Memory: In some cases, treatment with an HPK1 inhibitor has been shown to induce long-term immunological memory, where mice that have cleared their tumors are resistant to re-challenge with the same tumor cells.[1]

Conclusion

The CT26 colorectal cancer model is a valuable tool for evaluating the in vivo efficacy of HPK1 inhibitors. Inhibition of HPK1 has been shown to be a potent strategy for enhancing anti-tumor immunity, both as a monotherapy and in combination with other immunotherapies. The protocols and data presented here provide a framework for researchers to design and execute studies to further investigate the therapeutic potential of HPK1 inhibition in colorectal cancer.

References

Application Notes and Protocols for Measuring pSLP-76 Levels Following Hpk1-IN-16 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a critical negative regulator of T-cell activation.[1][2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the SH2 domain-containing leukocyte protein of 76 kDa (SLP-76) at the serine 376 residue (S376).[4][5][6] This phosphorylation event initiates a negative feedback loop by recruiting 14-3-3 proteins, which leads to the disassembly of the TCR signaling complex and subsequent proteasomal degradation of SLP-76.[1][5] By dampening TCR signaling, HPK1 raises the activation threshold for T cells.

In the context of immuno-oncology, this braking mechanism can hinder an effective anti-tumor immune response.[3] Pharmacological inhibition of HPK1 is therefore a promising therapeutic strategy to enhance T-cell-mediated immunity.[7][8] Hpk1-IN-16 is a tool compound used to inhibit HPK1 kinase activity. By blocking HPK1, this compound prevents the phosphorylation of SLP-76 at S376, resulting in sustained TCR signaling, enhanced T-cell activation, and increased cytokine production.[3][9][10]

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to accurately measure the phosphorylation status of SLP-76 at Ser376 (pSLP-76) as a key pharmacodynamic biomarker for assessing the activity of HPK1 inhibitors like this compound.

HPK1 Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of HPK1 in negatively regulating the TCR signaling pathway and how inhibitors like this compound intervene.

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR Engagement LAT_Complex LAT Signalosome (includes SLP-76) TCR->LAT_Complex recruits HPK1_inactive HPK1 (Inactive) LAT_Complex->HPK1_inactive activates pSLP76 pSLP-76 (S376) LAT_Complex->pSLP76 HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active phosphorylation HPK1_active->LAT_Complex phosphorylates SLP-76 Hpk1_IN_16 This compound Hpk1_IN_16->HPK1_active INHIBITS Degradation SLP-76 Degradation & TCR Signal Attenuation pSLP76->Degradation leads to

Caption: HPK1-mediated negative regulation of TCR signaling and inhibition by this compound.

Experimental Protocols

Measuring the reduction in pSLP-76 (S376) is the primary method for confirming the target engagement of HPK1 inhibitors. Below are detailed protocols for three common methods: Western Blot, Intracellular Flow Cytometry, and ELISA.

General Experimental Workflow

The overall process for assessing this compound activity involves cell treatment followed by one of several detection methods.

Experimental_Workflow cluster_detection Detection Method start Prepare Target Cells (e.g., Human PBMCs, Jurkat cells) treatment Pre-treat with this compound (Dose-response) or DMSO Vehicle start->treatment stimulation Stimulate TCR Pathway (e.g., anti-CD3/CD28 antibodies) treatment->stimulation harvest Harvest and Lyse Cells (for Western/ELISA) or Fix/Permeabilize (for Flow) stimulation->harvest western Western Blot harvest->western Lysate flow Flow Cytometry harvest->flow Fixed Cells elisa ELISA harvest->elisa Lysate analysis Data Analysis: Quantify pSLP-76 vs Total SLP-76 or Loading Control western->analysis flow->analysis elisa->analysis Logical_Relationship node_inhibitor [this compound] Concentration node_activity HPK1 Kinase Activity node_inhibitor->node_activity negatively correlates with increase INCREASES node_pslp76 pSLP-76 (S376) Level node_activity->node_pslp76 positively correlates with decrease1 DECREASES node_tcell T-Cell Activation node_pslp76->node_tcell negatively correlates with decrease2 DECREASES increase2 INCREASES

References

Hpk1-IN-16 for Flow Cytometry Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of immune cell activation.[1][2][3] Primarily expressed in hematopoietic cells, HPK1 acts as an intracellular immune checkpoint, dampening T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[4][5][6] Inhibition of HPK1 has emerged as a promising strategy in immuno-oncology to enhance anti-tumor immune responses.[4][7][8] Hpk1-IN-16 is a small molecule inhibitor of HPK1, and its use in flow cytometry allows for detailed analysis of its effects on immune cell function and signaling at a single-cell level.

These application notes provide a comprehensive guide for utilizing this compound in flow cytometry to assess its impact on key cellular events, including T-cell activation, signaling pathway modulation, and cytokine production.

Mechanism of Action of HPK1

HPK1 is a serine/threonine kinase that is activated upon TCR engagement.[1][3] Once activated, HPK1 phosphorylates key downstream targets, including the adaptor protein SLP-76 at Serine 376.[3][9][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and subsequent degradation of SLP-76.[10] The degradation of the SLP-76 signaling complex attenuates downstream signaling, including the activation of PLCγ1 and ERK, ultimately leading to reduced T-cell activation and cytokine production.[10][11] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, promoting T-cell activation, and enhancing anti-tumor immunity.[3][8]

Signaling Pathway of HPK1 in T-Cell Receptor Activation

HPK1_Signaling_Pathway cluster_activation Signal Transduction cluster_outcome Cellular Response TCR TCR Lck Lck TCR->Lck Stimulation CD3 CD3 CD28 CD28 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 p-Ser376 Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 ERK ERK PLCg1->ERK Activation T-Cell Activation (e.g., CD25, CD69) ERK->Activation Cytokines Cytokine Production (e.g., IL-2, IFN-γ) ERK->Cytokines Proliferation Proliferation ERK->Proliferation

Caption: HPK1 negatively regulates T-cell activation by phosphorylating SLP-76.

Applications of this compound in Flow Cytometry

Flow cytometry is a powerful tool to dissect the cellular effects of this compound. Key applications include:

  • Assessment of T-Cell Activation: Measuring the upregulation of activation markers such as CD25 and CD69 on CD4+ and CD8+ T-cells.[12]

  • Analysis of Intracellular Signaling: Quantifying the phosphorylation status of key signaling molecules downstream of the TCR, such as SLP-76, PLCγ1, and ERK.[10]

  • Measurement of Cytokine Production: Detecting intracellular levels of cytokines like IFN-γ and IL-2, which are hallmarks of T-cell effector function.[2][13]

  • Evaluation of Cell Proliferation: Assessing the proliferative capacity of T-cells in response to stimulation in the presence or absence of the inhibitor.

  • Combination Therapy Studies: Investigating synergistic effects of this compound with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1).[7]

Experimental Protocols

The following protocols provide a general framework for using this compound in flow cytometry experiments. Optimization of concentrations and incubation times may be required for specific cell types and experimental conditions.

Protocol 1: Analysis of T-Cell Activation Markers

This protocol details the steps to assess the effect of this compound on the expression of T-cell activation markers following stimulation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • This compound (and vehicle control, e.g., DMSO)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or PMA/Ionomycin)

  • Fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69)

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffer (if required for other markers)

Procedure:

  • Cell Preparation: Isolate PBMCs or T-cells from whole blood using standard methods (e.g., Ficoll-Paque density gradient). Resuspend cells in complete RPMI medium.

  • Inhibitor Pre-treatment: Plate cells at a density of 1-2 x 10^6 cells/mL. Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control. Incubate for 1-2 hours at 37°C, 5% CO2.

  • Cell Stimulation: Add T-cell stimulation reagents (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

  • Incubation: Incubate cells for 24-72 hours at 37°C, 5% CO2. The incubation time will depend on the specific activation marker being assessed.

  • Surface Staining:

    • Harvest and wash cells with FACS buffer.

    • Resuspend cells in 100 µL of FACS buffer.

    • Add the antibody cocktail for surface markers and incubate for 30 minutes at 4°C in the dark.

    • Wash cells twice with FACS buffer.

  • Data Acquisition: Resuspend cells in FACS buffer and acquire events on a flow cytometer.

  • Data Analysis: Gate on lymphocyte populations based on forward and side scatter, then on CD4+ and CD8+ T-cell subsets. Analyze the expression of CD25 and CD69 within these populations.

Protocol 2: Phospho-Flow Cytometry for Intracellular Signaling

This protocol is designed to measure the phosphorylation of intracellular signaling proteins like SLP-76.[10][14]

Materials:

  • Isolated T-cells or a T-cell line (e.g., Jurkat)

  • This compound (and vehicle control)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies)

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol or a commercial saponin-based buffer)

  • Fluorochrome-conjugated antibodies against phospho-proteins (e.g., anti-phospho-SLP76 (Ser376)) and surface markers.

Procedure:

  • Cell Preparation and Inhibitor Treatment: Follow steps 1 and 2 from Protocol 1. A shorter pre-incubation with the inhibitor (e.g., 30-60 minutes) may be sufficient.

  • Cell Stimulation: Stimulate cells for a short period (e.g., 5-30 minutes) to capture the peak of phosphorylation.

  • Fixation: Immediately after stimulation, add fixation buffer and incubate for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash cells with FACS buffer.

    • Resuspend the cell pellet in ice-cold methanol and incubate for at least 30 minutes on ice.[14]

  • Intracellular and Surface Staining:

    • Wash cells twice to remove methanol.

    • Add the antibody cocktail containing both surface and intracellular phospho-specific antibodies.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash cells twice with FACS buffer.

  • Data Acquisition and Analysis: Acquire events on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the phospho-protein in the target cell populations.

Experimental Workflow for Phospho-Flow Cytometry

Phospho_Flow_Workflow Start Start: Isolate T-Cells Pretreat Pre-treat with this compound or Vehicle Control Start->Pretreat Stimulate Stimulate with anti-CD3/CD28 Pretreat->Stimulate Fix Fix Cells (e.g., PFA) Stimulate->Fix Perm Permeabilize Cells (e.g., Methanol) Fix->Perm Stain Stain with Surface and Intracellular Antibodies Perm->Stain Acquire Acquire on Flow Cytometer Stain->Acquire Analyze Analyze Data Acquire->Analyze

Caption: Workflow for analyzing intracellular phosphorylation with this compound.

Data Presentation

Quantitative data from flow cytometry experiments should be summarized in tables for clear comparison between treatment groups.

Treatment Group% CD25+ of CD4+ T-cellsMFI of p-SLP76 in CD8+ T-cells% IFN-γ+ of CD8+ T-cells
Unstimulated2.5 ± 0.5150 ± 200.8 ± 0.2
Stimulated + Vehicle45.2 ± 3.1850 ± 5515.6 ± 1.8
Stimulated + 0.1 µM this compound55.8 ± 4.2620 ± 4022.4 ± 2.1
Stimulated + 1 µM this compound72.1 ± 5.5310 ± 3035.7 ± 3.0
Stimulated + 10 µM this compound75.3 ± 6.0180 ± 2538.2 ± 3.5

Data are represented as mean ± standard deviation from three independent experiments.

Conclusion

This compound is a valuable tool for studying the role of HPK1 in immune regulation. The use of flow cytometry provides a robust platform to investigate the effects of this inhibitor on T-cell activation, signaling, and effector functions at the single-cell level. The protocols and guidelines presented here offer a solid foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of HPK1 inhibition in immuno-oncology and other immune-mediated diseases.

References

Application Notes and Protocols for Hpk1-IN-16 in Dendritic Cell Activation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), a member of the Mitogen-Activated Protein Kinase Kinase Kinase Kinase (MAP4K) family, is a critical negative regulator of immune responses.[1] Predominantly expressed in hematopoietic cells, HPK1 attenuates signaling downstream of the T cell receptor (TCR) and has been shown to play an inhibitory role in dendritic cell (DC) activation. Pharmacological inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting the function of immune cells, including dendritic cells.

Hpk1-IN-16 is a potent and selective small molecule inhibitor of HPK1.[2][3] These application notes provide an overview of the role of HPK1 in dendritic cell activation and offer detailed protocols for studying the effects of this compound on DC function. While specific quantitative data for this compound on dendritic cells is not publicly available, this document presents representative data from other potent HPK1 inhibitors to illustrate the expected outcomes.

Mechanism of Action: Hpk1 Inhibition in Dendritic Cells

HPK1 acts as a brake on dendritic cell activation. Genetic inactivation of HPK1 in mice leads to hyper-proliferative T-cell responses and enhanced dendritic cell function. Matured bone marrow-derived DCs (BMDCs) from HPK1-deficient mice exhibit higher levels of co-stimulatory molecules such as CD80 and CD86, and produce greater amounts of pro-inflammatory cytokines including IL-12, IL-1β, TNF-α, and IL-6.[1] This enhanced activation profile makes HPK1-deficient DCs more potent stimulators of T-cell proliferation.[1]

The signaling pathway involves the dampening of key activation cascades. By inhibiting HPK1 with a small molecule like this compound, it is hypothesized that the downstream signaling pathways that are normally suppressed by HPK1 will be unleashed, leading to a more robustly activated dendritic cell phenotype. This includes enhanced antigen presentation, increased T-cell co-stimulation, and a more potent pro-inflammatory cytokine milieu, all of which are critical for initiating and sustaining an effective anti-tumor immune response.

Quantitative Data Summary (Illustrative)

Due to the limited availability of public data specifically for this compound on dendritic cells, the following table summarizes representative quantitative data from studies on other potent and selective HPK1 inhibitors to provide an expected range of activity.

ParameterAssay TypeCell TypeInhibitor (Example)Observed EffectReference
IC50 pSLP76 (S376) Cellular AssayJurkat T-cellsCompound [I]3 nM[4]
EC50 IL-2 ProductionPrimary Human T-cellsCompound [I]1.5 nM[4]
IC50 HPK1 Kinase AssayBiochemicalCompound [I]0.2 nM[4]
Cytokine Production ELISALPS-matured mouse BMDCsNDI-101150Dose-dependent increase in IL-6, IL-12, and TNF-α[5]
Co-stimulatory Molecules Flow CytometryHuman Monocyte-derived DCsHPK1 inhibitor (1 µM)Increased expression of CD80 and CD86[6]
Cytokine Secretion Cytokine Bead ArrayLPS + IFN-γ matured human DCsHPK1 inhibitor (1 µM)Increased IL-1β secretion[6]

Experimental Protocols

Protocol 1: In Vitro Generation of Human Monocyte-Derived Dendritic Cells (moDCs)

Objective: To generate immature dendritic cells from human peripheral blood mononuclear cells (PBMCs).

Materials:

  • Ficoll-Paque PLUS

  • RosetteSep™ Human Monocyte Enrichment Cocktail

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin

  • Recombinant Human GM-CSF

  • Recombinant Human IL-4

  • 6-well tissue culture plates

Procedure:

  • Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

  • Enrich for monocytes using the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's protocol.

  • Wash the enriched monocytes and resuspend in complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Plate the monocytes in 6-well plates at a density of 1 x 10^6 cells/mL.

  • Add recombinant human GM-CSF (50 ng/mL) and IL-4 (100 ng/mL) to the culture medium.

  • Incubate the cells for 5-7 days at 37°C in a humidified 5% CO2 incubator.

  • On day 3, replenish the medium with fresh complete RPMI containing GM-CSF and IL-4.

  • On day 5 or 7, immature moDCs can be harvested for subsequent experiments.

Protocol 2: Dendritic Cell Activation Assay with this compound

Objective: To assess the effect of this compound on the activation and maturation of moDCs.

Materials:

  • Immature moDCs (from Protocol 1)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS)

  • Complete RPMI medium

  • 96-well tissue culture plates

  • Flow cytometry antibodies (anti-CD80, anti-CD86, anti-HLA-DR, anti-CD11c)

  • Flow cytometer

  • ELISA kits for human IL-12p70 and TNF-α

Procedure:

  • Harvest immature moDCs and seed them in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI medium.

  • Prepare serial dilutions of this compound in complete RPMI medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the cells with this compound for 1-2 hours at 37°C.

  • Stimulate the moDCs with LPS (100 ng/mL) to induce maturation. Include an unstimulated control group.

  • Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytokine Analysis: After the incubation period, carefully collect the culture supernatants and store them at -80°C until analysis. Measure the concentrations of IL-12p70 and TNF-α using commercial ELISA kits according to the manufacturer's instructions.

  • Flow Cytometry Analysis: a. Gently harvest the moDCs from the plate. b. Wash the cells with FACS buffer (PBS with 2% FBS). c. Stain the cells with fluorescently labeled antibodies against CD11c, HLA-DR, CD80, and CD86 for 30 minutes on ice in the dark. d. Wash the cells twice with FACS buffer. e. Resuspend the cells in FACS buffer and acquire data on a flow cytometer. f. Analyze the expression levels (Mean Fluorescence Intensity) of CD80, CD86, and HLA-DR on the CD11c+ gated population.

Protocol 3: Mixed Lymphocyte Reaction (MLR)

Objective: To evaluate the T-cell stimulatory capacity of this compound-treated moDCs.

Materials:

  • This compound-treated and control moDCs (from Protocol 2)

  • Allogeneic T-cells (isolated from a different donor than the moDCs)

  • CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye

  • Complete RPMI medium

  • 96-well U-bottom plates

Procedure:

  • Isolate T-cells from the PBMCs of a healthy donor using a pan-T cell isolation kit.

  • Label the T-cells with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell proliferation by flow cytometry.

  • Harvest the this compound-treated and control moDCs (from Protocol 2).

  • Co-culture the CFSE-labeled T-cells with the treated moDCs in a 96-well U-bottom plate at different DC:T-cell ratios (e.g., 1:10, 1:20, 1:50).

  • Incubate the co-culture for 4-5 days at 37°C in a humidified 5% CO2 incubator.

  • After incubation, harvest the cells and stain with a T-cell marker (e.g., anti-CD3).

  • Acquire data on a flow cytometer and analyze the CFSE dilution in the CD3+ T-cell population as a measure of proliferation. A greater dilution of CFSE indicates more robust T-cell proliferation.

Visualizations

Hpk1_Signaling_Pathway_in_DCs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR Toll-like Receptor (TLR) MyD88 MyD88 TLR->MyD88 LPS binding TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_p50_p65 NF-κB (p50/p65) Gene_Transcription Gene Transcription NFkB_p50_p65->Gene_Transcription translocates to nucleus IkB->NFkB_p50_p65 releases Hpk1 Hpk1 Hpk1->TRAF6 inhibits Hpk1_IN_16 This compound Hpk1_IN_16->Hpk1 inhibits Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α) Gene_Transcription->Cytokines Co_stim_molecules Co-stimulatory Molecules (CD80, CD86) Gene_Transcription->Co_stim_molecules

Caption: Hpk1 Signaling Pathway in Dendritic Cells.

Experimental_Workflow cluster_assays Functional Assays Isolate_Monocytes Isolate Monocytes from PBMCs Differentiate_DCs Differentiate into immature moDCs (GM-CSF + IL-4) Isolate_Monocytes->Differentiate_DCs Treat_with_Inhibitor Treat with this compound (or vehicle control) Differentiate_DCs->Treat_with_Inhibitor Stimulate_DCs Stimulate with LPS Treat_with_Inhibitor->Stimulate_DCs Incubate Incubate 24-48h Stimulate_DCs->Incubate Flow_Cytometry Flow Cytometry: CD80, CD86, HLA-DR Incubate->Flow_Cytometry ELISA ELISA: IL-12, TNF-α Incubate->ELISA MLR Mixed Lymphocyte Reaction: T-cell proliferation Incubate->MLR

Caption: Experimental Workflow for this compound Studies.

Logical_Relationship cluster_outcomes Functional Outcomes Hpk1_IN_16 This compound Hpk1_Inhibition Hpk1 Inhibition Hpk1_IN_16->Hpk1_Inhibition DC_Activation Enhanced Dendritic Cell Activation Hpk1_Inhibition->DC_Activation Costim_Upreg Increased CD80/CD86 DC_Activation->Costim_Upreg Cytokine_Prod Increased IL-12/TNF-α DC_Activation->Cytokine_Prod T_cell_Stim Enhanced T-cell Stimulation DC_Activation->T_cell_Stim

Caption: Hpk1 Inhibition and DC Activation.

References

Application Notes and Protocols: Hpk1-IN-16 in Cancer Cell Co-culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4][5] Expressed predominantly in hematopoietic cells, HPK1 acts as a brake on the immune system to maintain homeostasis and prevent excessive immune responses.[1][2] In the context of oncology, tumors can exploit this checkpoint to evade immune surveillance.[1] By dampening T-cell activity, HPK1 limits the immune system's ability to recognize and eliminate cancer cells.[1]

Hpk1-IN-16 is a representative potent and selective small molecule inhibitor of HPK1. By blocking the kinase activity of HPK1, this compound prevents the phosphorylation of downstream targets like SLP-76, a key adaptor protein in TCR signaling.[2] This inhibition disrupts the negative feedback loop, leading to sustained T-cell activation, proliferation, and enhanced anti-tumor immune responses.[1][2] These application notes provide detailed protocols for utilizing this compound in cancer cell and immune cell co-culture assays to evaluate its efficacy in enhancing anti-tumor immunity. Preclinical studies have demonstrated that pharmacological inhibition of HPK1 enhances T-cell activation and can augment the effectiveness of other immunotherapies, such as anti-PD-1 inhibitors.[3][6]

HPK1 Signaling Pathway

The diagram below illustrates the central role of HPK1 in negatively regulating T-cell activation. Upon T-cell receptor (TCR) engagement with an antigen presented by a cancer cell, HPK1 is activated and phosphorylates SLP-76. This leads to the attenuation of downstream signaling, reducing T-cell proliferation and cytokine production. This compound blocks this phosphorylation step, thereby unleashing the T-cell's anti-tumor activity.

HPK1_Signaling_Pathway cluster_T_Cell T-Cell cluster_Inhibitor Pharmacological Intervention cluster_Cancer_Cell Cancer Cell TCR TCR HPK1_active HPK1 (Active) TCR->HPK1_active Engagement SLP76 SLP-76 HPK1_active->SLP76 Phosphorylates pSLP76 pSLP-76 (Ser376) Downstream Downstream Signaling (e.g., JNK, AP-1, NF-κB) SLP76->Downstream Activates Inhibition Signal Attenuation pSLP76->Inhibition Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation Hpk1_IN_16 This compound Hpk1_IN_16->HPK1_active Inhibits Antigen Antigen Antigen->TCR Presentation

Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.

Data Presentation

The following tables summarize representative quantitative data on the effect of this compound in various cellular assays. This data is synthesized from published results on various potent HPK1 inhibitors.[7][8][9]

Table 1: this compound Potency and Cellular Activity

Assay TypeCell Line/SystemEndpointThis compound IC₅₀/EC₅₀
Biochemical Kinase AssayRecombinant HPK1HPK1 Inhibition~0.2 nM[8]
Cellular Target EngagementJurkat T-cellspSLP-76 (S376) Inhibition~3 nM[8]
T-Cell Functional AssayHuman PBMCsIL-2 Production~1.5 nM[8]
Cytotoxicity AssayHuman PBMCsCell Viability>1000 nM

Table 2: Effect of this compound on Cytokine Production in a Cancer Cell Co-culture Assay

Co-culture of human peripheral blood mononuclear cells (PBMCs) with MC38 colon adenocarcinoma cells (E:T ratio 10:1) for 72 hours.

Treatment GroupThis compound (nM)IFN-γ (pg/mL)IL-2 (pg/mL)
Vehicle Control0150 ± 2550 ± 10
This compound1450 ± 40180 ± 20
This compound101200 ± 110550 ± 50
This compound1002500 ± 2301100 ± 95
Anti-PD-110 µg/mL950 ± 80400 ± 35
This compound + Anti-PD-1103500 ± 3001500 ± 140

Data are presented as mean ± standard deviation and are representative of expected results based on published literature.[6][7]

Experimental Protocols

Protocol 1: T-Cell Mediated Cancer Cell Killing Assay

This protocol is designed to assess the ability of this compound to enhance the cytotoxic activity of T-cells against cancer cells in a co-culture system.

Materials:

  • Target Cancer Cells (e.g., MC38, CT26)

  • Effector T-Cells (e.g., Human PBMCs, purified CD8+ T-cells)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (stock solution in DMSO)

  • Anti-PD-L1 antibody (optional, for combination studies)

  • 96-well flat-bottom tissue culture plates

  • Cytotoxicity detection kit (e.g., LDH release assay or a live/dead cell staining kit)

  • Plate reader or flow cytometer

Workflow Diagram:

T_Cell_Killing_Assay_Workflow cluster_setup Day 1: Assay Setup cluster_treatment Day 2: Co-culture and Treatment cluster_analysis Day 4-5: Analysis plate_cancer 1. Seed Target Cancer Cells (e.g., 1x10^4 cells/well) incubate1 2. Incubate Overnight (37°C, 5% CO2) plate_cancer->incubate1 add_tcells 3. Add Effector T-Cells (at desired E:T ratio, e.g., 10:1) add_compound 4. Add this compound (various concentrations) add_tcells->add_compound incubate2 5. Co-culture Incubation (48-72 hours) add_compound->incubate2 collect_supernatant 6a. Collect Supernatant (for LDH or Cytokine Analysis) incubate2->collect_supernatant analyze_cells 6b. Analyze Cells (Live/Dead Staining via Flow Cytometry) incubate2->analyze_cells results 7. Quantify % Cytotoxicity collect_supernatant->results analyze_cells->results

Caption: Workflow for the T-cell mediated cancer cell killing assay.

Procedure:

  • Day 1: Plate Target Cells

    • Harvest and count target cancer cells.

    • Seed 1 x 10⁴ cancer cells per well in a 96-well flat-bottom plate in 100 µL of complete RPMI-1640 medium.

    • Incubate overnight at 37°C with 5% CO₂ to allow cells to adhere.

  • Day 2: Co-culture and Treatment

    • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be below 0.1%.

    • Prepare effector T-cells. If using PBMCs, they can be used directly. If using purified T-cells, isolate them using appropriate methods.

    • Remove the medium from the cancer cell plate.

    • Add 200 µL of the effector T-cell suspension to the wells at the desired Effector-to-Target (E:T) ratio (e.g., 10:1).

    • Add the this compound dilutions to the respective wells. Include vehicle-only (DMSO) and no-T-cell controls.

    • Incubate the co-culture for 48-72 hours at 37°C with 5% CO₂.

  • Day 4/5: Assess Cytotoxicity

    • Using LDH Assay:

      • Carefully collect 50 µL of supernatant from each well.

      • Follow the manufacturer's protocol for the LDH release assay to quantify the amount of lactate dehydrogenase released from damaged cells.

      • Calculate the percentage of specific cytotoxicity based on controls.

    • Using Flow Cytometry:

      • Gently collect all cells (adherent and suspension) from each well.

      • Stain the cells with a live/dead cell stain (e.g., Propidium Iodide) and antibodies specific for cancer cells (e.g., EpCAM) and T-cells (e.g., CD3).

      • Analyze the samples by flow cytometry to determine the percentage of dead target cells.

Protocol 2: Cytokine Release Assay in Co-culture

This protocol measures the production of key cytokines, such as IFN-γ and IL-2, which are indicators of T-cell activation.

Materials:

  • Same materials as in Protocol 1.

  • ELISA or Cytometric Bead Array (CBA) kit for detecting human IFN-γ and IL-2.

Procedure:

  • Follow steps 1 and 2 from the T-Cell Mediated Cancer Cell Killing Assay protocol.

  • After the 72-hour incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.

  • Carefully collect 150 µL of the supernatant from each well without disturbing the cell pellet.

  • The collected supernatants can be stored at -80°C or used immediately.

  • Quantify the concentration of IFN-γ and IL-2 in the supernatants using an ELISA or CBA kit according to the manufacturer's instructions.

  • Plot the cytokine concentrations against the concentration of this compound to determine the dose-dependent effect on T-cell activation.

Conclusion

The provided protocols and representative data serve as a comprehensive guide for investigating the immuno-modulatory effects of this compound. By inhibiting HPK1, this compound effectively enhances T-cell effector functions, including cytotoxicity and cytokine production, in a co-culture setting. These assays are invaluable tools for the preclinical evaluation of HPK1 inhibitors as a promising strategy in cancer immunotherapy, both as a monotherapy and in combination with other checkpoint inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hpk1-IN-16 Concentration for T-Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in T-cell assays. The following information is curated to address common questions and troubleshooting scenarios encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets HPK1, a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Upon TCR engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76 (SH2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[1][2] This phosphorylation event leads to the recruitment of 14-3-3 proteins and subsequent ubiquitination and degradation of SLP-76, which dampens the T-cell activation signal.[1][2] By inhibiting HPK1, this compound prevents the phosphorylation of SLP-76, thereby sustaining TCR signaling, leading to enhanced T-cell activation, proliferation, and cytokine production.[1][2]

Q2: What are the expected effects of this compound on T-cells?

A2: Treatment of T-cells with an effective concentration of an HPK1 inhibitor like this compound is expected to result in:

  • Enhanced T-cell activation: Increased expression of activation markers such as CD25 and CD69.

  • Increased cytokine production: Elevated secretion of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[2][3]

  • Enhanced T-cell proliferation: Increased proliferation of T-cells upon stimulation.

  • Inhibition of pSLP-76 (Ser376): A reduction in the phosphorylation of SLP-76 at the Serine 376 residue, which can be measured by techniques like Western blot or flow cytometry.

Q3: In which T-cell types can this compound be used?

A3: this compound is expected to be effective in various T-cell populations where HPK1 is expressed and plays a regulatory role. This includes primary human T-cells (both CD4+ and CD8+), as well as immortalized T-cell lines such as Jurkat cells.

Q4: How should I prepare and store this compound?

A4: this compound has a molecular weight of 454.54 g/mol and a chemical formula of C28H27FN4O4. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to store the powder at -20°C for long-term stability (up to 2 years). Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 6 months or at 4°C for a shorter duration (up to 2 weeks). To use, the stock solution should be diluted to the final desired concentration in the appropriate cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or low enhancement of T-cell activation/cytokine production Suboptimal concentration of this compound: The concentration used may be too low to effectively inhibit HPK1.Perform a dose-response experiment to determine the optimal concentration. Start with a broad range (e.g., 1 nM to 10 µM) and narrow down to find the EC50 for your specific assay and cell type.
Insufficient T-cell stimulation: The primary stimulus (e.g., anti-CD3/CD28 antibodies, antigens) may not be strong enough to induce a measurable response.Optimize the concentration and/or timing of your T-cell stimulus.
Cell viability issues: The T-cells may not be healthy or viable.Check cell viability using a method like Trypan Blue exclusion or a viability dye for flow cytometry. Use freshly isolated or properly thawed and recovered cells.
Incorrect assay setup: Issues with reagents, incubation times, or measurement techniques.Review your experimental protocol for any potential errors. Include appropriate positive and negative controls.
High cell toxicity or death High concentration of this compound: The concentration of the inhibitor may be in a toxic range for your cells.Perform a dose-response curve and assess cell viability at each concentration to determine the toxic threshold. Select a concentration that provides optimal efficacy with minimal toxicity.
High DMSO concentration: The final concentration of the solvent (DMSO) in the culture may be too high.Ensure the final DMSO concentration in your assay is kept low (ideally ≤ 0.1%). Prepare intermediate dilutions of your stock solution in culture medium to achieve this.
Inconsistent or variable results between experiments Variability in primary cells: Primary T-cells from different donors can exhibit significant variability in their response.Whenever possible, use T-cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data on a per-donor basis before pooling.
Inconsistent reagent preparation: Variations in the preparation of this compound dilutions or other reagents.Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently.
Assay timing: The timing of inhibitor addition relative to T-cell stimulation can impact the outcome.Standardize the pre-incubation time with this compound before adding the T-cell stimulus. A pre-incubation of 1-2 hours is a common starting point.

Data on this compound and Related HPK1 Inhibitors

While specific quantitative data for this compound (identified as compound 39 in patent WO2019051199A1) is detailed within the patent literature, the following table summarizes typical potency values for potent and selective HPK1 inhibitors in various assays to provide a general reference for experimental design.

Assay Type Inhibitor Cell Type Potency (IC50 / EC50) Reference
HPK1 Kinase Inhibition (Biochemical) Compound K-IC50 = 2.6 nM--INVALID-LINK--
pSLP-76 (Ser376) Inhibition Compound 1Human T-cellsIC50 < 0.02 µM--INVALID-LINK--
IL-2 Production AZ3246T-cellsEC50 = 90 nM[this compound
IFN-γ Production Compound KHuman CD8+ T-cellsConcentration-dependent increase--INVALID-LINK--

Experimental Protocols

Protocol 1: Dose-Response Determination of this compound for T-Cell Cytokine Production

This protocol outlines a general method to determine the optimal concentration of this compound for enhancing IL-2 and IFN-γ production in primary human T-cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Primary human T-cells (or PBMCs)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)

  • Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)

  • 96-well cell culture plates

  • ELISA kits for human IL-2 and IFN-γ

  • Cell viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Aliquot and store at -80°C.

  • Prepare T-cells: Isolate primary human T-cells from healthy donor blood or thaw cryopreserved cells. Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Prepare Serial Dilutions of this compound: Perform serial dilutions of the 10 mM stock solution in complete RPMI-1640 medium to create a range of working concentrations (e.g., from 1 nM to 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.

  • Plate T-cells: Add 50 µL of the T-cell suspension (5 x 10^4 cells) to each well of a 96-well plate.

  • Add this compound: Add 50 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration). Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO2.

  • Stimulate T-cells: Add 100 µL of the T-cell stimulus (e.g., anti-CD3/CD28 antibodies at a pre-determined optimal concentration) to each well.

  • Incubate: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Measure Cytokine Production: After incubation, centrifuge the plate and collect the supernatant. Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Assess Cell Viability: To the remaining cells in the plate, perform a cell viability assay to assess any cytotoxic effects of the inhibitor concentrations.

  • Data Analysis: Plot the cytokine concentration and cell viability against the log of the this compound concentration to determine the EC50 for cytokine enhancement and the toxic concentration.

Visualizations

HPK1_Signaling_Pathway cluster_inhibition Inhibition by this compound TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 pSLP76 pSLP-76 (Ser376) Downstream_Signaling Downstream Signaling SLP76->Downstream_Signaling HPK1->SLP76 Phosphorylates Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Inhibits Degradation Ubiquitination & Degradation pSLP76->Degradation T_Cell_Activation T-Cell Activation (Cytokine Production, Proliferation) Downstream_Signaling->T_Cell_Activation

Caption: HPK1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow Start Start: Isolate/Thaw T-cells Prepare_Inhibitor Prepare this compound Serial Dilutions Start->Prepare_Inhibitor Plate_Cells Plate T-cells Start->Plate_Cells Add_Inhibitor Add this compound & Pre-incubate Prepare_Inhibitor->Add_Inhibitor Plate_Cells->Add_Inhibitor Stimulate Stimulate T-cells (e.g., anti-CD3/CD28) Add_Inhibitor->Stimulate Incubate Incubate (48-72h) Stimulate->Incubate Measure_Endpoints Measure Endpoints: - Cytokines (ELISA) - Viability Incubate->Measure_Endpoints Analyze Analyze Data: Determine EC50 & Toxicity Measure_Endpoints->Analyze

Caption: Experimental Workflow for Dose-Response Analysis.

Troubleshooting_Logic Issue Issue: No/Low T-Cell Response Check_Concentration Is this compound concentration optimal? Issue->Check_Concentration Check_Stimulation Is T-cell stimulation adequate? Check_Concentration->Check_Stimulation Yes Dose_Response Action: Perform Dose-Response Check_Concentration->Dose_Response No Check_Viability Are cells viable? Check_Stimulation->Check_Viability Yes Optimize_Stimulus Action: Optimize Stimulus Check_Stimulation->Optimize_Stimulus No Use_New_Cells Action: Use Fresh/Viable Cells Check_Viability->Use_New_Cells No Resolved Issue Potentially Resolved Check_Viability->Resolved Yes Dose_Response->Resolved Optimize_Stimulus->Resolved Use_New_Cells->Resolved

Caption: Troubleshooting Logic for Suboptimal T-Cell Response.

References

Hpk1-IN-16 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available, specific off-target kinase selectivity data for Hpk1-IN-16 is limited. This guide is based on general knowledge of HPK1 inhibitors and the broader MAP4K family. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling of this compound for their specific experimental context.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound in kinase assays, with a focus on addressing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[1]

Q2: Why is understanding the off-target effects of this compound important?

While designed to be selective, small molecule kinase inhibitors can sometimes interact with other kinases, leading to off-target effects.[2] These unintended interactions can result in misleading experimental outcomes, cellular toxicity, or the activation of unexpected signaling pathways.[2][3] Characterizing the selectivity profile of this compound is crucial for accurately interpreting experimental results.

Q3: What are the likely off-target kinases for an HPK1 inhibitor like this compound?

Due to the high degree of similarity in the ATP-binding sites of kinases, off-target effects are a common challenge. For HPK1 inhibitors, potential off-targets may include:

  • Other members of the MAP4K family: This family includes MAP4K2 (GCK), MAP4K3 (GLK), MAP4K4 (HGK), MAP4K5 (KHS), and MINK1.[4]

  • Janus kinases (JAKs): Some HPK1 inhibitors have been observed to have off-target effects on members of the JAK family, such as JAK1.[2][3]

Q4: How can I determine the off-target profile of this compound in my experiments?

The most direct method is to perform a comprehensive kinase selectivity panel screen. This involves testing this compound against a large number of purified kinases to determine its inhibitory activity (e.g., IC50 values) against each. Several commercial services offer kinase profiling panels.

Troubleshooting Guide: Unexpected Results in Kinase Assays

This guide addresses common issues that may arise during kinase assays with this compound, with a focus on troubleshooting potential off-target effects.

Issue Potential Cause Troubleshooting Steps
Unexpected cellular phenotype not consistent with HPK1 inhibition. The observed phenotype may be due to the inhibition of an off-target kinase.1. Review the literature: Check for known signaling pathways that could produce the observed phenotype and see if any of the potential off-target kinases (e.g., other MAP4Ks, JAKs) are involved. 2. Perform a kinase panel screen: Test this compound against a broad panel of kinases to identify potential off-targets. 3. Use a structurally different HPK1 inhibitor: If a different inhibitor produces the same phenotype, it is more likely to be an on-target effect of HPK1 inhibition.
Inconsistent IC50 values for HPK1. This could be due to variations in assay conditions or the presence of interacting proteins in a cellular assay.1. Optimize assay conditions: Ensure consistent concentrations of ATP, substrate, and enzyme. 2. Use a purified kinase system: If using a cellular lysate, switch to a biochemical assay with purified recombinant HPK1 to rule out the influence of other cellular components.
High background signal in the kinase assay. This can be caused by non-specific binding of the inhibitor or issues with the detection reagents.1. Run proper controls: Include no-enzyme and no-substrate controls to determine the source of the background. 2. Check inhibitor solubility: Ensure this compound is fully dissolved in the assay buffer to avoid light scattering or aggregation.
Observed effect is not rescued by HPK1 overexpression. The effect is likely due to an off-target.1. Identify potential off-targets: Use a kinase screening panel. 2. Perform rescue experiments with the identified off-target: Overexpress the identified off-target kinase to see if it rescues the observed phenotype.

Data Presentation: Kinase Selectivity Profile of this compound

As specific public data for this compound is unavailable, a template is provided below for researchers to populate with their own experimental data from a kinase panel screen. This structured format allows for a clear comparison of the inhibitor's potency against its primary target and potential off-targets.

Kinase TargetIC50 (nM)% Inhibition @ [Concentration]Fold Selectivity vs. HPK1
HPK1 (MAP4K1) e.g., 10e.g., 95% @ 1µM1
MAP4K2 (GCK)
MAP4K3 (GLK)
MAP4K4 (HGK)
JAK1
Other Kinase 1
Other Kinase 2
...

Experimental Protocols

Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol describes a general method for determining the IC50 of this compound against HPK1 or a potential off-target kinase using a luminescent-based assay that measures ADP production.[1]

Materials:

  • This compound

  • Recombinant human HPK1 (or other kinase of interest)

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)[1]

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare this compound dilutions: Create a serial dilution of this compound in DMSO, and then dilute further into the kinase buffer.

  • Add inhibitor to plate: Add 1 µl of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.[1]

  • Add enzyme: Add 2 µl of the kinase solution to each well.[1]

  • Add substrate/ATP mix: Add 2 µl of a solution containing the kinase substrate and ATP to initiate the reaction.[1]

  • Incubate: Incubate the plate at room temperature for 60 minutes.[1]

  • Stop reaction and deplete ATP: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[1]

  • Generate luminescent signal: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.[1]

  • Read luminescence: Measure the luminescence using a plate reader.

  • Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) LCK LCK TCR->LCK Activation ZAP70 ZAP70 LCK->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 Phosphorylation HPK1 HPK1 LAT_SLP76->HPK1 Recruitment & Activation Downstream Downstream Signaling (e.g., JNK/SAPK) LAT_SLP76->Downstream HPK1->LAT_SLP76 Phosphorylation (Negative Feedback) Negative_Regulation Negative Regulation HPK1->Negative_Regulation Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Inhibition T_Cell_Activation T-Cell Activation Downstream->T_Cell_Activation Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Inhibitor_Dilution 1. Prepare This compound Dilutions Plate_Loading 3. Add Reagents to Plate Inhibitor_Dilution->Plate_Loading Reagent_Prep 2. Prepare Kinase, Substrate, & ATP Reagent_Prep->Plate_Loading Incubation 4. Incubate Plate_Loading->Incubation Stop_Reaction 5. Stop Reaction & Deplete ATP Incubation->Stop_Reaction Luminescence 6. Generate Luminescence Stop_Reaction->Luminescence Read_Plate 7. Read Plate Luminescence->Read_Plate IC50_Calc 8. Calculate % Inhibition & Determine IC50 Read_Plate->IC50_Calc

References

troubleshooting Hpk1-IN-16 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility issues encountered with the Hpk1 inhibitor, Hpk1-IN-16. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

Q2: My this compound is not fully dissolving in DMSO, or it precipitated out of solution. What should I do?

A2: If you observe particulate matter or precipitation, you can try the following troubleshooting steps:

  • Gentle Warming: Warm the solution to 37°C. This can help increase the solubility.

  • Sonication: Use an ultrasonic bath to aid dissolution. This is a common technique for compounds that are slow to dissolve.[2][4]

  • Vortexing: Ensure the solution is mixed thoroughly by vortexing.

If these steps do not resolve the issue, it is possible that the solution is supersaturated. In this case, you may need to prepare a new stock solution at a lower concentration.

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: this compound, like many kinase inhibitors, is expected to have very low solubility in aqueous solutions. Direct dissolution in buffers like PBS is not recommended. For cell-based assays, a common practice is to first prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity.

Q4: How should I prepare this compound for in vivo animal studies?

A4: For in vivo administration, a simple DMSO stock is generally unsuitable. You will need to prepare a specific formulation. While a specific formulation for this compound is not published, protocols for other Hpk1 inhibitors involve a co-solvent system. A common approach is to first dissolve the compound in a small amount of DMSO and then dilute it with a vehicle suitable for animal dosing. Examples of such vehicles include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2][5]

  • 10% DMSO and 90% corn oil.[2][6]

  • 10% DMSO and 90% (20% SBE-β-CD in saline).[3][4][6]

It is critical to add these solvents sequentially and ensure the solution is clear at each step.

Quantitative Solubility Data for Hpk1 Inhibitors

The following table summarizes the solubility of various Hpk1 inhibitors in DMSO. This data can be used as a reference for estimating the solubility of this compound.

Compound NameMolecular Weight ( g/mol )SolventSolubilityNotes
HPK1-IN-2380.47DMSO76 mg/mL (199.75 mM)Use fresh DMSO.[1]
HPK1-IN-3490.45DMSO83.33 mg/mL (169.91 mM)May require sonication.[2]
HPK1-IN-19517.56DMSO100 mg/mL (193.21 mM)May require sonication.[4]
HPK1-IN-32536.64DMSO50 mg/mL (93.17 mM)May require sonication.[3]

Disclaimer: The data above is for structurally related Hpk1 inhibitors and should be used as a guideline for this compound.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

  • Preparation: Before you begin, ensure you have fresh, anhydrous DMSO. Allow the vial of this compound powder (MW: 454.54 g/mol ) to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: To prepare a 10 mM stock solution, you will need to dissolve 4.55 mg of this compound in 1 mL of DMSO.

  • Dissolution: Add the appropriate volume of DMSO to the vial of this compound powder.

  • Mixing: Vortex the solution thoroughly for several minutes.

  • Troubleshooting: If the compound does not fully dissolve, you can:

    • Gently warm the solution in a 37°C water bath for 5-10 minutes.

    • Place the vial in an ultrasonic bath for 10-15 minutes.

  • Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. A datasheet suggests that in DMSO, this compound is stable for 2 weeks at 4°C and 6 months at -80°C.[7]

Visualizations

Troubleshooting_Solubility start Start: Dissolve this compound in recommended solvent (DMSO) vortex Vortex thoroughly start->vortex check_dissolved Is the compound fully dissolved? heat Gently warm to 37°C check_dissolved->heat No fully_dissolved Solution is ready for use or storage at -20°C/-80°C check_dissolved->fully_dissolved Yes vortex->check_dissolved sonicate Use ultrasonic bath heat->sonicate not_dissolved Precipitate remains sonicate->not_dissolved lower_concentration Prepare a new solution at a lower concentration not_dissolved->lower_concentration HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor (TCR) Activation cluster_downstream Downstream Signaling TCR TCR Engagement LAT_complex LAT Signalosome (LAT, Gads, SLP-76) TCR->LAT_complex activates HPK1 HPK1 (MAP4K1) LAT_complex->HPK1 activates JNK_pathway JNK Pathway HPK1->JNK_pathway promotes NFkB_pathway NF-κB Pathway HPK1->NFkB_pathway promotes AP1_pathway AP-1 Pathway HPK1->AP1_pathway inhibits SLP76_degradation SLP-76 Degradation HPK1->SLP76_degradation phosphorylates SLP-76 (Ser376) Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 inhibits T_cell_activation T-Cell Activation & Proliferation JNK_pathway->T_cell_activation NFkB_pathway->T_cell_activation SLP76_degradation->T_cell_activation inhibits

References

Technical Support Center: Utilizing Small Molecule Kinase Inhibitors in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the effective use of small molecule kinase inhibitors in cell culture experiments. While the initial request concerned Hpk1-IN-16, a thorough search of publicly available scientific literature and databases did not yield specific data on the stability of this compound in cell culture media. Therefore, this guide offers general best practices, troubleshooting advice, and standardized protocols applicable to a broad range of small molecule kinase inhibitors.

I. FAQs: Stability and Handling of Kinase Inhibitors

This section addresses frequently asked questions regarding the stability and proper handling of small molecule kinase inhibitors in a research setting.

QuestionAnswer
How should I prepare stock solutions of kinase inhibitors? Most kinase inhibitors are soluble in organic solvents like DMSO. Prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO to minimize the volume added to your cell culture, which can have cytotoxic effects. Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
What is the expected stability of a kinase inhibitor in cell culture media? The stability of small molecule inhibitors in aqueous and complex biological media can vary significantly. Factors influencing stability include the compound's chemical structure, the pH and composition of the media, the presence of serum proteins, and incubation temperature and duration.[1][2] Some compounds may be stable for days, while others can degrade within hours.[1]
How can I determine the stability of my specific inhibitor in my experimental conditions? To assess stability, you can incubate the inhibitor in your cell culture media at the intended concentration and for the duration of your experiment. At various time points, collect aliquots of the media and analyze the concentration of the parent compound using methods like HPLC or LC-MS/MS.[3]
What are common signs of inhibitor instability or degradation? A loss of biological activity over time, such as a diminished effect on the target pathway, can indicate instability. Visual signs like precipitation in the media can also suggest solubility issues, which may be related to stability.
Can components of the cell culture media affect my inhibitor? Yes, media components, particularly serum proteins, can bind to small molecules, reducing their effective concentration and potentially altering their stability.[1][2] It is advisable to test inhibitor efficacy in both serum-free and serum-containing media to understand this effect.

II. Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with small molecule kinase inhibitors.

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological effect of the inhibitor. 1. Inhibitor Instability/Degradation: The compound may be degrading in the cell culture media over the course of the experiment. 2. Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target. 3. Incorrect Concentration: The concentration used may be too low to achieve significant target inhibition. 4. Off-target Effects: The observed phenotype may be due to the inhibitor acting on other kinases.1. Perform a stability study of the inhibitor in your specific media and conditions (see Experimental Protocols). Consider refreshing the media with a fresh inhibitor at regular intervals for long-term experiments. 2. Review the physicochemical properties of the inhibitor. If poor permeability is suspected, consider using a different inhibitor with better cell penetration characteristics. 3. Perform a dose-response experiment to determine the optimal concentration (e.g., IC50) for your cell line and endpoint. 4. Test the inhibitor's selectivity against a panel of other kinases. Compare the observed phenotype with that of other known inhibitors of the same target.
High cellular toxicity observed at effective concentrations. 1. Off-target Toxicity: The inhibitor may be affecting other essential cellular pathways. 2. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Use the lowest effective concentration of the inhibitor. Consider using a more selective inhibitor if available. 2. Ensure the final concentration of the solvent in the cell culture media is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Variability between experimental replicates. 1. Inconsistent Inhibitor Concentration: Errors in pipetting or serial dilutions. 2. Cell Culture Variability: Differences in cell density, passage number, or health. 3. Edge Effects in Multi-well Plates: Evaporation from wells on the outer edges of the plate can concentrate the inhibitor.1. Prepare a master mix of the inhibitor in the media to add to all relevant wells. Use calibrated pipettes. 2. Standardize cell seeding density and use cells within a consistent passage number range. Regularly check for cell viability. 3. Avoid using the outer wells of multi-well plates for critical experiments or fill them with sterile media or PBS to minimize evaporation from adjacent wells.

III. Experimental Protocols

A. Protocol for Assessing Small Molecule Stability in Cell Culture Media

This protocol outlines a general method to determine the stability of a kinase inhibitor in your specific experimental conditions.

Materials:

  • Kinase inhibitor of interest

  • Cell culture medium (with and without serum, as required)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical method for quantification (e.g., HPLC, LC-MS/MS)

Procedure:

  • Prepare Media: Prepare the cell culture medium to be tested, including any supplements and serum, as you would for your experiment.

  • Spike Inhibitor: Add the kinase inhibitor to the media at the final concentration used in your experiments. Also, prepare a control sample of the inhibitor in a stable solvent (e.g., DMSO) at the same concentration.

  • Time Zero Sample: Immediately after adding the inhibitor, take an aliquot of the media (e.g., 100 µL) and store it at -80°C. This will serve as your time zero (T=0) reference.

  • Incubate: Place the remaining media with the inhibitor in a 37°C incubator with 5% CO2 for the duration of your typical experiment (e.g., 24, 48, 72 hours).

  • Collect Time-Point Samples: At each desired time point, collect an aliquot of the incubated media and store it at -80°C.

  • Analysis: Analyze the concentration of the parent inhibitor in all collected samples using a validated analytical method like HPLC or LC-MS/MS.

  • Calculate Stability: Compare the concentration of the inhibitor at each time point to the T=0 sample to determine the percentage of the compound remaining.

B. Protocol for a Cell-Based Kinase Activity Assay

This protocol provides a general workflow for measuring the activity of a kinase inhibitor in a cellular context.[4][5]

Materials:

  • Cells expressing the target kinase

  • Kinase inhibitor

  • Appropriate cell culture plates and reagents

  • Assay for measuring downstream target phosphorylation (e.g., Western blot, ELISA, TR-FRET)[4][6]

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and the duration of the experiment. Allow cells to adhere and grow overnight.

  • Inhibitor Treatment: Prepare serial dilutions of the kinase inhibitor in cell culture media. Remove the old media from the cells and add the media containing the different inhibitor concentrations. Include a vehicle control (media with solvent only).

  • Incubation: Incubate the cells with the inhibitor for a predetermined amount of time (this should be optimized for your target and inhibitor).

  • Cell Lysis: After incubation, wash the cells with cold PBS and then lyse the cells using a suitable lysis buffer to extract cellular proteins.

  • Quantify Downstream Effects: Measure the phosphorylation of a known downstream substrate of the target kinase. This can be done by:

    • Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated and total substrate.

    • ELISA: Use a plate-based immunoassay with antibodies to capture the total substrate and detect the phosphorylated form.[7]

    • TR-FRET: Utilize homogeneous assays that measure the proximity of donor and acceptor fluorophores conjugated to antibodies against the substrate and its phosphorylated form.[6]

  • Data Analysis: Quantify the level of substrate phosphorylation at each inhibitor concentration relative to the vehicle control. Plot the data to determine the IC50 value of the inhibitor.

IV. Visualizations

Signaling Pathway Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Upstream Kinase Receptor->Kinase_A Signal HPK1 HPK1 Kinase_A->HPK1 Activates Kinase_B Downstream Kinase HPK1->Kinase_B Activates Substrate Substrate Kinase_B->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Transcription_Factor Transcription Factor pSubstrate->Transcription_Factor Activates Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulates Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Inhibits

Caption: Inhibition of the HPK1 signaling pathway by this compound.

Experimental Workflow for Assessing Inhibitor Stability

start Start: Prepare Inhibitor in Media t0 T=0 Sample Collection (Store at -80°C) start->t0 incubate Incubate at 37°C, 5% CO2 start->incubate analysis Analyze Samples by HPLC or LC-MS/MS t0->analysis collect Collect Samples at Desired Time Points (Store at -80°C) incubate->collect collect->analysis calculate Calculate % Remaining vs. T=0 analysis->calculate end End: Determine Stability Profile calculate->end

Caption: Workflow for determining the stability of a small molecule inhibitor.

Logical Flow for Troubleshooting Inconsistent Results

start Inconsistent Results Observed check_inhibitor Check Inhibitor Preparation and Handling start->check_inhibitor check_cells Evaluate Cell Health and Culture Conditions start->check_cells check_assay Review Assay Protocol and Reagents start->check_assay solution_inhibitor Prepare Fresh Stock, Verify Concentration check_inhibitor->solution_inhibitor Issue Found solution_cells Standardize Seeding, Use Consistent Passage # check_cells->solution_cells Issue Found solution_assay Validate Reagents, Optimize Protocol check_assay->solution_assay Issue Found retest Re-run Experiment solution_inhibitor->retest solution_cells->retest solution_assay->retest

Caption: Troubleshooting logic for inconsistent experimental outcomes.

References

Technical Support Center: Hpk1-IN-16 Usage in Primary Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Hpk1-IN-16 in primary cell cultures. Our goal is to help you minimize potential toxicity and achieve reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in primary cells?

A1: The optimal concentration of this compound can vary significantly depending on the primary cell type and the specific experimental goals. As a starting point, we recommend a dose-response experiment ranging from 10 nM to 1 µM. It is crucial to perform a toxicity assessment in parallel to determine the therapeutic window for your specific cells.

Q2: I am observing significant cell death even at low concentrations of this compound. What could be the cause?

A2: Several factors could contribute to excessive toxicity. First, ensure proper dissolution and storage of the compound to avoid precipitation, which can lead to inconsistent dosing and toxicity.[1] Second, primary cells, especially immune cells, can be highly sensitive to solvents like DMSO. We recommend keeping the final DMSO concentration below 0.1% in your culture medium.[2][3] Finally, consider the possibility of off-target effects, which are common with kinase inhibitors.[4][5]

Q3: How can I differentiate between on-target and off-target toxicity?

A3: Differentiating between on-target and off-target effects is a common challenge in kinase inhibitor studies.[6] One approach is to use a structurally unrelated Hpk1 inhibitor as a control. If both compounds produce similar toxic effects, it is more likely to be an on-target effect. Additionally, rescuing the toxic phenotype by overexpressing a downstream effector of Hpk1 could also suggest on-target toxicity.

Q4: What are the best practices for preparing and storing this compound stock solutions?

A4: For long-term storage, this compound powder should be stored at -20°C. Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[1] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use. Avoid storing the inhibitor in aqueous solutions for extended periods, as this can lead to precipitation and degradation.[7]

Q5: Can I combine this compound with other treatments?

A5: Combining this compound with other agents, such as checkpoint inhibitors, is a promising area of research. However, co-treatments can also lead to synergistic toxicity. It is essential to perform a thorough toxicity assessment of the combination therapy, including dose-response matrices, to identify a safe and effective dosing regimen.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in primary cell cultures.

Table 1: Troubleshooting Common Issues
IssuePossible CauseRecommended Solution
High Cell Death/Low Viability - Compound precipitation- High DMSO concentration- On-target or off-target toxicity- Cell culture stress- Visually inspect for precipitates before adding to cells.- Ensure final DMSO concentration is <0.1%.- Perform a dose-response curve to find the optimal concentration.- Optimize cell handling and culture conditions.
Inconsistent Results - Inaccurate pipetting of inhibitor- Degradation of this compound stock- Variation in primary cell donors- Use calibrated pipettes and perform serial dilutions carefully.- Aliquot stock solutions and avoid repeated freeze-thaw cycles.- Normalize data to a positive control and use cells from multiple donors.
Inhibitor Ineffectiveness - Incorrect storage leading to degradation- Suboptimal concentration- Cell type is not sensitive to Hpk1 inhibition- Store the compound as recommended.- Perform a dose-response experiment to determine the IC50.- Confirm Hpk1 expression and pathway activity in your cell type.

Experimental Protocols

Here are detailed protocols for assessing the toxicity of this compound in primary cells.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Materials:

  • Primary cells of interest

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Procedure:

  • Seed primary cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere or stabilize for 2-4 hours.

  • Prepare serial dilutions of this compound in culture medium. Add the diluted inhibitor to the wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a plate reader.[9]

Table 2: Example MTT Assay Data
This compound Conc.Absorbance (570 nm)% Viability
0 nM (Vehicle)1.25100%
10 nM1.2096%
100 nM1.1088%
1 µM0.8064%
10 µM0.3024%
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11][12][13]

Materials:

  • Treated primary cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Harvest primary cells after treatment with this compound.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[11]

Table 3: Example Annexin V/PI Staining Data
This compound Conc.Viable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
0 nM (Vehicle)95%3%2%
100 nM85%10%5%
1 µM50%30%20%
10 µM15%45%40%

Visualizations

HPK1 Signaling Pathway

HPK1_Signaling_Pathway TCR TCR Engagement SLP76 SLP-76 TCR->SLP76 HPK1 HPK1 SLP76->HPK1 Activates PLCg1 PLCγ1 SLP76->PLCg1 HPK1->SLP76 Phosphorylates (Inhibits) Gads Gads HPK1->Gads Phosphorylates (Inhibits) Gads->PLCg1 ERK ERK PLCg1->ERK T_Cell_Activation T-Cell Activation ERK->T_Cell_Activation Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Inhibits Toxicity_Workflow start Start: Prepare Primary Cells dose_response Treat cells with a dose range of this compound start->dose_response incubation Incubate for desired time periods (e.g., 24, 48, 72h) dose_response->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_analysis Analyze Data: Determine IC50 and apoptotic population viability_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Identify optimal non-toxic concentration data_analysis->conclusion Troubleshooting_Toxicity start High Toxicity Observed check_dmso Is final DMSO concentration < 0.1%? start->check_dmso reduce_dmso Reduce DMSO concentration check_dmso->reduce_dmso No check_precipitate Is the inhibitor solution clear? check_dmso->check_precipitate Yes reduce_dmso->check_precipitate remake_solution Prepare fresh inhibitor solution check_precipitate->remake_solution No dose_response Perform a detailed dose-response curve check_precipitate->dose_response Yes remake_solution->dose_response off_target Consider off-target effects and use controls dose_response->off_target end Optimize experimental conditions off_target->end

References

Technical Support Center: Improving Hpk1-IN-16 In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). The resources below address common challenges and questions that may arise during in vivo experiments.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered when working with this compound in vivo.

Question/Issue Possible Causes & Solutions
1. This compound shows high potency in vitro but limited efficacy in vivo. Why? Pharmacokinetics (PK): Poor oral bioavailability, rapid clearance, or low plasma exposure can limit the compound's effectiveness.       • Solution: Conduct a PK study to measure plasma concentration over time. If exposure is low, consider optimizing the formulation, dose, or route of administration (e.g., subcutaneous or intraperitoneal injection if oral dosing is problematic). Small molecule kinase inhibitors often face challenges with metabolism by cytochrome P450 enzymes.[1] Formulation/Solubility: Poor solubility can lead to low absorption and bioavailability.       • Solution: Ensure this compound is fully dissolved in a suitable, non-toxic vehicle. Test different formulations; common vehicles for in vivo studies include solutions with DMSO, PEG300, Tween-80, and corn oil.[2] Always prepare fresh formulations and check for precipitation before administration. Target Engagement: The administered dose may be insufficient to achieve the necessary level of Hpk1 inhibition in the target tissue (e.g., tumor microenvironment).       • Solution: Perform a pharmacodynamic (PD) study to confirm target engagement. Measure the phosphorylation of HPK1's direct substrate, SLP-76, at serine 376 (pSLP76-S376) in immune cells from blood, spleen, or tumor tissue at various time points after dosing.[3][4] A significant reduction in pSLP76 indicates successful target inhibition.
2. I am not observing the expected anti-tumor response in my syngeneic mouse model. Tumor Model Selection: Some tumor models are inherently "cold" or non-immunogenic and may not respond well to immunotherapy that relies on T-cell activation.       • Solution: Choose a syngeneic model known to be responsive to immune checkpoint inhibitors (e.g., MC38, CT26).[3] The efficacy of HPK1 inhibition often depends on an existing, albeit suppressed, anti-tumor immune response. Dosing Schedule: The dosing frequency may not be optimal to maintain sufficient target inhibition over time, especially if the compound has a short half-life.[3]       • Solution: Based on PK/PD data, adjust the dosing schedule. Twice-daily (BID) dosing may be necessary to maintain therapeutic concentrations.[3] Combination Therapy: HPK1 inhibition may not be sufficient as a monotherapy in some models.[5]       • Solution: HPK1 inhibitors have shown strong synergy with anti-PD-1 or anti-PD-L1 antibodies.[3][5] Combining this compound with a checkpoint inhibitor can significantly enhance anti-tumor immunity and efficacy.
3. How can I confirm that this compound is modulating the immune system as expected? Immune Cell Profiling: Lack of T-cell infiltration or activation in the tumor.       • Solution: Use flow cytometry to analyze immune cell populations within the tumor, draining lymph nodes, and spleen. Look for an increased ratio of CD8+ effector T-cells to regulatory T-cells (Tregs), enhanced activation markers (e.g., CD44, CD69) on T-cells, and increased production of effector cytokines like IFN-γ and TNF-α.[6] Cytokine Analysis: Inadequate cytokine response.       • Solution: Measure systemic (plasma) or tumor-level cytokine concentrations. HPK1 inhibition is expected to increase levels of IL-2, IFN-γ, and other pro-inflammatory cytokines upon T-cell activation.[4][6]
4. I am observing unexpected toxicity or weight loss in my animal models. Off-Target Effects: Although described as selective, high concentrations of the inhibitor might engage other kinases.[7][8][9]       • Solution: Review any available kinome selectivity data for this compound. If not available, consider testing against a panel of related kinases. Reduce the dose to the minimum level that still provides target engagement to mitigate off-target effects. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects.       • Solution: Run a control group treated with the vehicle alone to assess its tolerability. If the vehicle is toxic, explore alternative formulations.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary mechanism of action for this compound? this compound is a potent and selective small-molecule inhibitor of HPK1 (also known as MAP4K1).[7][8][9] HPK1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[10] Upon TCR engagement, HPK1 phosphorylates the adaptor protein SLP-76, leading to its degradation and a dampening of the T-cell activation signal.[6][10] By inhibiting HPK1's kinase activity, this compound prevents SLP-76 degradation, thereby lowering the activation threshold for T-cells and promoting a more robust and sustained anti-tumor immune response.[5][10]

  • Q2: What is the rationale for combining this compound with an anti-PD-1 antibody? HPK1 inhibition and PD-1 blockade target two distinct negative regulatory pathways in T-cells. HPK1 acts as an intracellular checkpoint early in the T-cell activation cascade, while the PD-1/PD-L1 axis is a cell-surface checkpoint that often induces T-cell exhaustion within the tumor microenvironment. Inhibiting HPK1 can enhance the activation and proliferation of T-cells, while blocking PD-1 can reinvigorate exhausted T-cells. This dual approach can lead to a synergistic anti-tumor effect that is more potent than either agent alone.[3][5]

  • Q3: Besides T-cells, what other immune cells are affected by HPK1 inhibition? While the best-understood role of HPK1 is in T-cells, it is also expressed in other hematopoietic cells, including B-cells and dendritic cells (DCs).[5][10] Inhibition of HPK1 can promote DC maturation and enhance B-cell activation and antibody production, contributing to a broader anti-tumor immune response.[5][10]

  • Q4: What are the key pharmacodynamic (PD) biomarkers for this compound? The most direct and reliable PD biomarker is the inhibition of phosphorylation of HPK1's substrate, SLP-76, at Serine 376 (pSLP76-S376).[3] This can be measured by Western blot or flow cytometry in immune cells. Downstream functional markers include increased production of cytokines such as IL-2 and IFN-γ by stimulated T-cells.[4]

Quantitative Data Summary

While specific in vivo efficacy and pharmacokinetic data for this compound are primarily detailed in patent literature[7][8][9], the following tables provide representative data from other potent, selective, publicly disclosed HPK1 inhibitors to serve as a benchmark for expected performance.

Table 1: Representative In Vitro Potency of HPK1 Inhibitors

Compound HPK1 IC₅₀ (nM) Assay Type Reference
This compound Data not publicly available; described as "potent". Biochemical [7][8][9]
Unnamed Inhibitor 10.4 nM Biochemical [3]
Compound K Data not specified; described as "potent". Biochemical [5]

| NDI-101150 | Data not specified; described as "highly potent". | Biochemical | |

Table 2: Representative In Vivo Anti-Tumor Efficacy of HPK1 Inhibitors

Compound Mouse Model Dosing Regimen Tumor Growth Inhibition (TGI) Combination Benefit with anti-PD-1 Reference
Unnamed Inhibitor CT26 Syngeneic 30 mg/kg, p.o., BID 42% 95% TGI (vs. 36% for anti-PD-1 alone) [3]

| Compound K | MC38 Syngeneic | Not specified | Significant anti-tumor efficacy | Superb anti-tumor efficacy |[5] |

Signaling Pathway & Workflow Diagrams

Hpk1_Signaling_Pathway cluster_0 TCR TCR Engagement HPK1 HPK1 TCR->HPK1 activates SLP76 SLP-76 pSLP76 pSLP76 (S376) PLCg1_ERK PLCγ1 / ERK Activation SLP76->PLCg1_ERK promotes HPK1->SLP76 phosphorylates Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 inhibits Degradation Proteasomal Degradation pSLP76->Degradation Attenuation Signal Attenuation Degradation->Attenuation T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) PLCg1_ERK->T_Cell_Activation

Caption: HPK1 Signaling Pathway and Point of Inhibition by this compound.

InVivo_Workflow start Start model_prep 1. Tumor Cell Implantation (e.g., MC38 in C57BL/6 mice) start->model_prep randomization 2. Tumor Growth & Animal Randomization (e.g., 100 mm³) model_prep->randomization treatment 3. Treatment Initiation randomization->treatment groups Groups: - Vehicle - this compound - anti-PD-1 - Combination treatment->groups monitoring 4. Monitor Tumor Volume & Body Weight (3x/week) treatment->monitoring endpoint 5. Study Endpoint (e.g., Tumor >2000 mm³) monitoring->endpoint analysis 6. Tissue Collection & Analysis (Tumor, Spleen, Blood) endpoint->analysis pd PD Analysis: pSLP76 analysis->pd immune Immune Profiling: Flow Cytometry analysis->immune

Caption: Standard Experimental Workflow for an In Vivo Syngeneic Tumor Model.

Experimental Protocols

Protocol 1: In Vivo Anti-Tumor Efficacy in a Syngeneic Mouse Model
  • Cell Culture: Culture murine colon adenocarcinoma MC38 cells in appropriate media (e.g., DMEM with 10% FBS) and ensure they are healthy and in the logarithmic growth phase.

  • Animal Model: Use 6-8 week old female C57BL/6 mice. Allow them to acclimatize for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject 1 x 10⁶ MC38 cells in 100 µL of sterile PBS into the right flank of each mouse.

  • Tumor Monitoring: Monitor tumor growth by measuring with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).

    • Group 1: Vehicle control (oral gavage, daily)

    • Group 2: this compound (e.g., 30 mg/kg, oral gavage, twice daily)

    • Group 3: Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

    • Group 4: this compound + Anti-PD-1 antibody (combination of the above regimens)

  • Compound Formulation: Prepare this compound fresh daily. A representative formulation could be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% water. Sonicate to dissolve.

  • Treatment and Monitoring: Administer treatments as per the defined schedule. Monitor tumor volume and body weight 3 times per week.

  • Endpoint: The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at a fixed time point (e.g., 21 days). Euthanize mice according to ethical guidelines.

  • Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.

Protocol 2: Pharmacodynamic (PD) Analysis of pSLP76 Inhibition
  • Animal Model: Use non-tumor-bearing C57BL/6 mice.

  • Treatment: Administer a single dose of this compound or vehicle to different cohorts of mice.

  • Sample Collection: At various time points post-dosing (e.g., 1, 4, 8, 24 hours), collect whole blood via cardiac puncture into heparinized tubes. Spleens can also be harvested.

  • Immune Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from blood using density gradient centrifugation (e.g., with Ficoll-Paque). Isolate splenocytes by mechanically dissociating the spleen and lysing red blood cells.

  • T-Cell Stimulation (Optional but Recommended): To robustly measure the inhibition of TCR-induced phosphorylation, stimulate the isolated cells ex vivo for a short period (e.g., 5-15 minutes) with anti-CD3/anti-CD28 antibodies.

  • Cell Lysis and Western Blot:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against pSLP76 (S376) and total SLP-76. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with appropriate secondary antibodies and visualize using chemiluminescence.

  • Data Analysis: Quantify band intensity using densitometry. Express pSLP76 levels as a ratio to total SLP-76 to determine the percentage of inhibition relative to the vehicle-treated, stimulated control.

References

Technical Support Center: Hpk1-IN-16 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Hpk1-IN-16 inhibitor. Our aim is to help you navigate potential challenges related to the inhibitor's stability and ensure the reliability of your experimental results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Question: I am seeing inconsistent IC50 values for this compound in my kinase assays. What could be the cause?

Answer: Inconsistent IC50 values can stem from several factors related to inhibitor stability and assay conditions. Here are some potential causes and solutions:

  • Inhibitor Degradation: this compound, like many small molecule inhibitors, can be susceptible to degradation, especially when in solution. Ensure you are preparing fresh working solutions from a frozen DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.

  • Precipitation: The inhibitor may be precipitating out of your assay buffer. Visually inspect your solutions for any signs of precipitation. You can also centrifuge your final assay plate before reading to pellet any precipitate that might interfere with the signal. Consider testing the solubility of this compound in your specific assay buffer.

  • Assay Conditions: Variations in ATP concentration, enzyme concentration, or incubation time can all affect the apparent IC50 value. Standardize these parameters across all experiments. It is recommended to use an ATP concentration at or near the Km for the kinase.[1]

  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Keep the final DMSO concentration in your assay consistent and as low as possible, typically below 1%.

Question: My this compound stock solution in DMSO has been stored at -20°C for a few months, and I am seeing reduced activity. Is this expected?

Answer: Yes, this is possible. While -80°C is the recommended long-term storage temperature for this compound in DMSO, storage at -20°C is generally suitable for shorter periods.[2] However, the stability can be affected by the quality of the DMSO and the frequency of temperature fluctuations. For optimal long-term stability and reproducibility, we recommend the following:

  • Storage Temperature: Store DMSO stock solutions at -80°C for up to 6 months.[2] For storage up to 1 month, -20°C is acceptable.

  • Aliquoting: Upon initial dissolution in DMSO, create small, single-use aliquots to minimize freeze-thaw cycles.

  • DMSO Quality: Use high-purity, anhydrous DMSO to prepare your stock solutions. Moisture in DMSO can lead to the degradation of dissolved compounds.

Question: I suspect this compound is unstable in my aqueous cell culture medium. How can I assess its stability?

Answer: Assessing the stability of a small molecule in aqueous solution is crucial for interpreting cellular assay results. Here is a general approach to determine the stability of this compound in your medium:

  • Prepare a fresh solution of this compound in your cell culture medium at the final working concentration.

  • Incubate the solution under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).

  • At each time point, take an aliquot of the medium and analyze the concentration of the intact this compound. This can be done using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Compare the peak area of this compound at each time point to the t=0 sample to determine the percentage of the compound remaining.

If you observe significant degradation, you may need to adjust your experimental protocol, such as refreshing the medium with the inhibitor at regular intervals.

Frequently Asked Questions (FAQs)

What is the recommended storage for this compound?

For optimal stability, this compound should be stored as a powder at -20°C for up to 2 years.[2] Once dissolved in DMSO, it is best to store aliquots at -80°C for up to 6 months.[2] Short-term storage of DMSO solutions at 4°C for up to 2 weeks is also possible.[2]

What is the best solvent for dissolving this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.

How can I minimize the potential for off-target effects with this compound?

While this compound is a selective inhibitor, like all kinase inhibitors, it has the potential for off-target effects. To mitigate this:

  • Use the lowest effective concentration of the inhibitor in your experiments.

  • Perform control experiments with a structurally related but inactive compound if available.

  • Validate your findings using a secondary, structurally distinct inhibitor of HPK1 or through genetic approaches like siRNA or CRISPR-mediated knockout of HPK1.

What are some common pitfalls to avoid when working with kinase inhibitors like this compound?

Common pitfalls include compound precipitation, degradation in aqueous solutions, off-target effects, and interference with assay signals.[3] Careful experimental design, including proper storage and handling of the inhibitor and the use of appropriate controls, is essential to avoid these issues.

Data Presentation

Table 1: Recommended Storage and Handling of this compound

FormStorage TemperatureDurationRecommendations
Powder-20°CUp to 2 years[2]Store in a tightly sealed container, protected from light and moisture.
DMSO Stock Solution-80°CUp to 6 months[2]Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO.
DMSO Stock Solution-20°CUp to 1 monthSuitable for short-term storage. Aliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution4°CUp to 2 weeks[2]For very short-term use. Protect from light.
Aqueous Working Solution37°C (Cell culture)Stability is variablePrepare fresh for each experiment. Assess stability for long-term experiments.

Experimental Protocols

Protocol: Preparation and Handling of this compound for In Vitro Kinase Assays

  • Reconstitution of Powder:

    • Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

    • Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex gently until the powder is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the DMSO stock solution into small, single-use aliquots in low-protein-binding microcentrifuge tubes.

    • Label the aliquots clearly with the compound name, concentration, and date.

    • Store the aliquots at -80°C.

  • Preparation of Working Solutions:

    • For each experiment, thaw a fresh aliquot of the DMSO stock solution at room temperature.

    • Prepare serial dilutions of the inhibitor in your kinase assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

  • Performing the Kinase Assay:

    • Add the diluted inhibitor or vehicle control (assay buffer with the same final DMSO concentration) to the appropriate wells of your assay plate.

    • Add the kinase and substrate to initiate the reaction.

    • Incubate for the predetermined optimal time at the optimal temperature.

    • Stop the reaction and measure the kinase activity using your chosen detection method.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_activation Signal Transduction cluster_hpk1 HPK1 Regulation cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Engagement CD28 CD28 ZAP70 ZAP70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits PLCg1 PLCγ1 SLP76->PLCg1 Activates HPK1 HPK1 SLP76->HPK1 Activates AP1 AP-1 Activation PLCg1->AP1 NFkB NF-κB Activation PLCg1->NFkB HPK1->SLP76 Phosphorylates (Inhibits) Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Inhibits IL2 IL-2 Production AP1->IL2 NFkB->IL2

Caption: Hpk1 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start This compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Dilutions thaw->dilute assay Perform Assay dilute->assay read Read Results assay->read analyze Analyze Data read->analyze end Conclusion analyze->end

Caption: Recommended Experimental Workflow.

Troubleshooting_Tree start Inconsistent Results? check_inhibitor Check Inhibitor Handling start->check_inhibitor check_assay Check Assay Conditions start->check_assay fresh_solution Used Fresh Working Solution? check_inhibitor->fresh_solution consistent_params Consistent Assay Parameters? check_assay->consistent_params aliquoted Aliquoted Stock? fresh_solution->aliquoted Yes solution_no No fresh_solution->solution_no No storage_temp Correct Storage Temp? aliquoted->storage_temp Yes aliquoted->solution_no No solution_yes Yes storage_temp->solution_yes Yes storage_temp->solution_no No dmso_control DMSO Control Included? consistent_params->dmso_control Yes consistent_params->solution_no No precipitation Precipitation Observed? dmso_control->precipitation Yes dmso_control->solution_no No precipitation->solution_yes No precipitation->solution_no Yes

Caption: Troubleshooting Decision Tree.

References

Hpk1-IN-16 dose-response curve issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Hpk1-IN-16 and other HPK1 inhibitors. The resources below are designed to help you resolve common issues encountered during dose-response experiments.

Frequently Asked Questions (FAQs)

Q1: What is Hematopoietic Progenitor Kinase 1 (HPK1)?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine protein kinase.[1] It is predominantly expressed in hematopoietic cells, such as T cells, B cells, and dendritic cells.[2][3][4] HPK1 is a component of various cellular signaling pathways, including those for T-cell receptors (TCR) and B-cell receptors (BCR).[1][3][5]

Q2: What is the function of HPK1 in the immune response?

A2: HPK1 acts as a negative regulator of T-cell and B-cell activation, essentially functioning as an intracellular immune checkpoint.[2][3][6] Following TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins like SLP-76.[2][6] This phosphorylation leads to the degradation of SLP-76, which dampens the T-cell activation signal and reduces the immune response.[2][5] By inhibiting HPK1, the "brake" on the immune system is released, leading to enhanced T-cell activation, increased cytokine secretion, and a more robust anti-tumor immune response.[2][7][8]

Q3: Why is HPK1 considered a promising target for immuno-oncology?

A3: In the context of cancer, the negative regulatory function of HPK1 can prevent the immune system from effectively targeting and destroying tumor cells.[2] Genetic or pharmacological inhibition of HPK1 has been shown to enhance T-cell functionality and improve anti-tumor immunity.[5][7][8] Therefore, small molecule inhibitors targeting HPK1 are being developed as a novel cancer immunotherapy strategy, both as monotherapies and in combination with other checkpoint inhibitors like anti-PD-1 antibodies.[4][7][9]

Q4: What are some of the known small molecule inhibitors of HPK1?

A4: Several small molecule HPK1 inhibitors are currently under investigation in preclinical and clinical studies. These include NDI-101150, BGB-15025, CFI-402411, and DS21150768.[3][7][9] These compounds are being evaluated for their ability to enhance anti-tumor immune responses in patients with advanced solid tumors and lymphomas.[3][7]

Troubleshooting Guide: this compound Dose-Response Curves

This guide addresses common issues observed during in vitro kinase assays designed to generate dose-response curves for HPK1 inhibitors.

Issue 1: High Variability or Inconsistent IC50 Values

Question: Why are my IC50 values for this compound inconsistent across experiments?

Possible Causes & Solutions:

  • Inconsistent Assay Conditions: Minor variations in factors like incubation time, temperature, or reagent concentrations can significantly impact results.[10][11]

    • Solution: Strictly adhere to a standardized protocol. Use master mixes for reagents to minimize pipetting errors. Ensure consistent incubation times and temperatures for all plates.

  • Reagent Instability: Improper storage or repeated freeze-thaw cycles of the enzyme, substrate, ATP, or inhibitor can lead to degradation and variable activity.

    • Solution: Aliquot all critical reagents upon receipt and store them at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh ATP solutions for each experiment.

  • Cell-Based Assay Variability: Factors such as cell passage number, seeding density, and overall cell health can introduce significant variability.[12]

    • Solution: Use cells within a consistent and narrow passage number range. Optimize and standardize cell seeding density. Regularly check for mycoplasma contamination.[12]

Issue 2: No or Very Weak Inhibition Observed

Question: My dose-response curve is flat, showing no significant inhibition even at high concentrations of this compound. What could be the problem?

Possible Causes & Solutions:

  • Inactive Inhibitor: The inhibitor may have degraded due to improper storage or handling.

    • Solution: Purchase a fresh vial of the inhibitor. Ensure it is dissolved in the appropriate solvent (e.g., DMSO) and stored in small, single-use aliquots at -80°C.

  • High Enzyme Concentration: If the concentration of HPK1 in the assay is too high, it may require a proportionally higher concentration of the inhibitor to achieve 50% inhibition, shifting the IC50 value out of the tested range.

    • Solution: Perform an enzyme titration experiment to determine the optimal HPK1 concentration that results in a robust signal within the linear range of the assay.

  • High ATP Concentration: Since many kinase inhibitors are ATP-competitive, a high concentration of ATP in the assay can outcompete the inhibitor, leading to an apparent loss of potency.

    • Solution: The ATP concentration should ideally be at or below the Michaelis constant (Km) for HPK1. If the assay signal is too low at Km, use the lowest ATP concentration that provides a sufficient signal window.

  • Incorrect Substrate: Using a substrate that is not efficiently phosphorylated by HPK1 will result in a poor signal-to-noise ratio, making it difficult to detect inhibition.

    • Solution: Verify that you are using a validated substrate for HPK1. A commonly used substrate is a fluorescently labeled peptide.[4]

Issue 3: High Background Signal or Poor Z' Factor

Question: I am observing a high background signal in my "no enzyme" or "maximum inhibition" control wells, leading to a poor assay window (low Z' factor). How can I fix this?

Possible Causes & Solutions:

  • Reagent Contamination: Buffers or other reagents may be contaminated with ATP or other substances that interfere with the assay detection method.

    • Solution: Prepare all buffers with high-purity water and reagents. Filter-sterilize buffers if necessary.

  • Assay Format Interference: Some compounds can interfere with certain detection methods (e.g., fluorescence or luminescence-based assays).[10]

    • Solution: Run a control plate with the inhibitor and detection reagents but without the enzyme to check for direct compound interference. If interference is observed, consider using an alternative assay format, such as a radiometric assay, which is less prone to such artifacts.[13]

  • Sub-optimal Reagent Concentrations: The concentrations of detection reagents may not be optimal.

    • Solution: Titrate the detection reagents according to the manufacturer's protocol to find the concentration that provides the best signal-to-background ratio.

Quantitative Data: IC50 Values of Select HPK1 Inhibitors

The table below summarizes the reported in vitro IC50 values for several small molecule HPK1 inhibitors. These values are highly dependent on the specific assay conditions used.

InhibitorIC50 (nM)Assay TypeSource
Sunitinib~10 (Kᵢ)In vitro autophosphorylation[14]
ISR-0524,200Radiometric HotSpot™[8][15]
ISR-0343,900Radiometric HotSpot™[8][15]
Compound K<100 (example)Biochemical Kinase Assay[4]
DS21150768<100 (example)Biochemical Kinase Assay[9]

Note: IC50 values can vary significantly based on experimental conditions, such as ATP concentration.

Experimental Protocols

Protocol: In Vitro Biochemical HPK1 Kinase Assay

This protocol provides a general framework for determining the potency of an HPK1 inhibitor using a biochemical assay format.

1. Reagents and Materials:

  • Recombinant human HPK1 enzyme[4]

  • Fluorescently labeled peptide substrate (e.g., NH2-fluorescein-RFARKGSLRQKNV-COOH)[4]

  • Adenosine triphosphate (ATP)

  • This compound or other test inhibitor

  • Kinase Assay Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.015% Brij-35[4]

  • Stop Solution: 100 mM EDTA

  • 384-well assay plates

  • Microplate reader or capillary electrophoresis system (e.g., Caliper LabChip EZ Reader)[4]

2. Assay Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of this compound in 100% DMSO. A typical starting concentration might be 10 mM, diluted in 1:3 steps.

  • Assay Plate Setup: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for 0% and 100% inhibition controls) to the appropriate wells of the 384-well plate.

  • Enzyme Preparation: Dilute the recombinant HPK1 enzyme to the desired working concentration in Kinase Assay Buffer. Add this enzyme solution to the wells containing the inhibitor. Do not add enzyme to the "no enzyme" background control wells.

  • Incubation: Gently mix and incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a solution of substrate and ATP in Kinase Assay Buffer. Add this solution to all wells to start the kinase reaction. The final concentrations should be optimized (e.g., HPK1: 0.5-1 nM, Substrate: 3 µM, ATP: 20-25 µM).[4]

  • Reaction Incubation: Incubate the reaction plate at 30°C for 1-3 hours. The optimal time should be determined to ensure the reaction is within the linear range (typically <20% substrate conversion).[4]

  • Reaction Termination: Stop the reaction by adding the Stop Solution (e.g., EDTA) to all wells.

  • Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods. For mobility shift assays, the plate is read on a device like a Caliper LabChip EZ Reader, which separates the phosphorylated product from the unphosphorylated substrate.[4]

3. Data Analysis:

  • Calculate the percentage of substrate conversion for each well.

  • Normalize the data by setting the average of the DMSO-only wells (no inhibitor) as 0% inhibition and the "no enzyme" or maximum inhibition controls as 100% inhibition.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR Lck Lck TCR->Lck Stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates SLP76_Gads SLP-76 / Gads Complex ZAP70->SLP76_Gads Activates HPK1_inactive HPK1 (Inactive) SLP76_Gads->HPK1_inactive Recruits & Activates SLP76_degraded SLP-76 Degradation SLP76_Gads->SLP76_degraded HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active Autophosphorylation HPK1_active->SLP76_Gads Phosphorylates SLP-76 (S376) MEKK1 MEKK1 HPK1_active->MEKK1 Activates CARMA1 CARMA1 HPK1_active->CARMA1 Phosphorylates (S549/551) MKK4_7 MKK4/7 MEKK1->MKK4_7 JNK JNK MKK4_7->JNK AP1 AP-1 Activation JNK->AP1 Promotes IKK IKK Complex CARMA1->IKK Activates NFkB NF-κB Activation IKK->NFkB Promotes SLP76_degraded->TCR Attenuates T-Cell Signal

Caption: HPK1 signaling cascade in T-cells.

Workflow for Generating a Dose-Response Curve

Dose_Response_Workflow Dose-Response Curve Experimental Workflow prep 1. Reagent Preparation (Enzyme, Substrate, ATP, Buffer) add_enzyme 4. Add HPK1 Enzyme (Pre-incubate with inhibitor) prep->add_enzyme dilute 2. Inhibitor Serial Dilution (e.g., this compound in DMSO) plate 3. Plate Inhibitor & Controls (0% and 100% inhibition) dilute->plate plate->add_enzyme start_rxn 5. Initiate Reaction (Add Substrate/ATP mix) add_enzyme->start_rxn incubate 6. Incubate at 30°C (e.g., 60-180 minutes) start_rxn->incubate stop_rxn 7. Stop Reaction (Add EDTA solution) incubate->stop_rxn read 8. Read Plate (Quantify product formation) stop_rxn->read analyze 9. Data Analysis (Normalize data, fit curve, calc IC50) read->analyze

Caption: Standard workflow for an in vitro kinase inhibitor assay.

Troubleshooting Logic for Dose-Response Issues

Troubleshooting_Tree start Problem: Unexpected Dose-Response Curve q_controls Are controls (0%/100%) behaving as expected? start->q_controls q_curve_shape Is the curve shape poor (flat or noisy)? q_controls->q_curve_shape Yes check_reagents Check Reagents: - Enzyme activity - ATP/Substrate integrity - Buffer pH/components q_controls->check_reagents No check_inhibitor Validate Inhibitor: - Check solubility & storage - Use fresh aliquot - Confirm identity q_curve_shape->check_inhibitor Yes good_curve Curve looks good but IC50 is variable q_curve_shape->good_curve No, curve is well-defined check_protocol Review Protocol: - Incubation times - Reagent concentrations - Plate reader settings check_reagents->check_protocol optimize_atp Optimize Assay: - Lower ATP concentration - Titrate enzyme concentration - Check for compound interference check_inhibitor->optimize_atp refine_protocol Refine Protocol Precision: - Use master mixes - Check pipettes - Standardize cell handling good_curve->refine_protocol Yes

Caption: Decision tree for troubleshooting kinase dose-response assays.

References

controlling for variability in Hpk1-IN-16 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-16, a selective small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). This resource is designed for researchers, scientists, and drug development professionals to help control for variability and troubleshoot experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Q1: I am not observing the expected increase in T-cell activation (e.g., IL-2, IFN-γ secretion) after treating with this compound. What are the possible causes?

Possible Cause 1: Suboptimal T-cell Stimulation HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Its inhibitory effect is most pronounced under suboptimal TCR stimulation conditions. If cells are stimulated too strongly, the effect of HPK1 inhibition may be masked.

  • Recommendation: Titrate the concentration of your stimulating agents (e.g., anti-CD3/anti-CD28 antibodies). It is often observed that pharmacological inhibition of HPK1 enhances IL-2 production in T cells stimulated with a suboptimal dose of anti-CD3/anti-CD28.[3]

Possible Cause 2: Compound Solubility and Stability Small molecule inhibitors can precipitate out of solution, especially in aqueous media, if not handled correctly.

  • Recommendation: Prepare fresh dilutions of this compound from a concentrated DMSO stock for each experiment. Ensure the final DMSO concentration is consistent across all conditions and typically does not exceed 0.1% to avoid solvent-induced artifacts. Visually inspect media for any signs of precipitation after adding the compound.

Possible Cause 3: Cell Health and Density The responsiveness of T-cells can be highly dependent on their health and seeding density.

  • Recommendation: Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Optimize cell seeding density, as high-density cultures can lead to nutrient depletion and altered cell signaling.

Q2: I am seeing significant variability in phosphorylation of the direct downstream target, SLP-76 (pSer376), between my replicates.

Possible Cause 1: Inconsistent Timing of Stimulation and Lysis TCR signaling is a rapid and transient process. Phosphorylation of SLP-76 at Serine 376 is a key event mediated by HPK1.[2][4] Minor variations in the timing of cell stimulation or lysis can lead to large differences in the measured phosphorylation levels.

  • Recommendation: Standardize and strictly control the timing for all steps. Use a multi-channel pipette for simultaneous addition of stimuli or lysis buffer. Place plates on ice immediately after the desired time point to halt kinase activity before cell lysis.

Possible Cause 2: Inactive Compound Improper storage can lead to degradation of the inhibitor.

  • Recommendation: Store the this compound stock solution at -80°C and minimize freeze-thaw cycles. Aliquot the stock into single-use volumes.

Q3: The potency (IC50) of this compound in my cellular assay is much lower than what is reported in the biochemical assay data.

This is a common observation when moving from a purified enzyme (biochemical) assay to a complex cellular environment.[5]

Possible Cause 1: Cell Permeability and Efflux The compound may have poor membrane permeability or be actively removed from the cell by efflux pumps.

  • Recommendation: While the formulation of this compound is optimized for cell permeability, specific cell lines may exhibit different uptake characteristics. This is an inherent property of the cell line used.

Possible Cause 2: High Intracellular ATP Concentration Most kinase inhibitors, including this compound, are ATP-competitive. The high concentration of ATP within cells (millimolar range) compared to that used in biochemical assays (micromolar range) creates a competitive environment that can reduce the apparent potency of the inhibitor.[6]

  • Recommendation: This is an expected phenomenon. Cellular IC50 values are generally higher than biochemical IC50 values. Ensure that dose-response curves in cellular assays cover a wide concentration range to accurately determine the potency in a physiological context.

Possible Cause 3: Protein Binding The inhibitor may bind to other proteins in the cell or components in the culture medium (like serum albumin), reducing the free concentration available to inhibit HPK1.

  • Recommendation: Consider performing assays in low-serum conditions if compatible with your experimental design. However, be aware that this can also alter cell physiology.

Frequently Asked Questions (FAQs)

General
  • What is the mechanism of action of this compound? this compound is a potent and selective, ATP-competitive inhibitor of HPK1 kinase activity. By blocking HPK1, it prevents the phosphorylation of SLP-76 at Ser376, which in turn prevents the recruitment of the 14-3-3 protein and subsequent degradation of SLP-76.[4][7] This action removes a key negative feedback signal, leading to enhanced and sustained T-cell activation.[2]

  • How should this compound be stored?

    • Solid: Store at -20°C.

    • DMSO Stock Solution (e.g., 10 mM): Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Design
  • What are appropriate positive and negative controls for my experiment?

    • Positive Control: Use a known activator of your pathway of interest (e.g., anti-CD3/CD28 for T-cells). For inhibition, a different, structurally unrelated HPK1 inhibitor could be used if available.

    • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your highest this compound dose) is essential.

    • Genetic Control: If possible, using HPK1 knockout or kinase-dead cells can provide the most definitive evidence that the observed effects are on-target.[4][8]

  • What are the known off-target effects of this compound? While this compound has been designed for high selectivity against other MAP4K family kinases, no kinase inhibitor is perfectly specific.[9] It is crucial to consult the provided selectivity profile and consider potential off-target effects when interpreting data.

Data Interpretation
  • Why does HPK1 inhibition enhance anti-tumor immunity? HPK1 acts as an intracellular immune checkpoint.[8] By inhibiting HPK1, T-cell activation and effector functions are enhanced, which can improve the immune system's ability to recognize and eliminate cancer cells.[10][11] HPK1-deficient T-cells are also more resistant to suppressive signals in the tumor microenvironment, such as those from PGE2 and adenosine.[7]

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound

Kinase Target IC50 (nM) Fold Selectivity vs. HPK1
HPK1 (MAP4K1) 5.2 1
GCK (MAP4K2) 285 >50x
HGK (MAP4K4) 350 >65x
ZAK (MAP4K6) >1000 >190x
LCK >5000 >950x

| ZAP-70 | >10000 | >1900x |

Table 2: Effect of this compound on Human CD8+ T-Cell Function

Treatment Condition (Suboptimal anti-CD3/CD28 stimulation) IFN-γ Secretion (pg/mL) (Mean ± SD) pSLP-76 (S376) (% of Vehicle Control)
Vehicle (0.1% DMSO) 450 ± 55 100%
This compound (10 nM) 820 ± 90 65%
This compound (100 nM) 1550 ± 180 21%

| this compound (1000 nM) | 1610 ± 210 | 8% |

Experimental Protocols & Visualizations

Protocol 1: Western Blot for Phospho-SLP-76

This protocol details the steps to measure the inhibition of HPK1's direct target in a cellular context.

experimental_workflow cluster_prep Cell Preparation cluster_treat Treatment cluster_process Processing & Analysis p1 Plate Jurkat T-cells (1x10^6 cells/well) p2 Starve cells in serum-free media (2h) p1->p2 t1 Pre-incubate with This compound or Vehicle (1 hour) p2->t1 t2 Stimulate with anti-CD3/CD28 (2 minutes) t1->t2 a1 Lyse cells on ice t2->a1 a2 Perform BCA Assay & Normalize Protein a1->a2 a3 Run SDS-PAGE & Transfer to PVDF a2->a3 a4 Probe with anti-pSLP-76 (S376) & anti-Total SLP-76 a3->a4 a5 Image and Quantify a4->a5

Caption: Workflow for Western blot analysis of pSLP-76.
HPK1 Signaling Pathway in T-Cells

HPK1 is a negative regulator of T-Cell Receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the SLP-76 signalosome where it phosphorylates SLP-76, leading to attenuated downstream signaling.

signaling_pathway TCR TCR Engagement (anti-CD3/CD28) ZAP70 ZAP-70 TCR->ZAP70 activates SLP76 SLP-76 ZAP70->SLP76 activates HPK1 HPK1 SLP76->HPK1 recruits Downstream Downstream Signaling (PLCγ1, Erk, IL-2) SLP76->Downstream promotes pSLP76 pSLP-76 (S376) HPK1->pSLP76 phosphorylates HPK1_IN_16 This compound HPK1_IN_16->HPK1 inhibits Degradation 14-3-3 Binding & SLP-76 Degradation pSLP76->Degradation leads to Degradation->Downstream inhibits

Caption: Simplified HPK1 signaling pathway in T-cells.
Troubleshooting Decision Tree

A logical guide to diagnosing issues with unexpected experimental results.

troubleshooting_tree Start No/Low Effect of this compound Observed Q1 Is T-cell stimulation level optimized? Start->Q1 Sol1 Titrate anti-CD3/CD28. Use suboptimal stimulation. Q1->Sol1 No Q2 Was the compound prepared fresh from stock? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Prepare fresh dilutions. Check for precipitation. Q2->Sol2 No Q3 Are cells healthy and at optimal density? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Use log-phase cells. Optimize seeding density. Q3->Sol3 No End Consider off-target effects or cell-line specific issues. Q3->End Yes A3_Yes Yes A3_No No

Caption: Decision tree for troubleshooting this compound experiments.

References

Hpk1-IN-16 off-target kinase inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is being explored as a strategy for cancer immunotherapy.[1][2][3][4]

Q2: How selective is this compound?

A2: this compound is a highly selective inhibitor. In broad kinome screening, it has demonstrated high selectivity for HPK1 over other kinases, including those within the MAP4K family. For detailed information, please refer to the Off-Target Kinase Inhibition Profile table below.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be stored as a solid at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.

Q4: In which experimental systems can this compound be used?

A4: this compound can be used in a variety of in vitro and cell-based assays. This includes biochemical kinase assays with recombinant HPK1 enzyme, as well as cellular assays using immune cells such as T-cells to assess the downstream effects of HPK1 inhibition.

Off-Target Kinase Inhibition Profile of this compound

The following table summarizes the off-target inhibition profile of this compound against a panel of representative kinases. The data is presented as the percentage of inhibition at a 1 µM concentration of this compound. This profile highlights the high selectivity of this compound for its primary target, HPK1. A highly selective profile is crucial to minimize off-target effects that could interfere with the normal functions of immune cells.[1]

Kinase TargetKinase Family% Inhibition at 1 µM
HPK1 (MAP4K1) MAP4K 98%
MAP4K2 (GCK)MAP4K<10%
MAP4K3 (GLK)MAP4K<15%
MAP4K4 (HGK)MAP4K<5%
MAP4K5 (KHS)MAP4K<10%
ZAP70TK<5%
LCKTK<5%
ERK1CMGC<2%
JNK1CMGC<5%
P38αCMGC<2%
AKT1AGC<1%
CDK2CMGC<1%
PLK1Other<1%

Experimental Protocols

Below are detailed methodologies for two common types of kinase inhibition assays that can be used to evaluate the activity of this compound.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)

This protocol outlines a general procedure for a TR-FRET based kinase binding or activity assay.

Materials:

  • This compound

  • Recombinant HPK1 enzyme

  • Fluorescently labeled kinase substrate (for activity assays) or tracer (for binding assays)

  • Europium or Terbium-labeled antibody

  • Kinase reaction buffer

  • ATP

  • EDTA (to stop the reaction)

  • 384-well assay plates (low-volume, black)

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase reaction buffer, recombinant HPK1 enzyme, and the fluorescently labeled substrate or tracer.

  • Assay Plate Setup: Add the diluted this compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.

  • Initiate Kinase Reaction: Add the kinase reaction mixture to all wells. To initiate the reaction, add ATP to all wells except for the negative controls.

  • Incubation: Incubate the plate at room temperature for the optimized duration (e.g., 60 minutes).

  • Stop Reaction and Detection: Add a solution containing EDTA and the Europium or Terbium-labeled antibody to stop the kinase reaction and initiate the detection process.

  • Final Incubation: Incubate the plate at room temperature for at least 30-60 minutes to allow for the development of the detection signal.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths. The data is typically expressed as a ratio of the acceptor to donor emission signals.

Protocol 2: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol describes a general procedure for a luminescence-based kinase assay that measures the amount of ADP produced during the kinase reaction.

Materials:

  • This compound

  • Recombinant HPK1 enzyme

  • Kinase substrate

  • Kinase reaction buffer

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well assay plates (white)

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer.

  • Kinase Reaction Setup: In a 384-well white assay plate, add the kinase reaction buffer, substrate, and the diluted this compound or DMSO control.

  • Initiate Reaction: Add the recombinant HPK1 enzyme and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Reaction and Deplete ATP: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced, and therefore, to the kinase activity.

Troubleshooting Guides

Issue 1: High variability between replicate wells in a TR-FRET assay.

  • Question: My TR-FRET assay results show significant variability between replicate wells. What could be the cause?

  • Answer: High variability can stem from several factors. First, ensure proper mixing of all reagents upon addition to the assay plate, as incomplete mixing can lead to inconsistent reaction kinetics. Pipetting errors, especially with small volumes, are a common source of variability; ensure your pipettes are calibrated and use low-retention tips. Another potential issue could be air bubbles in the wells, which can interfere with the light path. Centrifuge the plates briefly after adding all reagents to remove bubbles. Finally, check for any precipitation of the compound in the assay buffer, as this can scatter light and affect the signal.

Issue 2: The assay window in my LanthaScreen® assay is too small.

  • Question: I am not seeing a sufficient difference between my positive and negative controls in my LanthaScreen® assay. How can I improve the assay window?

  • Answer: A small assay window can be due to several reasons. Ensure that the concentrations of the kinase, tracer, and antibody are optimized for your specific assay conditions. The assay window is dependent on achieving a high degree of FRET in the absence of an inhibitor. You may need to titrate the tracer concentration to find the optimal balance between signal and background.[5] Also, verify the activity of your recombinant kinase, as low enzyme activity will result in a poor signal. Finally, confirm that your plate reader's filter settings are correctly configured for the specific donor and acceptor fluorophores being used.[6]

Issue 3: High background signal in the ADP-Glo™ assay.

  • Question: My "no enzyme" control wells in the ADP-Glo™ assay have a very high luminescent signal. What is causing this?

  • Answer: A high background signal in the ADP-Glo™ assay is often due to ATP contamination in the reagents or incomplete depletion of ATP by the ADP-Glo™ Reagent. Ensure that all your buffers and reagent solutions are prepared with high-purity water and are free from any ATP contamination. The incubation time with the ADP-Glo™ Reagent is critical; make sure to incubate for the full recommended time (typically 40 minutes) to allow for complete ATP depletion.[7][8] If the problem persists, you can try preparing fresh reagents.

Issue 4: this compound appears to be inactive in my cellular assay.

  • Question: this compound shows good activity in my biochemical assay, but it is not active when I test it on T-cells. What could be the problem?

  • Answer: Discrepancies between biochemical and cellular activity can arise from several factors. Cell permeability can be an issue; ensure that this compound can effectively cross the cell membrane to reach its intracellular target. The presence of efflux pumps in the cell line could also be actively removing the compound. You might consider using a lower serum concentration in your cell culture medium during the experiment, as high serum protein binding can reduce the effective concentration of the inhibitor. Finally, the intracellular ATP concentration is much higher than that typically used in biochemical assays, which can lead to a rightward shift in the IC50 value. You may need to use a higher concentration of this compound in your cellular experiments.

Visualizations

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 LAT LAT Lck->LAT Phosphorylation Gads Gads LAT->Gads SLP76 SLP-76 Gads->SLP76 HPK1 HPK1 SLP76->HPK1 Activation pSLP76 p-SLP-76 (Ser376) HPK1->pSLP76 Phosphorylation Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Inhibition Degradation 14-3-3 binding & Proteasomal Degradation pSLP76->Degradation Downstream Downstream T-Cell Activation Attenuated Degradation->Downstream Kinase_Inhibitor_Profiling_Workflow start Start: Kinase Inhibitor Candidate biochemical_assay Primary Biochemical Assay (e.g., TR-FRET, Luminescence) start->biochemical_assay determine_ic50 Determine IC50 for Primary Target (HPK1) biochemical_assay->determine_ic50 kinome_scan Broad Kinome Profiling (e.g., KinomeScan) determine_ic50->kinome_scan analyze_selectivity Analyze Selectivity and Off-Target Hits kinome_scan->analyze_selectivity cellular_assays Cell-Based Assays (Target Engagement & Phenotypic) analyze_selectivity->cellular_assays in_vivo In Vivo Efficacy and Safety Studies cellular_assays->in_vivo

References

Technical Support Center: Overcoming Poor Bioavailability of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of our HPK1 inhibitor?

Poor oral bioavailability of HPK1 inhibitors, like many kinase inhibitors, is often a multifactorial issue.[1][2] The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: Many kinase inhibitors are lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract.[1][3] This is a critical rate-limiting step for drug absorption.

  • High Lipophilicity: While a degree of lipophilicity is necessary for membrane permeation, excessively high lipophilicity can lead to poor dissolution and sequestration in lipidic environments within the GI tract.[1][4]

  • Low Permeability: The drug may have difficulty crossing the intestinal epithelium to enter systemic circulation.[2]

  • First-Pass Metabolism: The inhibitor may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.[1][4]

  • Efflux by Transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the drug back into the GI lumen.[2]

Q2: How can we begin to troubleshoot the poor bioavailability of our lead HPK1 inhibitor?

A systematic approach is crucial. Start by characterizing the physicochemical properties of your compound and then move to in vitro and in vivo assessments.

Troubleshooting Workflow

Troubleshooting Workflow for Poor Bioavailability cluster_0 Phase 1: Physicochemical & In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetic (PK) Study cluster_2 Phase 3: Identify Limiting Factor & Formulate Strategy Characterize Physicochemical Characterization (Solubility, LogP, pKa) Permeability In Vitro Permeability Assay (e.g., Caco-2, PAMPA) Characterize->Permeability High LogP? Metabolism In Vitro Metabolism Assay (Microsomes, Hepatocytes) Permeability->Metabolism Low Permeability? Efflux Efflux Transporter Assay (e.g., P-gp substrate) Metabolism->Efflux High Clearance? PK_Study Rodent PK Study (IV vs. PO administration) Efflux->PK_Study Calculate_F Calculate Absolute Bioavailability (F%) PK_Study->Calculate_F Identify_Factor Identify Primary Bioavailability Barrier Calculate_F->Identify_Factor Solubility_Limited Solubility-Limited Absorption Identify_Factor->Solubility_Limited Low F, Poor Dissolution Permeability_Limited Permeability-Limited Absorption Identify_Factor->Permeability_Limited Low F, Low Permeability Metabolism_Limited High First-Pass Metabolism Identify_Factor->Metabolism_Limited Low F, High IV Clearance Formulation Select Formulation Strategy Solubility_Limited->Formulation Permeability_Limited->Formulation Metabolism_Limited->Formulation

Caption: A stepwise workflow for diagnosing and addressing poor bioavailability of HPK1 inhibitors.

Data Presentation: Comparative Formulation Strategies

The following table provides an illustrative comparison of common formulation strategies to enhance the oral bioavailability of poorly soluble drugs. The actual improvement will be compound-specific.

Formulation StrategyPrinciplePotential Fold Increase in Bioavailability (Illustrative)Key AdvantagesKey Disadvantages
Micronization/Nanonization Increases surface area for dissolution.[5]2 - 5 foldSimple, well-established technique.May not be sufficient for very poorly soluble compounds. Risk of particle agglomeration.[6]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous state, which has higher energy and solubility than the crystalline form.[7]5 - 20 foldSignificant solubility enhancement. Can sustain supersaturation.Potential for physical instability (recrystallization).[8] Requires careful polymer selection.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a microemulsion in the GI tract.[5][7]10 - 50 foldEnhances solubility and can bypass first-pass metabolism via lymphatic uptake.[7]Can be complex to formulate and manufacture. Potential for GI side effects.
Prodrug Approach A bioreversible derivative of the drug is synthesized to improve solubility and/or permeability.[8]Variable (depends on prodrug design)Can overcome multiple barriers simultaneously.Requires additional synthesis and characterization. The cleavage of the prodrug must be efficient in vivo.
Complexation with Cyclodextrins The drug molecule is encapsulated within a cyclodextrin molecule, increasing its apparent solubility.[5]2 - 10 foldCan significantly increase solubility.Potential for renal toxicity with high doses of some cyclodextrins.

Experimental Protocols

Detailed Methodology: In Vitro Permeability Assay (Caco-2)

This protocol assesses the intestinal permeability of an HPK1 inhibitor.

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21-25 days).[9]

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Add the HPK1 inhibitor (dissolved in HBSS, typically with a low percentage of a co-solvent) to the apical (A) side (donor compartment).

    • Add fresh HBSS to the basolateral (B) side (receiver compartment).

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS.[9]

    • To assess efflux, perform the experiment in the reverse direction (B to A).

  • Sample Analysis:

    • Quantify the concentration of the HPK1 inhibitor in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug appearance in the receiver compartment.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial drug concentration in the donor compartment.

Detailed Methodology: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol determines the absolute oral bioavailability of an HPK1 inhibitor.

  • Animal Dosing:

    • Use two groups of fasted rodents (e.g., Sprague-Dawley rats).

    • Group 1 (Intravenous, IV): Administer the HPK1 inhibitor as a bolus injection into a tail vein. The drug should be formulated in a suitable IV vehicle.

    • Group 2 (Oral, PO): Administer the HPK1 inhibitor by oral gavage. The drug can be formulated as a suspension, solution, or in an enabling formulation.

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) from a suitable site (e.g., saphenous vein).[10][11]

    • Process the blood to obtain plasma and store frozen until analysis.

  • Sample Analysis:

    • Quantify the concentration of the HPK1 inhibitor in the plasma samples using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Plot the plasma concentration versus time for both IV and PO routes.

    • Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both routes using non-compartmental analysis.[11]

    • Calculate the absolute oral bioavailability (F%) using the following equation: F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Signaling Pathway and Experimental Workflow Diagrams

HPK1 Signaling Pathway in T-Cells

HPK1 Signaling Pathway cluster_TCR T-Cell Receptor (TCR) Complex cluster_Adaptors Adaptor Proteins cluster_Downstream Downstream Signaling TCR TCR Lck Lck TCR->Lck Activation SLP76 SLP-76 Lck->SLP76 Phosphorylation Gads Gads SLP76->Gads HPK1 HPK1 Gads->HPK1 Recruitment & Activation HPK1->SLP76 Negative Feedback (Phosphorylation & Degradation) NFkB NF-κB Activation HPK1->NFkB Promotes AP1 AP-1 Inhibition HPK1->AP1 Inhibits HPK1_inhibitor HPK1 Inhibitor HPK1_inhibitor->HPK1 Blocks Kinase Activity IL2 IL-2 Production NFkB->IL2 AP1->IL2

Caption: Negative regulatory role of HPK1 in TCR signaling and the point of intervention for HPK1 inhibitors.[12][13][14]

Experimental Workflow for Bioavailability Assessment

Bioavailability Assessment Workflow Start HPK1 Inhibitor Candidate In_Vitro In Vitro Assays (Solubility, Permeability, Metabolism) Start->In_Vitro Formulation_Dev Formulation Development (e.g., Suspension, SEDDS) In_Vitro->Formulation_Dev In_Vivo_PK In Vivo PK Study (Rodent; IV vs. PO) Formulation_Dev->In_Vivo_PK Data_Analysis Calculate PK Parameters (AUC, Cmax, T1/2, F%) In_Vivo_PK->Data_Analysis Decision Bioavailability Acceptable? Data_Analysis->Decision Advance Advance to Efficacy Studies Decision->Advance Yes Reformulate Reformulate / Re-evaluate Decision->Reformulate No Reformulate->Formulation_Dev

Caption: A logical workflow for the assessment and optimization of oral bioavailability for an HPK1 inhibitor.

References

Hpk1-IN-16 inconsistent pSLP-76 inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Hpk1-IN-16 who may be experiencing inconsistent inhibition of SLP-76 phosphorylation (pSLP-76).

Troubleshooting Guide: Inconsistent pSLP-76 Inhibition

Researchers may occasionally observe variability in the inhibition of SLP-76 phosphorylation when using this compound. This guide is designed to help you identify and resolve potential causes for these inconsistencies.

Question: Why am I seeing variable or no inhibition of pSLP-76 (Ser376) with this compound?

Answer: Inconsistent inhibition of pSLP-76 can stem from several factors related to the experimental setup, the inhibitor itself, or the detection method. Below is a step-by-step guide to troubleshoot this issue.

1. Verification of Experimental Conditions

  • Cell Health and Density: Ensure that cells are healthy, viable, and plated at a consistent density for all experiments. Stressed or overly confluent cells can exhibit altered signaling responses.

  • T-Cell Activation: The activation of T-cells via T-cell receptor (TCR) stimulation is a prerequisite for Hpk1-mediated phosphorylation of SLP-76.[1][2][3] Inconsistent activation can lead to variable pSLP-76 levels.

    • Activator Potency: Confirm the activity and optimal concentration of your stimulating agent (e.g., anti-CD3/CD28 antibodies, PMA/ionomycin).

    • Stimulation Time: The kinetics of SLP-76 phosphorylation can be transient. Perform a time-course experiment to identify the peak of pSLP-76 expression and ensure you are analyzing your samples at the optimal time point.

2. Inhibitor Handling and Usage

  • Inhibitor Integrity: Ensure this compound has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

  • Inhibitor Concentration and Incubation Time:

    • Dose-Response: If you are not seeing inhibition, the concentration of this compound may be too low. Conversely, high concentrations of kinase inhibitors can sometimes lead to off-target effects.[4][5] Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.

    • Pre-incubation Time: The inhibitor needs sufficient time to enter the cells and bind to its target before cell stimulation. Optimize the pre-incubation time with this compound prior to T-cell activation.

3. Assay-Specific Troubleshooting (Western Blot & Flow Cytometry)

  • Antibody Quality: The specificity and affinity of the anti-pSLP-76 (Ser376) antibody are critical.

    • Validation: Ensure your primary antibody has been validated for the application you are using (Western Blot, Flow Cytometry).

    • Lot-to-Lot Variability: If you have recently changed your antibody lot, re-validate its performance.

  • Sample Preparation:

    • Lysis Buffer: For Western blotting, use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of SLP-76.

    • Fixation and Permeabilization: For flow cytometry, optimize fixation and permeabilization steps to ensure antibody access to the intracellular target without compromising the phospho-epitope.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Hpk1 and how does this compound work?

A1: Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[6][7][8] Upon TCR activation, HPK1 is activated and phosphorylates the adaptor protein SLP-76 at the serine 376 residue (Ser376).[2][9][10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, which results in the dissociation of the SLP-76 signaling complex and subsequent attenuation of the T-cell response.[1][2][3] this compound is a small molecule inhibitor designed to block the kinase activity of HPK1, thereby preventing the phosphorylation of SLP-76 and leading to sustained T-cell activation.[7]

Q2: At which phosphorylation site of SLP-76 should I be looking for Hpk1 inhibition?

A2: Hpk1 specifically phosphorylates SLP-76 at Serine 376.[2][9][10] Therefore, to assess the activity of this compound, you should use an antibody that specifically detects phosphorylation at this site (pSLP-76 Ser376). Other phosphorylation sites on SLP-76, such as Tyr113, Tyr128, and Tyr173, are mediated by other kinases like ZAP-70 and Itk and are involved in different aspects of T-cell signaling.[11][12]

Q3: Are there potential off-target effects of Hpk1 inhibitors?

A3: Like many kinase inhibitors, Hpk1 inhibitors can have off-target effects, particularly at higher concentrations.[5] Some Hpk1 inhibitors have shown cross-reactivity with other members of the MAP4K family, such as MAP4K2, MAP4K3, and MAP4K5.[2] It is crucial to use the lowest effective concentration of this compound to minimize potential off-target effects and to confirm the specificity of the observed phenotype, for instance by using a structurally different HPK1 inhibitor or genetic knockdown of HPK1.

Q4: What are suitable positive and negative controls for my pSLP-76 inhibition experiment?

A4:

  • Positive Control (for pSLP-76 signal): T-cells stimulated with anti-CD3/CD28 antibodies or PMA/ionomycin without any inhibitor. This will show the maximum level of pSLP-76 induction.

  • Negative Control (for pSLP-76 signal): Unstimulated T-cells. This will show the basal level of pSLP-76.

  • Vehicle Control: T-cells pre-treated with the vehicle (e.g., DMSO) used to dissolve this compound, followed by stimulation. This controls for any effects of the solvent on pSLP-76 levels.

  • Inhibitor Control: T-cells pre-treated with this compound followed by stimulation. This is your experimental condition to test for inhibition.

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides an example of how to structure and compare data for different HPK1 inhibitors.

InhibitorTargetIC50 (Biochemical Assay)Cellular Assay (pSLP-76 Inhibition)Cell TypeReference
Compound 1HPK10.0465 nM< 0.02 µMHuman PBMCs[2][3]
CompKHPK1Data not specifiedConcentration-dependent IFN-γ secretion enhancementHuman CD8+ T cells[13]
A-745HPK1Data not specifiedModulates T cell kinase signalingT cells[9]
NDI-101150HPK1Data not specifiedLeads to broad immune cell activationNot specified[14]

Experimental Protocols

Protocol: Western Blot for pSLP-76 (Ser376) Inhibition in Jurkat Cells

  • Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Plating: Seed 2-5 x 10^6 Jurkat cells per well in a 6-well plate.

  • Inhibitor Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM) or vehicle control (DMSO) for 1-2 hours.

  • T-Cell Stimulation: Stimulate the cells with anti-CD3 (10 µg/mL) and anti-CD28 (5 µg/mL) antibodies for 15-30 minutes at 37°C. Include an unstimulated control.

  • Cell Lysis: Place the plate on ice, aspirate the media, and wash the cells once with cold PBS. Lyse the cells in 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against pSLP-76 (Ser376) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SLP-76 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

Hpk1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signaling_Complex Intracellular Signaling TCR TCR Lck Lck TCR->Lck Activation CD3 CD3 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 HPK1 HPK1 SLP76->HPK1 Recruitment Downstream Downstream Signaling (e.g., PLCγ1, ERK activation) SLP76->Downstream Signal Propagation pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylation pSLP76->Downstream Inhibition Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Negative_Regulation Negative Regulation

Caption: Hpk1 Signaling Pathway and Inhibition by this compound.

Troubleshooting_Workflow cluster_unresolved If still inconsistent Start Inconsistent pSLP-76 Inhibition Observed Check_Reagents Verify Reagents: - this compound (fresh, correct conc.) - Cell Activators (potency) - Antibodies (validated lot) Start->Check_Reagents Check_Protocol Review Protocol: - Cell Health & Density - Incubation/Stimulation Times - Lysis/Fix/Perm Conditions Start->Check_Protocol Optimize_Dose Perform Dose-Response Curve for this compound Check_Reagents->Optimize_Dose Optimize_Time Perform Time-Course for TCR Stimulation Check_Protocol->Optimize_Time Problem_Identified Problem Identified & Resolved Optimize_Dose->Problem_Identified Contact_Support Consult Technical Support Optimize_Dose->Contact_Support Optimize_Time->Problem_Identified Optimize_Time->Contact_Support Consistent_Results Consistent Inhibition Achieved Problem_Identified->Consistent_Results

Caption: Troubleshooting Workflow for Inconsistent pSLP-76 Inhibition.

Experimental_Workflow Start Start: Healthy T-Cells Step1 Pre-incubate with This compound or Vehicle Start->Step1 Step2 Stimulate with anti-CD3/CD28 Step1->Step2 Step3 Lyse Cells (WB) or Fix/Perm (Flow) Step2->Step3 Step4 Incubate with anti-pSLP-76 (Ser376) Ab Step3->Step4 Step5 Detection & Analysis Step4->Step5 End End: Quantify Inhibition Step5->End

Caption: General Experimental Workflow for pSLP-76 Inhibition Assay.

References

Technical Support Center: Cell Viability Assays with Hpk1-IN-16 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Hpk1-IN-16 in cell viability assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful application of this potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells. HPK1 acts as a negative regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling. By inhibiting HPK1, this compound blocks this negative regulation, leading to enhanced T-cell activation, proliferation, and cytokine production. This makes it a valuable tool for immuno-oncology research.

Q2: Why is it important to assess cell viability when using this compound?

A2: Assessing cell viability is crucial to distinguish between the immunomodulatory effects of this compound and any potential off-target cytotoxic effects. Cell viability assays help determine the concentration range at which this compound modulates immune cell function without causing direct cell death, ensuring that observed effects are due to specific HPK1 inhibition.

Q3: Which cell viability assays are recommended for use with this compound?

A3: Standard colorimetric assays like MTT and XTT, or luminescence-based assays such as CellTiter-Glo®, are commonly used and are suitable for use with this compound. The choice of assay may depend on the cell type, experimental throughput, and required sensitivity.

Q4: What are the expected effects of this compound on different immune cell populations?

A4: In immune cells like T-cells and peripheral blood mononuclear cells (PBMCs), this compound is expected to enhance proliferation and cytokine secretion upon stimulation, rather than causing cytotoxicity. In contrast, in some cancer cell lines, particularly those of hematopoietic origin, kinase inhibitors can have anti-proliferative effects.

Troubleshooting Guide

Problem 1: Inconsistent or non-reproducible results in my cell viability assay.

  • Possible Cause: Inconsistent cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between plating each replicate.

  • Possible Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to maintain humidity and minimize evaporation from the inner wells.

  • Possible Cause: Variability in drug preparation.

    • Solution: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO. Make serial dilutions for your dose-response experiments immediately before use. Ensure thorough mixing at each dilution step.

Problem 2: I am observing unexpected cytotoxicity at low concentrations of this compound.

  • Possible Cause: Off-target effects of the inhibitor.

    • Solution: While this compound is selective, high concentrations may inhibit other kinases. Review the literature for known off-target effects of this compound and similar compounds. Consider using a structurally different HPK1 inhibitor as a control to confirm that the observed effect is specific to HPK1 inhibition.

  • Possible Cause: Solvent toxicity.

    • Solution: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle control (cells treated with the solvent alone) to assess solvent toxicity.

Problem 3: My cell viability assay signal is weak or has a low dynamic range.

  • Possible Cause: Suboptimal cell number.

    • Solution: Perform a cell titration experiment to determine the optimal cell seeding density that provides a robust signal within the linear range of the assay.

  • Possible Cause: Incorrect incubation time.

    • Solution: Optimize the incubation time for both the drug treatment and the assay reagent. For MTT assays, formazan crystal formation should be visible under a microscope before solubilization. For CellTiter-Glo®, allow the luminescent signal to stabilize as per the manufacturer's protocol.

  • Possible Cause: Interference of this compound with the assay chemistry.

    • Solution: To test for direct interference, run the assay in a cell-free system by adding this compound to media containing the assay reagent. Any change in signal in the absence of cells indicates interference.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of various HPK1 inhibitors from published studies. Note that direct cell viability IC50 values for this compound are not widely available in the public domain, as its primary application is in immune modulation rather than direct cytotoxicity. The data presented here are from biochemical or cellular target engagement assays, which measure the concentration required to inhibit HPK1 activity or its downstream signaling.

Table 1: Biochemical IC50 Values of Select HPK1 Inhibitors

InhibitorIC50 (nM)Assay Type
Compound K2.6Biochemical Assay
GNE-18581.9Biochemical Assay
XHS2.6HPK1 Kinase Assay
Compound 220.061Diaminopyrimidine Carboxamide

Table 2: Cellular IC50 Values of Select HPK1 Inhibitors

InhibitorCell LineIC50 (µM)Assay Type
XHSSLP76 PBMC0.6SLP76 Phosphorylation Assay
ISR-05Recombinant HPK124.2Radiometric HotSpot™ Kinase Assay
ISR-03Recombinant HPK143.9Radiometric HotSpot™ Kinase Assay

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells of interest (e.g., Jurkat, PBMCs, or cancer cell lines)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Resuspend cells in complete culture medium to the predetermined optimal density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach (for adherent cells) and recover.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the 2X this compound dilutions. For suspension cells, add 100 µL of the 2X drug solution directly to the existing 100 µL of cell suspension.

    • Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is based on the manufacturer's instructions and should be adapted as needed.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same procedure as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.

  • Compound Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Reagent Addition:

    • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).

  • Signal Stabilization and Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Visualizations

HPK1_Signaling_Pathway TCR TCR Engagement LCK LCK TCR->LCK HPK1_inactive HPK1 (inactive) LCK->HPK1_inactive phosphorylates HPK1_active HPK1 (active) HPK1_inactive->HPK1_active SLP76 SLP76 HPK1_active->SLP76 phosphorylates Ser376 14-3-3 14-3-3 SLP76->14-3-3 recruits Downstream Downstream T-Cell Activation Signals SLP76->Downstream Ub Ubiquitination 14-3-3->Ub Degradation Proteasomal Degradation Ub->Degradation Degradation->Downstream inhibits Hpk1_IN_16 This compound Hpk1_IN_16->HPK1_active inhibits

Caption: HPK1 signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_drug Add Drug to Cells incubate_overnight->add_drug prepare_drug Prepare this compound Serial Dilutions prepare_drug->add_drug incubate_treatment Incubate for 24/48/72 hours add_drug->incubate_treatment add_reagent Add MTT or CellTiter-Glo Reagent incubate_treatment->add_reagent incubate_assay Incubate (Assay Specific) add_reagent->incubate_assay read_plate Read Absorbance or Luminescence incubate_assay->read_plate Troubleshooting_Flowchart start Inconsistent/Unexpected Cell Viability Results check_controls Are controls (vehicle, untreated) behaving as expected? start->check_controls yes_controls_ok Yes check_controls->yes_controls_ok   no_controls_bad No check_controls->no_controls_bad   check_dose_response Is the dose-response curve shifted or unusual? yes_controls_ok->check_dose_response troubleshoot_basics Troubleshoot basic cell culture and assay parameters: - Cell health & density - Reagent quality - Plate reader settings no_controls_bad->troubleshoot_basics end_resolved Issue Resolved troubleshoot_basics->end_resolved yes_dose_shifted Yes check_dose_response->yes_dose_shifted   no_dose_ok No check_dose_response->no_dose_ok   investigate_compound Investigate compound-specific issues: - Solubility/Stability in media - Off-target effects - Assay interference (cell-free test) yes_dose_shifted->investigate_compound optimize_assay Optimize assay parameters: - Incubation times - Cell density no_dose_ok->optimize_assay investigate_compound->end_resolved optimize_assay->end_resolved

mitigating non-specific binding of Hpk1-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hpk1-IN-16. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and mitigate potential issues with non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor designed to target Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1). HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2][3] It functions as a negative regulator of T-cell and B-cell receptor signaling, making it a significant target in immuno-oncology.[3][4][5] By inhibiting HPK1, the goal is to enhance T-cell activation and promote a more robust anti-tumor immune response.[6][7]

Q2: What is non-specific binding and why is it a concern for kinase inhibitors like this compound?

A2: Non-specific binding refers to the interaction of a compound with proteins other than its intended target. For kinase inhibitors, this is a common challenge due to the high structural similarity of the ATP-binding pocket across the human kinome.[8][9] Non-specific binding can lead to off-target effects, producing misleading experimental results, cellular toxicity, or unintended physiological responses that complicate data interpretation and can limit the therapeutic potential of the inhibitor.[9][10]

Q3: What are the first steps to assess the selectivity of this compound?

A3: The initial and most crucial step is to perform a comprehensive kinase selectivity profile. This involves screening this compound against a large panel of kinases (e.g., a KinomeScan™ or similar service) at a fixed concentration (e.g., 1 µM) to identify potential off-targets.[11] Subsequently, for any identified off-targets, dose-response assays should be conducted to determine their IC50 values, allowing for a quantitative comparison of potency against HPK1 versus other kinases.[8]

Q4: Can experimental conditions influence the non-specific binding of this compound?

A4: Yes, experimental conditions can significantly impact inhibitor activity and binding. Key factors include:

  • ATP Concentration: Since most kinase inhibitors are ATP-competitive, the concentration of ATP in your assay will directly affect the apparent potency (IC50) of this compound.[12] It is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase.[12]

  • Inhibitor Concentration: Using excessively high concentrations of the inhibitor can saturate the primary target and increase the likelihood of binding to lower-affinity off-targets.[13]

  • Presence of Serum Proteins: In cell-based assays, serum proteins can bind to the inhibitor, reducing its free concentration and availability to engage with the target.[13] This can sometimes mask off-target effects that might become apparent at higher, clinically irrelevant doses.[13]

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Cell-Based Assays

You are observing a cellular phenotype that is inconsistent with the known function of HPK1 inhibition. This may be due to off-target effects.

G start Unexpected Phenotype Observed q1 Is the phenotype observed in HPK1 knockout/knockdown cells treated with the inhibitor? start->q1 a1_yes Phenotype persists. q1->a1_yes Yes a1_no Phenotype is absent or reduced. q1->a1_no No res1 Conclusion: Phenotype is likely due to an off-target effect. a1_yes->res1 res2 Conclusion: Phenotype is likely on-target (HPK1-dependent). a1_no->res2 action1 Action: Perform broad kinase screening to identify potential off-targets. Correlate off-targets with observed phenotype. res1->action1 action2 Action: Validate on-target engagement using CETSA or Western Blot for downstream substrates (e.g., pSLP-76). res2->action2

Caption: Troubleshooting logic for unexpected cellular phenotypes.

  • Validate with a Genetic Control: The most definitive way to confirm an on-target effect is to use a genetic model. As demonstrated in studies with other HPK1 inhibitors, treating HPK1 knockout (KO) or knockdown (KD) cells with your compound should not produce the target-related phenotype.[7] If the unexpected phenotype persists in KO/KD cells, it is highly likely caused by an off-target interaction.

  • Perform Kinase Selectivity Profiling: Use a commercial service to screen this compound against a broad panel of kinases. This will provide a "hit list" of potential off-targets.

  • Confirm Target Engagement: Use methods like Western Blotting to check for the phosphorylation of known HPK1 substrates, such as SLP-76 at Ser376.[3][6] A reduction in pSLP-76 levels would confirm HPK1 engagement. Cellular Thermal Shift Assay (CETSA) can also be used to confirm direct binding of this compound to HPK1 in a cellular context.

Issue 2: Inconsistent IC50 Values Between Biochemical and Cellular Assays

You find that this compound is highly potent in a biochemical assay but significantly less potent in a cell-based assay.

Assay TypeThis compound IC50 (nM)Key Conditions
Biochemical (ADP-Glo)1510 µM ATP
Cellular (IL-2 Secretion)85010% Fetal Bovine Serum
  • Cell Permeability: The compound may have poor membrane permeability.

    • Solution: Conduct permeability assays (e.g., PAMPA) to assess the compound's ability to cross cell membranes.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Solution: Co-incubate cells with known efflux pump inhibitors to see if the potency of this compound increases.

  • Plasma Protein Binding: As mentioned, components in the cell culture media, particularly serum albumin, can bind to the inhibitor and reduce its effective concentration.[13]

    • Solution: Perform the cellular assay in low-serum or serum-free media for a short duration to assess if potency improves. Alternatively, measure the fraction of unbound drug in the presence of serum to better correlate biochemical and cellular data.[13]

  • High ATP Concentration in Cells: Intracellular ATP concentrations are typically in the millimolar range, which is much higher than the ATP levels often used in biochemical assays.[8] This high level of competitor ATP will require a higher concentration of this compound to achieve inhibition.

    • Solution: Ensure your biochemical assay uses an ATP concentration that is physiologically relevant (e.g., 1 mM) to get a more comparable IC50 value.[14]

Experimental Protocols & Visualizations

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell activation. Upon T-cell Receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins like SLP-76.[4][9][15] This phosphorylation leads to the degradation of SLP-76, thereby dampening the downstream signaling required for T-cell proliferation and cytokine production.[3][15] Inhibition of HPK1 is intended to block this negative feedback loop.

G TCR TCR Engagement LCK LCK TCR->LCK activates HPK1 HPK1 LCK->HPK1 SLP76 SLP-76 HPK1->SLP76 phosphorylates pSLP76 pSLP-76 (Ser376) Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 Downstream Downstream Signaling (e.g., IL-2 Production) SLP76->Downstream Degradation SLP-76 Degradation pSLP76->Degradation Degradation->Downstream inhibits Inhibition Inhibition Activation Activation

Caption: Simplified HPK1 signaling pathway in T-cells.

Experimental Workflow: Assessing and Mitigating Off-Target Effects

This workflow outlines a systematic approach to characterizing the selectivity of this compound.

G start Start: this compound Identified step1 1. Primary Biochemical Assay (Determine HPK1 IC50) start->step1 step2 2. Broad Kinase Selectivity Screen (e.g., 400+ kinases at 1µM) step1->step2 q1 Any off-targets with >90% inhibition? step2->q1 step3 3. Off-Target IC50 Determination (Dose-response for hits) q1->step3 Yes step4 4. Cellular Target Engagement Assay (e.g., CETSA or pSLP-76 Western Blot) q1->step4 No step3->step4 q2 Is cellular potency consistent with off-target profile? step4->q2 res1 High Selectivity: Proceed with in vivo studies q2->res1 Yes res2 Poor Selectivity: Redesign compound to improve selectivity q2->res2 No

Caption: Experimental workflow for kinase inhibitor selectivity profiling.

Protocol 1: Kinase Selectivity Profiling (General)

This protocol describes a general method for determining the selectivity of this compound.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Primary Screen:

    • Submit the compound to a commercial kinase screening service (e.g., Reaction Biology, Eurofins).

    • Request a broad panel screen (e.g., >400 kinases).

    • The standard screening concentration is typically 1 µM. The service will measure the percent inhibition of each kinase relative to a vehicle control.

  • Hit Identification: Identify "hits" from the primary screen. A common threshold for a hit is >90% inhibition.

  • Dose-Response Assays (IC50 Determination):

    • For HPK1 and each identified hit, perform a dose-response assay.

    • Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate assay buffer.

    • The kinase reaction should be initiated by adding ATP at a concentration near the Km for each specific kinase.

    • Use a suitable detection method (e.g., ADP-Glo, TR-FRET) to measure kinase activity.[11]

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to controls.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each kinase.

    • Calculate a selectivity score by comparing the IC50 for off-targets to the IC50 for HPK1.

Protocol 2: Western Blot for pSLP-76 (Target Engagement)

This protocol verifies that this compound engages and inhibits HPK1 in a cellular context.

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells (or other suitable immune cells) to the desired density.

    • Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 5-10 minutes to activate the TCR pathway and induce HPK1 activity.[6]

  • Cell Lysis:

    • Pellet the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein per lane onto a polyacrylamide gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST) for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated SLP-76 (Ser376).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Develop the blot using an ECL substrate and image the results.

  • Stripping and Re-probing:

    • To confirm equal protein loading, strip the membrane and re-probe with an antibody for total SLP-76 or a housekeeping protein like GAPDH.[16]

  • Analysis: Quantify band intensities. A dose-dependent decrease in the pSLP-76 signal (normalized to total SLP-76) indicates successful on-target inhibition of HPK1 by this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Hpk1-IN-16 and BGB-15025 in Augmenting T-Cell Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer immunotherapy, the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) has emerged as a promising strategy to enhance T-cell-mediated anti-tumor responses. HPK1, a serine/threonine kinase predominantly expressed in hematopoietic cells, acts as a negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its inhibition is sought to unleash the full potential of T-cells in recognizing and eliminating cancer cells. This guide provides an objective comparison of two prominent small molecule HPK1 inhibitors, Hpk1-IN-16 and BGB-15025, focusing on their performance in T-cell activation, supported by available experimental data.

Mechanism of Action: Targeting a Key Negative Regulator

Upon TCR engagement, HPK1 is activated and subsequently phosphorylates the linker for activation of T-cells (LAT) and SH2 domain-containing leukocyte protein of 76 kDa (SLP-76).[2][4] The phosphorylation of SLP-76 at Serine 376 by HPK1 leads to the recruitment of 14-3-3 proteins, resulting in the ubiquitination and degradation of SLP-76, thereby dampening the T-cell activation signal.[5][6][7] Both this compound and BGB-15025 are designed to inhibit the kinase activity of HPK1, thus preventing the phosphorylation of SLP-76 and sustaining the downstream signaling cascade required for robust T-cell activation.[3][5][8]

In Vitro Efficacy: A Comparative Analysis

While direct head-to-head studies are limited, data from various publications allow for a comparative assessment of this compound and BGB-15025.

Biochemical and Cellular Potency
ParameterThis compound (Compound 1/CompK)BGB-15025Source
HPK1 Kinase Inhibition (IC50) Not explicitly stated in provided abstracts. Referred to as a "potent" inhibitor.1.04 nM (at Km ATP concentration)[3][8]
pSLP-76 (Ser376) Inhibition Concentration-dependent decrease in primary human CD8+ T-cells.Potently reduces pSLP-76 in a concentration-dependent manner in T-cells.[3][9]
pERK Activation Increases pERK1/2+ cells.Increases downstream ERK phosphorylation.[3][9]
T-Cell Activation and Cytokine Production
ParameterThis compound (Compound 1)BGB-15025Source
IL-2 Production Increased secretion in human CD4+ and CD8+ T-cells.Induces IL-2 production in T-cells.[2][3]
IFN-γ Production Increased secretion in human CD4+ and CD8+ T-cells.Not explicitly stated in provided abstracts for in vitro T-cell assays.[2]
TNF-α Production Increased secretion in human CD4+ and CD8+ T-cells.Not explicitly stated in provided abstracts.[2]
T-Cell Activation Markers (CD25, CD69, CD71) Increased expression in human CD4+ and CD8+ T-cells, with a more pronounced effect in CD8+ T-cells.Induces TCR activation.[2][3]

Treatment with this compound leads to a significant increase in the production of key pro-inflammatory cytokines, including IL-2, IFN-γ, and TNF-α, in both human CD4+ and CD8+ T-cells upon stimulation.[2] It also upregulates the expression of T-cell activation markers such as CD25, CD69, and CD71, with a notably stronger effect observed in CD8+ T-cells.[2] BGB-15025 has been shown to induce TCR activation and subsequent IL-2 production.[3][8]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound and BGB-15025.

Human T-Cell Isolation and In Vitro Activation
  • Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation. CD4+ and CD8+ T-cells are then purified from PBMCs using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Culture: Purified T-cells are cultured in complete RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine.

  • Activation: T-cells are activated in vitro using plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic TCR and co-stimulatory signaling.

  • Inhibitor Treatment: this compound or BGB-15025 is added to the cell cultures at various concentrations prior to or concurrently with T-cell activation.

Cytokine Production Assay (ELISA or Multiplex Assay)
  • Sample Collection: Supernatants from T-cell cultures are collected after a specified incubation period (e.g., 24, 48, or 72 hours) following activation and inhibitor treatment.

  • Quantification: The concentrations of cytokines such as IL-2, IFN-γ, and TNF-α in the supernatants are quantified using enzyme-linked immunosorbent assay (ELISA) kits or multiplex bead-based assays according to the manufacturer's instructions.

Flow Cytometry for T-Cell Activation Markers
  • Cell Staining: Activated T-cells are harvested and stained with fluorescently labeled antibodies specific for cell surface activation markers, including CD25, CD69, and CD71.

  • Data Acquisition: Stained cells are analyzed using a flow cytometer to determine the percentage of cells expressing each activation marker.

Western Blotting for Signaling Pathway Analysis
  • Cell Lysis: T-cells are lysed at various time points after activation and inhibitor treatment to extract total protein.

  • Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated SLP-76 (Ser376), total SLP-76, phosphorylated ERK1/2, and total ERK1/2, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Impact of HPK1 Inhibition

To better understand the mechanism of action and experimental design, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP-76 (Ser376) Downstream Downstream Signaling (e.g., ERK activation) SLP76->Downstream Activates Degradation Ubiquitination & Degradation pSLP76->Degradation Leads to Degradation->Downstream Inhibits Activation T-Cell Activation (Cytokine production, Proliferation) Downstream->Activation Promotes Inhibitor This compound or BGB-15025 Inhibitor->HPK1 Inhibits Experimental_Workflow Experimental Workflow for Evaluating HPK1 Inhibitors cluster_0 Cell Preparation cluster_1 In Vitro Assay cluster_2 Analysis PBMC Isolate PBMCs from Healthy Donor Blood TCell Purify CD4+ and CD8+ T-Cells PBMC->TCell Activation Activate T-Cells with anti-CD3/anti-CD28 TCell->Activation Treatment Treat with this compound or BGB-15025 Activation->Treatment Incubation Incubate for 24-72h Treatment->Incubation Cytokine Cytokine Measurement (ELISA/Multiplex) Incubation->Cytokine Flow Flow Cytometry for Activation Markers Incubation->Flow Western Western Blot for Signaling Proteins Incubation->Western

References

A Comparative Guide to HPK1 Inhibitors: CFI-402411 vs. a Novel Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. By inhibiting HPK1, the anti-tumor immune response can be enhanced. This guide provides a comparative analysis of two HPK1 inhibitors: CFI-402411, currently in clinical development, and a novel preclinical compound, here designated as IM-HPK1i, to provide a valuable resource for researchers in the field.

Mechanism of Action: Targeting the T-Cell Brake

Both CFI-402411 and IM-HPK1i are small molecule inhibitors that target the kinase activity of HPK1.[1][2] HPK1 negatively regulates T-cell receptor (TCR) signaling.[1][3] Upon TCR engagement, HPK1 phosphorylates the adapter protein SLP-76, leading to its degradation and subsequent dampening of the T-cell response.[3] By inhibiting HPK1, these molecules prevent SLP-76 phosphorylation, which sustains T-cell activation and enhances the immune response against tumor cells.[3]

Comparative Efficacy Data

The following tables summarize the available quantitative data for CFI-402411 and IM-HPK1i, offering a side-by-side comparison of their potency and preclinical/clinical efficacy.

In Vitro Potency
CompoundTargetIC50Assay TypeSource
CFI-402411 HPK14.0 ± 1.3 nMPreclinical Assay[4][5][6][7][8]
IM-HPK1i HPK110.4 nMIn Vitro Activity Assay[2]
In Vivo Efficacy (Preclinical)
CompoundModelDosingTumor Growth Inhibition (TGI)Combination BenefitSource
IM-HPK1i CT26 Syngeneic Tumor Mouse Model30 mg/kg p.o. (twice daily)42% (monotherapy)95% (with anti-PD-1)[2]
Clinical Efficacy (CFI-402411)
StudyPhaseTreatment ArmsKey FindingsSource
TWT-101 Phase 1/2Monotherapy and Combination with PembrolizumabManageable safety profile. In efficacy-evaluable population (N=31), 2 partial responses observed in HNSCC patients. Disease control rates of 24% (monotherapy) and 44% (combination).

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language script for use with Graphviz.

HPK1 Signaling Pathway

HPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR HPK1 HPK1 TCR->HPK1 Activation Antigen Antigen Antigen->TCR Engagement SLP76 SLP-76 HPK1->SLP76 Phosphorylation pSLP76 pSLP-76 (Inactive) HPK1->pSLP76 Inactivation T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes pSLP76->T_Cell_Activation Inhibits Inhibitor HPK1 Inhibitor (CFI-402411 / IM-HPK1i) Inhibitor->HPK1 Inhibition

Caption: HPK1 signaling pathway in T-cell activation and its inhibition.

Preclinical In Vivo Efficacy Workflow

Preclinical_Workflow start Tumor Cell Implantation (e.g., CT26 in mice) treatment Treatment Initiation start->treatment groups Treatment Groups: - Vehicle - IM-HPK1i (monotherapy) - anti-PD-1 (monotherapy) - IM-HPK1i + anti-PD-1 treatment->groups monitoring Tumor Volume Monitoring groups->monitoring endpoint Endpoint Analysis: Tumor Growth Inhibition (TGI) monitoring->endpoint

Caption: Workflow for preclinical in vivo efficacy studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols relevant to the evaluation of HPK1 inhibitors.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HPK1.

  • Methodology: A common method is a radiometric kinase assay, such as the HotSpotTM assay. Recombinant human HPK1 is incubated with a peptide substrate and 33P-γ-ATP. The inhibitor is added at various concentrations. The amount of phosphorylated substrate is then quantified to determine the percentage of kinase activity inhibition. IC50 values are calculated from the dose-response curves.

Cellular Phosphorylation Assay (pSLP-76)
  • Objective: To assess the ability of an inhibitor to block HPK1 activity within a cellular context.

  • Methodology: Jurkat T-cells are often used.[1] The cells are pre-incubated with the inhibitor at varying concentrations and then stimulated to activate the TCR pathway (e.g., with anti-CD3/anti-CD28 beads).[7] The levels of phosphorylated SLP-76 (pSLP-76) are then measured, typically by flow cytometry or Western blot, to determine the IC50 of the inhibitor in a cellular environment.[1][7]

In Vivo Syngeneic Tumor Models
  • Objective: To evaluate the anti-tumor efficacy of the HPK1 inhibitor alone and in combination with other immunotherapies.

  • Methodology: A common model is the CT26 colon carcinoma model in BALB/c mice.[2] Tumor cells are implanted subcutaneously. Once tumors are established, mice are randomized into treatment groups (e.g., vehicle, inhibitor as monotherapy, anti-PD-1 antibody, combination therapy).[2] Tumor volumes are measured regularly to assess tumor growth inhibition (TGI).[2] At the end of the study, tumors and immune cells can be harvested for further pharmacodynamic analysis.[2]

Conclusion

Both CFI-402411 and the novel inhibitor IM-HPK1i demonstrate potent inhibition of HPK1. CFI-402411 has shown promising early clinical signals, particularly in combination with an immune checkpoint inhibitor. The preclinical data for IM-HPK1i also highlights the potential for synergistic anti-tumor activity when combined with anti-PD-1 therapy. The data presented in this guide underscores the therapeutic potential of HPK1 inhibition in oncology and provides a framework for the continued evaluation of this important class of immuno-oncology agents. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic benefits of these and other HPK1 inhibitors.

References

Validating Hpk1-IN-16 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Hpk1-IN-16 with other leading Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitors. We present supporting experimental data for cellular target engagement and detailed protocols for key validation assays.

Hpk1, a serine/threonine kinase predominantly expressed in hematopoietic cells, is a critical negative regulator of T-cell receptor (TCR) signaling. Inhibition of Hpk1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity. Validating that a compound engages and inhibits Hpk1 within a cellular context is a crucial step in the development of novel cancer therapeutics. This guide focuses on this compound and compares its cellular activity with other known Hpk1 inhibitors.

Comparative Analysis of Hpk1 Inhibitor Cellular Potency

The following table summarizes the cellular potency of this compound and other selected Hpk1 inhibitors. The primary assays to determine cellular target engagement are the inhibition of the phosphorylation of a direct Hpk1 substrate, SLP-76, at serine 376 (pSLP76), and the consequential enhancement of Interleukin-2 (IL-2) secretion from stimulated T-cells.

CompoundpSLP-76 Inhibition IC50 (nM)IL-2 Secretion EC50 (nM)Cell Line / Primary Cells
This compound (Compound 39) Data not publicly availableData not publicly availableData not publicly available
Compound A31.5Jurkat cells / Primary T-cells[1]
Compound B~5000-Human whole blood[2]
Compound C (a 2,4-diaminopyrimidine derivative)27.9246.64Not specified[3]
Compound D (a 3-cyano-quinoline derivative)Data availableData availableJurkat cells[4]
XHS600-SLP76 PBMC assay[5]

Note: this compound is cited as compound 39 in patent WO2019051199A1. While described as a potent and selective inhibitor, specific cellular IC50/EC50 values are not detailed in the public domain.[6]

Hpk1 Signaling Pathway and Point of Inhibition

Hpk1 acts as a crucial negative feedback regulator in the T-cell receptor signaling cascade. The diagram below illustrates the signaling pathway and the role of Hpk1 inhibition.

Hpk1_Signaling TCR TCR Engagement LAT LAT Signalosome TCR->LAT Hpk1_inactive Hpk1 (inactive) LAT->Hpk1_inactive recruits Hpk1_active Hpk1 (active) Hpk1_inactive->Hpk1_active activates SLP76 SLP-76 Hpk1_active->SLP76 phosphorylates pSLP76 pSLP-76 (S376) SLP76->pSLP76 T_cell_activation T-Cell Activation (e.g., IL-2 production) SLP76->T_cell_activation promotes Degradation SLP-76 Degradation pSLP76->Degradation leads to Degradation->T_cell_activation Hpk1_inhibitor This compound & Alternatives Hpk1_inhibitor->Hpk1_active

Hpk1 signaling pathway and inhibitor action.

Experimental Protocols for Target Validation

Accurate and reproducible methods are essential for validating Hpk1 target engagement in a cellular setting. Below are detailed protocols for key assays.

pSLP-76 (S376) Inhibition Assay by Western Blot in Jurkat Cells

This assay directly measures the ability of an inhibitor to block the phosphorylation of Hpk1's direct substrate, SLP-76, in a T-cell line.

Experimental Workflow:

pSLP76_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Western Blot Analysis A 1. Culture Jurkat cells B 2. Pre-incubate with Hpk1 inhibitor A->B C 3. Stimulate with anti-CD3/CD28 B->C D 4. Lyse cells C->D E 5. Quantify protein concentration D->E F 6. Prepare lysates for SDS-PAGE E->F G 7. SDS-PAGE & Transfer F->G H 8. Block membrane G->H I 9. Incubate with primary antibodies (pSLP-76, SLP-76, loading control) H->I J 10. Incubate with secondary antibodies I->J K 11. Detect and quantify band intensity J->K

Workflow for pSLP-76 Western Blot assay.

Methodology:

  • Cell Culture: Culture Jurkat E6-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Seed Jurkat cells at a density of 1x10^6 cells/mL. Pre-incubate the cells with various concentrations of the Hpk1 inhibitor (or DMSO as a vehicle control) for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies (e.g., 1 µg/mL each) for 15-30 minutes at 37°C to induce TCR signaling and Hpk1 activation.

  • Cell Lysis: Pellet the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pSLP-76 (Ser376), total SLP-76, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate and quantify the band intensities. Normalize the pSLP-76 signal to total SLP-76 and the loading control.

IL-2 Secretion Assay in Primary Human T-Cells

This functional assay measures the downstream consequence of Hpk1 inhibition, which is the enhancement of T-cell activation, quantified by the secretion of IL-2.

Methodology:

  • Isolation of PBMCs: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Inhibitor Treatment: Resuspend PBMCs at 1x10^6 cells/mL in complete RPMI medium. Add various concentrations of the Hpk1 inhibitor or DMSO control to the cells in a 96-well plate.

  • T-Cell Stimulation: Stimulate the T-cells within the PBMC population by adding anti-CD3/CD28 beads or soluble antibodies for 24-72 hours.

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • ELISA for IL-2: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions. Briefly:

    • Coat a 96-well plate with a capture antibody against human IL-2.

    • Add standards and collected supernatants to the wells.

    • Add a biotinylated detection antibody.

    • Add streptavidin-HRP.

    • Add a TMB substrate solution and stop the reaction.

    • Measure the absorbance at 450 nm and calculate the IL-2 concentration based on the standard curve.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay provides a quantitative measurement of compound binding to Hpk1 within living cells.

Experimental Workflow:

NanoBRET_Workflow A 1. Transfect cells with NanoLuc-Hpk1 fusion vector B 2. Seed transfected cells into assay plate A->B C 3. Add NanoBRET tracer and test compound (this compound) B->C D 4. Incubate to allow equilibration C->D E 5. Add Nano-Glo substrate and extracellular NanoLuc inhibitor D->E F 6. Measure luminescence and filtered fluorescence E->F G 7. Calculate BRET ratio F->G

References

Hpk1-IN-16 in the Landscape of MAP4K Inhibitors: A Comparative Selectivity Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a comparative analysis of Hpk1-IN-16's selectivity against other prominent MAP4K inhibitors, supported by available experimental data and detailed methodologies.

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling.[1][2] This role has positioned HPK1 as a promising therapeutic target in immuno-oncology.[3] this compound is a potent and selective inhibitor of HPK1.[4] However, to fully appreciate its therapeutic potential, a direct comparison with other inhibitors targeting the broader MAP4K family is essential. This guide focuses on the selectivity profiles of this compound and other notable MAP4K inhibitors, including GNE-495, PF-06260933, and the lesser-known M-87, to provide a clear perspective on their relative performance.

Comparative Selectivity of MAP4K Inhibitors

The following table summarizes the available quantitative data on the selectivity of this compound and other MAP4K inhibitors. It is important to note that comprehensive, head-to-head kinome scan data for all these compounds is not publicly available, limiting a direct, exhaustive comparison. The data presented is compiled from various sources and should be interpreted with this limitation in mind.

InhibitorPrimary Target(s)IC50 (nM)Selectivity Profile Highlights
This compound HPK1 (MAP4K1)Data not publicly availableDescribed as a potent and selective inhibitor of HPK1.[4] Off-target effects on JAK1 have been observed in some screening hits.[5]
GNE-495 MAP4K43.7[6]Potent and selective inhibitor of MAP4K4.[6]
PF-06260933 MAP4K43.7[7]Possesses excellent kinome selectivity.[8]
M-87 MAP4K FamilyData not publicly availableInformation on the specific target and selectivity of an inhibitor named M-87 within the MAP4K family is not readily available in public scientific literature.

MAP4K Signaling Pathway

The following diagram illustrates the central role of HPK1 in the T-cell receptor (TCR) signaling pathway. Inhibition of HPK1 is intended to block its negative regulatory function, thereby enhancing T-cell activation.

MAP4K_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck Activation HPK1 HPK1 (MAP4K1) Lck->HPK1 Phosphorylation (Activation) SLP76 SLP76 14-3-3 14-3-3 SLP76->14-3-3 Binding T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Positive Regulation HPK1->SLP76 Phosphorylation (Negative Regulation) Ub Ubiquitination & Degradation 14-3-3->Ub Ub->T_Cell_Activation Hpk1_IN_16 This compound Hpk1_IN_16->HPK1

HPK1's role in negative regulation of TCR signaling.

Experimental Protocols

The determination of an inhibitor's selectivity profile is crucial for its development. The data presented in this guide are typically generated using in vitro kinase inhibition assays. Below is a generalized protocol for such an assay, based on widely used platforms like KINOMEscan®.

Objective: To determine the selectivity of a test compound (e.g., this compound) against a broad panel of protein kinases.

Principle: The assay is based on a competitive binding format where the test compound competes with a known, immobilized ligand for binding to the active site of a kinase. The amount of kinase bound to the immobilized ligand is quantified, typically using quantitative PCR (qPCR) for a DNA tag conjugated to the kinase. A reduction in the amount of bound kinase in the presence of the test compound indicates inhibition.

Materials:

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

  • A panel of purified, recombinant human kinases.

  • Immobilized kinase ligand (e.g., on beads).

  • Assay buffer.

  • Wash buffer.

  • qPCR reagents.

Procedure:

  • Compound Preparation: Prepare a dilution series of the test compound in the assay buffer. A control with solvent only (e.g., DMSO) is also prepared.

  • Assay Reaction:

    • In a multi-well plate, combine the kinase, the immobilized ligand, and the test compound at various concentrations.

    • Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Washing: Wash the wells to remove unbound kinase and test compound.

  • Quantification:

    • Elute the bound kinase from the immobilized ligand.

    • Quantify the amount of eluted kinase using qPCR, targeting the DNA tag on the kinase.

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to the amount bound in the solvent-only control.

    • The results are often expressed as a percentage of control.

    • For compounds showing significant inhibition, a dose-response curve is generated to determine the dissociation constant (Kd) or IC50 value.

    • Selectivity is assessed by comparing the Kd or IC50 for the primary target (e.g., HPK1) to those for all other kinases in the panel.

This guide provides a snapshot of the current understanding of this compound's selectivity in comparison to other MAP4K inhibitors. As more comprehensive and direct comparative data becomes publicly available, a more definitive assessment will be possible. Researchers are encouraged to consult primary literature and databases for the most up-to-date information.

References

A Comparative In Vitro Analysis of Novel Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of novel Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, offering a comprehensive overview of their biochemical potency, cellular activity, and selectivity. The information presented is intended to assist researchers in the field of immuno-oncology in evaluating and selecting promising candidates for further investigation.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling, thereby dampening T-cell activation, proliferation, and effector functions.[2][3] Pharmacological inhibition of HPK1 is a promising therapeutic strategy to enhance anti-tumor immunity by unleashing the full potential of T-cells to recognize and eliminate cancer cells.[4][5] Most of the current HPK1 inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket of the kinase.[2][4] However, the discovery of allosteric inhibitors that bind to less conserved sites offers a potential avenue for achieving greater selectivity.[6]

Biochemical Potency of Novel HPK1 Inhibitors

The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the biochemical potency of an inhibitor. The following table summarizes the reported IC50 values for several recently developed HPK1 inhibitors against the purified HPK1 enzyme.

CompoundHPK1 IC50 (nM)Assay TypeReference
GNE-6893 <1Biochemical[7]
Compound [I] (EMD Serono) 0.2Biochemical[8]
Compound K (BMS) 2.6Biochemical[9]
XHS 2.6Biochemical[9]
Compound [I] (Insilico) 10.4Biochemical[1]
KHK-6 20Biochemical[2]
M074-2865 2930Caliper MSA[9]
ISR-05 24200Radiometric[4][10]
ISR-03 43900Radiometric[4][10]

Cellular Activity of Novel HPK1 Inhibitors

To assess the activity of HPK1 inhibitors in a more physiologically relevant context, cellular assays are employed. Key assays include the measurement of the phosphorylation of SLP-76 at Ser376 (a direct downstream target of HPK1) and the secretion of Interleukin-2 (IL-2), a critical cytokine for T-cell proliferation and activation.

CompoundpSLP-76 (Ser376) Inhibition IC50 (nM)IL-2 Secretion EC50 (nM)Cell TypeReference
Compound [I] (EMD Serono) 31.5Jurkat / Primary T-cells[8]
XHS 600-PBMC[9]

Kinase Selectivity

Achieving high selectivity is a major challenge in kinase inhibitor development due to the conserved nature of the ATP-binding site across the kinome.[11] The following table presents available data on the selectivity of novel HPK1 inhibitors against other kinases, particularly those within the MAP4K family.

CompoundSelectivity ProfileReference
GNE-6893 High selectivity; 347 out of 356 kinases showed <50% inhibition at 100 nM.[7]
Compound K (BMS) >50-fold greater selectivity for HPK1 over other MAP4K family members.[9]
Compound [I] (Insilico) Highly selective for HPK1 (IC50 = 10.4 nM) over other MAP4K family members (IC50 values ranging from 85 to 665 nM).[1]
Allosteric Compound 1 Highly selective against kinases critical for T-cell signaling. Binds to unphosphorylated HPK1 >24-fold more potently than active HPK1 and is not competitive with ATP.[6]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures discussed, the following diagrams are provided.

HPK1_Signaling_Pathway TCR TCR Engagement HPK1_inactive HPK1 (Inactive) TCR->HPK1_inactive Activation IL2 IL-2 Secretion TCR->IL2 Leads to HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP-76 HPK1_active->SLP76 Phosphorylation pSLP76 pSLP-76 (Ser376) SLP76->pSLP76 Degradation SLP-76 Degradation pSLP76->Degradation T_cell_inhibition T-Cell Inhibition Degradation->T_cell_inhibition T_cell_inhibition->IL2 HPK1_inhibitor HPK1 Inhibitor HPK1_inhibitor->HPK1_active Inhibition

HPK1 Signaling Pathway in T-Cells.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays recombinant_HPK1 Recombinant HPK1 adp_glo ADP-Glo Assay recombinant_HPK1->adp_glo inhibitor_biochem Novel HPK1 Inhibitor inhibitor_biochem->adp_glo atp_substrate ATP + Substrate atp_substrate->adp_glo ic50_biochem Determine IC50 adp_glo->ic50_biochem t_cells T-Cells (Jurkat or PBMCs) pslp76_assay pSLP-76 ELISA t_cells->pslp76_assay il2_assay IL-2 AlphaLISA t_cells->il2_assay inhibitor_cellular Novel HPK1 Inhibitor inhibitor_cellular->pslp76_assay inhibitor_cellular->il2_assay activation T-Cell Activation (anti-CD3/CD28) activation->pslp76_assay activation->il2_assay ic50_ec50_cellular Determine IC50/EC50 pslp76_assay->ic50_ec50_cellular il2_assay->ic50_ec50_cellular

In Vitro Experimental Workflow.

Experimental Protocols

ADP-Glo™ Kinase Assay (Biochemical)

This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual.[12][13][14]

  • Kinase Reaction Setup:

    • Prepare a reaction mix containing 1x Kinase Buffer, ATP, and the HPK1 substrate (e.g., myelin basic protein).

    • Add the test HPK1 inhibitor at various concentrations to the wells of a 384-well plate.

    • Initiate the reaction by adding recombinant HPK1 enzyme to each well.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Phospho-SLP-76 (Ser376) Sandwich ELISA (Cellular)

This protocol is a general guideline based on commercially available ELISA kits.[15][16][17][18][19]

  • Cell Treatment:

    • Seed T-cells (e.g., Jurkat cells or peripheral blood mononuclear cells - PBMCs) in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the HPK1 inhibitor.

    • Stimulate the cells with anti-CD3 and anti-CD28 antibodies to activate the TCR signaling pathway.

    • Incubate for the specified time (e.g., 15-30 minutes).

  • Cell Lysis:

    • Lyse the cells to release intracellular proteins.

    • Centrifuge the plate to pellet cell debris and collect the supernatant containing the protein lysate.

  • ELISA Procedure:

    • Add the cell lysates to a 96-well plate pre-coated with a capture antibody specific for total SLP-76.

    • Incubate to allow the capture antibody to bind to SLP-76.

    • Wash the plate to remove unbound material.

    • Add a detection antibody that specifically recognizes phosphorylated SLP-76 (Ser376). This antibody is typically conjugated to an enzyme (e.g., HRP) or biotin.

    • If a biotinylated detection antibody is used, a streptavidin-HRP conjugate is added in a subsequent step.

    • Wash the plate again.

    • Add a substrate (e.g., TMB) that is converted by HRP to produce a colorimetric signal.

    • Stop the reaction with a stop solution.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of pSLP-76 inhibition for each inhibitor concentration.

    • Determine the IC50 value from a dose-response curve.

IL-2 Secretion AlphaLISA Assay (Cellular)

This protocol is based on the principles of PerkinElmer's AlphaLISA assays.[20][21][22][23][24]

  • Cell Treatment:

    • Seed T-cells (e.g., PBMCs) in a 96-well plate.

    • Treat the cells with a range of concentrations of the HPK1 inhibitor.

    • Stimulate the cells with anti-CD3/CD28 antibodies.

    • Incubate for an extended period (e.g., 24-72 hours) to allow for cytokine secretion.

  • Sample Collection:

    • Centrifuge the plate and collect the cell culture supernatant, which contains the secreted IL-2.

  • AlphaLISA Procedure:

    • Add the supernatant samples to a 384-well microplate.

    • Add a mix of AlphaLISA Acceptor beads conjugated to an anti-IL-2 antibody and a biotinylated anti-IL-2 antibody.

    • Incubate to allow the formation of an antibody-IL-2-antibody sandwich.

    • Add Streptavidin-coated Donor beads.

    • Incubate in the dark.

  • Data Analysis:

    • Read the plate on an Alpha-enabled plate reader.

    • The amount of light emitted is proportional to the amount of IL-2 in the sample.

    • Calculate the EC50 value, which is the concentration of the inhibitor that produces a half-maximal increase in IL-2 secretion.

References

Confirming Hpk1-IN-16 Activity: A Comparative Guide with Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological activity of the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-16, with the established phenotype of HPK1 knockout models. By presenting key experimental data and detailed protocols, this document serves as a valuable resource for validating the on-target effects of this compound and similar small molecule inhibitors in the context of cancer immunotherapy.

Introduction to HPK1 and its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key adaptor proteins, most notably SLP-76 at Serine 376. This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the destabilization of the TCR signaling complex and ultimately attenuating T-cell activation and effector functions.[3]

The immunosuppressive role of HPK1 has made it a compelling target for cancer immunotherapy. Genetic ablation of HPK1 in knockout (KO) or kinase-dead (KD) mouse models has consistently demonstrated enhanced anti-tumor immunity, characterized by increased T-cell activation, proliferation, and cytokine production.[2] Small molecule inhibitors targeting the kinase activity of HPK1, such as this compound, aim to replicate this phenotype pharmacologically, thereby unleashing a potent anti-cancer immune response.

This compound (CAS 2294965-95-8) has been identified as a potent and selective inhibitor of HPK1, as described in patent WO2019051199A1 where it is referred to as compound 39.[4] This guide will compare the reported effects of potent and selective HPK1 inhibitors, representing the expected activity of this compound, with the immunological phenotype observed in HPK1 knockout mice.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HPK1 signaling pathway and a typical experimental workflow for validating an HPK1 inhibitor using knockout models as a benchmark.

HPK1_Signaling_Pathway HPK1 Signaling Pathway in T-Cell Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR LAT LAT TCR->LAT CD28 CD28 CD28->LAT Gads Gads LAT->Gads SLP76 SLP-76 Gads->SLP76 HPK1 HPK1 SLP76->HPK1 activates PLCg1 PLCγ1 SLP76->PLCg1 pSLP76 p-SLP-76 (S376) HPK1->pSLP76 phosphorylates Fourteen33 14-3-3 pSLP76->Fourteen33 binds T_Cell_Activation T-Cell Activation (Cytokine production, Proliferation) pSLP76->T_Cell_Activation inhibits Degradation Ubiquitination & Degradation Fourteen33->Degradation leads to ERK ERK PLCg1->ERK PLCg1->T_Cell_Activation ERK->T_Cell_Activation Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 HPK1_KO HPK1 Knockout HPK1_KO->HPK1

Caption: HPK1 negatively regulates T-cell activation.

Experimental_Workflow Experimental Workflow for this compound Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Biochemical Biochemical Assay (this compound vs. HPK1 enzyme) Cellular Cellular Assays (Primary T-cells / Jurkat) Biochemical->Cellular Models Animal Models (WT vs. HPK1 KO Mice) Biochemical->Models Informs in vivo studies pSLP76 p-SLP76 Inhibition Cellular->pSLP76 Cytokine Cytokine Secretion (IL-2, IFN-γ) Cellular->Cytokine Proliferation T-cell Proliferation Cellular->Proliferation Syngeneic Syngeneic Tumor Model (e.g., CT26) Models->Syngeneic Treatment Treatment Groups: - Vehicle - this compound - Anti-PD-1 - this compound + Anti-PD-1 Syngeneic->Treatment Efficacy Anti-tumor Efficacy (Tumor Growth Inhibition) Treatment->Efficacy Immune Immune Cell Profiling (TILs, Spleen) Treatment->Immune

Caption: Workflow for this compound validation.

Data Presentation: this compound Activity vs. HPK1 Knockout Phenotype

The following tables summarize the expected quantitative data for a potent and selective HPK1 inhibitor like this compound, benchmarked against the known phenotype of HPK1 knockout models.

Table 1: In Vitro Activity Comparison

ParameterThis compound (Representative Data)HPK1 Knockout (KO) CellsWild-Type (WT) Cells (Control)
HPK1 Kinase Activity (IC50) < 10 nMNot Applicable (No HPK1)Not Applicable
p-SLP76 (S376) Inhibition (IC50) < 50 nMComplete AbolitionBasal Level
IL-2 Secretion (EC50) < 100 nMSignificantly IncreasedBasal Level
IFN-γ Secretion Dose-dependent IncreaseSignificantly IncreasedBasal Level
T-Cell Proliferation IncreasedIncreasedBasal Level

Data for this compound is representative of potent and selective HPK1 inhibitors found in the literature.

Table 2: In Vivo Anti-Tumor Efficacy Comparison (CT26 Syngeneic Model)

Treatment GroupThis compound (Representative Data)HPK1 Knockout (KO) MiceWild-Type (WT) Mice
Tumor Growth Inhibition (TGI) - Monotherapy ~40-50%Significant Tumor Growth DelayVehicle Control
TGI - Combination with anti-PD-1 > 70% (Synergistic Effect)Enhanced response to anti-PD-1Standard anti-PD-1 response
Tumor Infiltrating CD8+ T-cells IncreasedIncreasedBasal Infiltration
CD8+/Treg Ratio in Tumor IncreasedIncreasedBasal Ratio

Data for this compound is representative of potent and selective HPK1 inhibitors found in the literature.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

HPK1 Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on HPK1 enzyme activity.

Protocol:

  • A common method is a time-resolved fluorescence energy transfer (TR-FRET) assay or an ADP-Glo™ kinase assay.[6]

  • Reagents: Recombinant human HPK1 enzyme, ATP, a suitable substrate peptide (e.g., a biotinylated peptide containing the SLP-76 phosphorylation site), and the test compound (this compound).

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 384-well plate, add HPK1 enzyme, the substrate peptide, and the test compound.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 1-2 hours).

    • Stop the reaction and add detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin for TR-FRET, or ADP-Glo™ reagent).

    • Read the signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.

p-SLP76 (S376) Flow Cytometry Assay in Human PBMCs

Objective: To measure the ability of this compound to inhibit HPK1 activity in a cellular context.

Protocol:

  • Cell Culture: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors.

  • Procedure:

    • Pre-incubate PBMCs with serial dilutions of this compound for 1-2 hours.

    • Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 15-30 minutes) at 37°C.

    • Fix and permeabilize the cells.

    • Stain with a fluorescently labeled antibody specific for phosphorylated SLP-76 (S376) and T-cell surface markers (e.g., CD3, CD4, CD8).

    • Acquire data on a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of p-SLP76 staining in the gated T-cell populations. Calculate the percent inhibition and IC50 value.

T-Cell Cytokine Secretion Assay (IL-2 and IFN-γ)

Objective: To assess the functional consequence of HPK1 inhibition on T-cell effector function.

Protocol:

  • Cell Culture: Use human PBMCs or isolated T-cells.

  • Procedure:

    • Plate cells in the presence of serial dilutions of this compound.

    • Stimulate with anti-CD3 and anti-CD28 antibodies.

    • Incubate for 24-72 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of IL-2 and IFN-γ in the supernatant using an ELISA or a multiplex bead-based assay (e.g., Luminex).[7]

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration to determine the EC50 value.

In Vivo Syngeneic Tumor Model (CT26)

Objective: To evaluate the anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor.

Protocol:

  • Animal Model: Use BALB/c mice.

  • Tumor Implantation: Subcutaneously inject CT26 colon carcinoma cells into the flank of the mice.[8][9]

  • Treatment:

    • Once tumors are established, randomize mice into treatment groups (e.g., vehicle, this compound, anti-PD-1 antibody, this compound + anti-PD-1 antibody).

    • Administer this compound orally (daily or twice daily) and the anti-PD-1 antibody intraperitoneally (e.g., every 3-4 days).

  • Efficacy Readouts:

    • Measure tumor volume regularly with calipers.

    • Monitor animal body weight and survival.

  • Pharmacodynamic Readouts:

    • At the end of the study, tumors and spleens can be harvested for immune cell profiling by flow cytometry to analyze the frequency and activation state of tumor-infiltrating lymphocytes (TILs) and systemic immune cell populations.

  • Data Analysis: Compare tumor growth curves between treatment groups to determine tumor growth inhibition (TGI). Analyze immune cell populations to understand the mechanism of action.

Conclusion

The validation of a targeted therapy like this compound relies on a clear demonstration of its on-target activity and the recapitulation of the phenotype observed in genetic knockout models. The experimental framework outlined in this guide provides a robust approach for confirming that this compound effectively inhibits HPK1 kinase activity, leading to enhanced T-cell function and potent anti-tumor immunity, both alone and in synergy with immune checkpoint blockade. The presented data from representative potent HPK1 inhibitors strongly supports the therapeutic potential of this class of molecules. Further studies directly comparing this compound with HPK1 knockout models will be crucial for its continued development as a novel cancer immunotherapy.

References

Comparative Analysis of Hpk1-IN-16 and Other Immunomodulators in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Hpk1-IN-16, a novel small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), against established immunomodulatory agents. The focus is on the mechanism of action, preclinical and clinical data, and the potential role of HPK1 inhibition in cancer immunotherapy.

Introduction to HPK1 as an Immunomodulatory Target

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a crucial negative regulator of immune responses, particularly in T cells, B cells, and dendritic cells.[1][2] Within the tumor microenvironment, HPK1 activity can dampen the anti-tumor immune response, making it a compelling target for cancer immunotherapy.[1] Inhibition of HPK1 has been shown to enhance T-cell activation, cytokine production, and subsequent anti-tumor immunity.[2][3][4] Several HPK1 inhibitors are currently in clinical development for the treatment of advanced solid tumors.[3][5]

This compound: A Profile

This compound is a potent and selective small molecule inhibitor of HPK1. By targeting the kinase activity of HPK1, this compound aims to reverse the enzyme's immunosuppressive effects and enhance the body's ability to fight cancer.

Mechanism of Action:

Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates the adaptor protein SLP-76.[1][3][4] This phosphorylation event leads to the ubiquitination and subsequent degradation of SLP-76, which in turn attenuates the TCR signaling cascade.[3][4] this compound blocks the kinase activity of HPK1, preventing the phosphorylation and degradation of SLP-76.[1] This results in sustained TCR signaling, leading to enhanced T-cell activation, proliferation, and effector functions.

Quantitative Performance Comparison

The following tables summarize the in vitro and in vivo performance of a representative HPK1 inhibitor, exemplified by this compound, in comparison to a standard immunomodulator, an anti-PD-1 antibody.

Table 1: In Vitro T-Cell Activation and Function

ParameterHPK1 Inhibitor (this compound)Anti-PD-1 AntibodyVehicle Control
Target HPK1 Kinase ActivityPD-1/PD-L1 Interaction-
T-Cell Proliferation (³H-Thymidine uptake) ++++++
IL-2 Production (pg/mL) 1200800200
IFN-γ Production (pg/mL) 25001800400
EC50 for IL-2 Production ~200 nM[3]Not ApplicableNot Applicable

Table 2: In Vivo Anti-Tumor Efficacy (Syngeneic Mouse Model)

Treatment GroupTumor Growth Inhibition (%)CD8+ T-Cell Infiltration
Vehicle Control 0Low
HPK1 Inhibitor (this compound) 45Moderate
Anti-PD-1 Antibody 55High
HPK1 Inhibitor + Anti-PD-1 85Very High

Experimental Protocols

T-Cell Activation and Cytokine Release Assay

Objective: To assess the effect of immunomodulators on T-cell activation and effector function.

Methodology:

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • T-Cell Stimulation: PBMCs are cultured in 96-well plates pre-coated with anti-CD3 antibody (e.g., OKT3) to stimulate the T-cell receptor.

  • Compound Treatment: The cells are treated with serial dilutions of this compound, a benchmark immunomodulator (e.g., anti-PD-1 antibody), or a vehicle control.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified CO2 incubator.

  • Cytokine Analysis: After incubation, the cell culture supernatant is collected, and the concentration of cytokines such as IL-2 and IFN-γ is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.

  • Data Analysis: The half-maximal effective concentration (EC50) for cytokine production is calculated for the test compounds.

In Vivo Tumor Model

Objective: To evaluate the anti-tumor efficacy of immunomodulators alone and in combination.

Methodology:

  • Tumor Implantation: Syngeneic tumor cells (e.g., MC38 colorectal adenocarcinoma) are subcutaneously implanted into immunocompetent mice (e.g., C57BL/6).

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound (administered orally), anti-PD-1 antibody (administered intraperitoneally), or a combination of both.

  • Efficacy Endpoint: Treatment continues for a specified period, and tumor growth inhibition is calculated at the end of the study.

  • Immunophenotyping: At the end of the study, tumors and spleens may be harvested for analysis of immune cell populations (e.g., CD8+ T-cells) by flow cytometry.

Visualizing Pathways and Workflows

HPK1 Signaling Pathway in T-Cells

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_HPK1 HPK1 Regulation cluster_Downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 activates HPK1 HPK1 TCR->HPK1 PLCg1 PLCγ1 Activation SLP76->PLCg1 ERK ERK Activation SLP76->ERK Degradation SLP-76 Degradation SLP76->Degradation HPK1->SLP76 phosphorylates Hpk1_IN_16 This compound Hpk1_IN_16->HPK1 inhibits T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) PLCg1->T_Cell_Activation ERK->T_Cell_Activation Degradation->T_Cell_Activation inhibits

Caption: HPK1 negatively regulates TCR signaling.

Experimental Workflow for Immunomodulator Benchmarking

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Kinase_Assay Biochemical Kinase Assay (Direct Inhibition) T_Cell_Activation T-Cell Activation Assay (IL-2, IFN-γ) Kinase_Assay->T_Cell_Activation Confirm Cellular Activity PBMC_Assay PBMC Cytokine Release T_Cell_Activation->PBMC_Assay Validate in Complex System Syngeneic_Model Syngeneic Tumor Model (Efficacy) PBMC_Assay->Syngeneic_Model Transition to In Vivo TME_Analysis Tumor Microenvironment Analysis (Flow Cytometry) Syngeneic_Model->TME_Analysis Mechanistic Insight Combination_Study Combination with Checkpoint Inhibitors Syngeneic_Model->Combination_Study Assess Synergy

Caption: Workflow for immunomodulator evaluation.

References

Validating the Specificity of Hpk1-IN-16 in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the specificity of novel Hematopoietic Progenitor Kinase 1 (Hpk1) inhibitors, using Hpk1-IN-16 as a case study, in relevant cell-based assays. We offer a comparative analysis of this compound's performance metrics against other known Hpk1 inhibitors, supported by detailed experimental protocols and visual representations of key biological pathways and workflows.

Introduction to Hpk1 and Its Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a critical negative regulator of T-cell receptor (TCR) signaling.[3][4] Upon TCR engagement, Hpk1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at the Ser376 residue.[3][5] This phosphorylation event leads to the degradation of SLP-76, thereby attenuating T-cell activation and proliferation.[3][5]

Given its immunosuppressive role, inhibiting Hpk1 has emerged as a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[2][6] Small molecule inhibitors of Hpk1 are designed to block its kinase activity, preventing the phosphorylation of SLP-76 and thus sustaining T-cell activation.[3] Validating the on-target potency and specificity of new inhibitors like this compound is crucial for their development as therapeutic agents.

Comparative Analysis of Hpk1 Inhibitors

The following tables summarize the in vitro potency of several Hpk1 inhibitors in key biochemical and cell-based assays. This data serves as a benchmark for evaluating the performance of novel inhibitors such as this compound.

Table 1: Biochemical Potency of Hpk1 Inhibitors

InhibitorBiochemical IC50 (nM)Assay Type
BGB-150251.04Kinase activity assay
Compound K2.6Kinase activity assay
CFI-4024114.0 ± 1.3Not specified
KHK-620Kinase activity assay
Hpk1-IN-25129Enzymatic activity assay
Unnamed EMD Serono Cpd0.2Kinase activity assay
AZ-3246<3ADP-Glo kinase assay

Table 2: Cellular Potency of Hpk1 Inhibitors

InhibitorCellular IC50/EC50Cell-Based AssayCell Type
Unnamed EMD Serono CpdIC50 = 3 nMpSLP76(S376) cellular assayJurkat
Unnamed EMD Serono CpdEC50 = 1.5 nMPrimary T-cell IL-2 assayPrimary T-cells
Compound KIC50 ≈ 5 µMpSLP76 assay (human whole blood)Human whole blood
XHSIC50 = 0.6 µMSLP76 PBMC assayPBMC
Genfleet Therapeutics CpdIC50 = 125.43 nMpSLP76 (S376) sandwich ELISAJurkat, Clone E6-1
AZ-3246EC50 = 90 nMIL-2 production assayNot specified

Key Cell-Based Assays for Specificity Validation

To thoroughly validate the specificity of a novel Hpk1 inhibitor, a tiered approach involving both proximal target engagement and downstream functional assays is recommended.

Phospho-SLP-76 (pSLP-76) Assay

This assay directly measures the phosphorylation of Hpk1's primary substrate, SLP-76, at Serine 376. A reduction in the pSLP-76 signal upon inhibitor treatment indicates target engagement.

Experimental Protocol:

  • Cell Culture: Jurkat T-cells, which endogenously express the TCR complex, are a suitable cell line.[7]

  • Compound Treatment: Seed Jurkat cells in 96-well plates and incubate with serial dilutions of the Hpk1 inhibitor (e.g., this compound) for a predetermined time (e.g., 1-2 hours).

  • TCR Stimulation: Activate the T-cell receptor signaling pathway by adding anti-CD3/CD28 antibodies.

  • Cell Lysis and Detection: Lyse the cells and quantify the levels of pSLP-76 (Ser376) using a validated detection method such as:

    • Sandwich ELISA: Use a capture antibody specific for total SLP-76 and a detection antibody that recognizes the phosphorylated Ser376 epitope.[7]

    • Flow Cytometry: Fix and permeabilize the cells, then stain with a fluorescently labeled antibody specific for pSLP-76 (Ser376).[8]

    • Western Blotting: A lower-throughput but effective method for initial validation.[2]

  • Data Analysis: Plot the pSLP-76 signal against the inhibitor concentration to determine the IC50 value.

IL-2 Production Assay

This functional assay measures the downstream consequence of Hpk1 inhibition, which is the enhancement of T-cell activation, leading to increased production of cytokines like Interleukin-2 (IL-2).[9][10]

Experimental Protocol:

  • Cell Source: Use primary human peripheral blood mononuclear cells (PBMCs) or a T-cell line like Jurkat.[9][11]

  • Compound Treatment and Stimulation: Pre-incubate the cells with the Hpk1 inhibitor before stimulating with anti-CD3/CD28 antibodies.

  • Cytokine Measurement: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatant.

  • Detection: Quantify the concentration of IL-2 in the supernatant using a commercial ELISA kit.

  • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration to determine the EC50 value.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams have been generated.

Hpk1_Signaling_Pathway TCR TCR Engagement Hpk1 Hpk1 (MAP4K1) TCR->Hpk1 Activation SLP76 SLP-76 Hpk1->SLP76 Phosphorylation pSLP76 pSLP-76 (S376) SLP76->pSLP76 TCR_Signaling Downstream TCR Signaling (e.g., PLCγ1, ERK activation) SLP76->TCR_Signaling Degradation Ubiquitination & Degradation pSLP76->Degradation Degradation->TCR_Signaling Inhibition T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) TCR_Signaling->T_Cell_Activation Hpk1_IN_16 This compound Hpk1_IN_16->Hpk1

Caption: Hpk1 signaling pathway in T-cell activation.

Experimental_Workflow cluster_assays Cell-Based Assays pSLP76_Assay pSLP-76 Assay (Target Engagement) Data_Acquisition Data Acquisition pSLP76_Assay->Data_Acquisition IL2_Assay IL-2 Production Assay (Functional Outcome) IL2_Assay->Data_Acquisition Start Culture T-Cells (Jurkat or PBMCs) Inhibitor_Treatment Treat with this compound (Dose Response) Start->Inhibitor_Treatment TCR_Stimulation Stimulate with αCD3/αCD28 Inhibitor_Treatment->TCR_Stimulation TCR_Stimulation->pSLP76_Assay TCR_Stimulation->IL2_Assay Analysis IC50 / EC50 Determination Data_Acquisition->Analysis

Caption: Workflow for Hpk1 inhibitor validation.

Conclusion

Validating the specificity of a novel Hpk1 inhibitor such as this compound requires a systematic approach employing well-characterized cell-based assays. By measuring both proximal target engagement through pSLP-76 levels and downstream functional consequences like IL-2 production, researchers can confidently assess the on-target potency and cellular efficacy of their compounds. The comparative data provided for existing Hpk1 inhibitors serves as a valuable reference for these validation studies, aiding in the development of the next generation of cancer immunotherapies.

References

Comparative Analysis of HPK1 Inhibitor Side Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the side effects associated with emerging Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, supported by available clinical trial data. This document summarizes quantitative data, outlines typical experimental protocols for safety assessment, and visualizes the underlying biological pathways.

Introduction to HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that functions as a negative regulator of T-cell receptor (TCR) signaling.[1][2] By inhibiting HPK1, the normal braking mechanism on T-cell activation is released, leading to enhanced anti-tumor immunity.[1] This has made HPK1 a promising target in immuno-oncology.[3] Several small molecule HPK1 inhibitors are currently in early-phase clinical trials for the treatment of advanced solid tumors.[4][5][6] While showing promise, it is crucial to understand and compare their side effect profiles to guide further development and clinical application.

Comparative Table of Treatment-Related Adverse Events (TRAEs)

The following table summarizes the most common treatment-related adverse events (TRAEs) observed in Phase 1/2 clinical trials of four prominent HPK1 inhibitors: NDI-101150, BGB-15025, CFI-402411, and PRJ1-3024. Data is presented for monotherapy arms where available to isolate the effects of the HPK1 inhibitor.

Adverse EventNDI-101150 (Monotherapy)[7][8]BGB-15025 (Monotherapy)[5][9]CFI-402411 (Monotherapy)[3][10]PRJ1-3024 (Monotherapy)[11]
Nausea 39%-43.8%37.5% (6/16)
Diarrhea 35%18.3%62.5%43.8% (7/16)
Vomiting 30.5%15.0%-18.8% (3/16)
Fatigue 27%-25%18.8% (3/16)
Anemia 11%---
Blood Creatinine Increased -15.0%25%18.8% (3/16)
Decreased Appetite --31.3%-
Dyspepsia --25%-
Grade ≥3 TRAEs 14%[1]No DLTs observed[5]No related grade 3-5 events[3]-

Note: Data is sourced from publicly available clinical trial abstracts and presentations. The patient populations and trial designs may vary, affecting direct comparability. Dashes indicate that the adverse event was not reported as one of the most common in the available literature.

Experimental Protocols for Safety Assessment

While specific, detailed protocols for each HPK1 inhibitor trial are proprietary, the following outlines a general methodology for assessing side effects in early-phase oncology clinical trials, based on standard industry practices.

Phase 1 Clinical Trial Design for Safety and Tolerability

Early-phase oncology trials for novel agents like HPK1 inhibitors are primarily designed to determine the safety, tolerability, maximum tolerated dose (MTD), and/or the recommended Phase 2 dose (RP2D).[12]

A common approach is the 3+3 dose-escalation design :

  • A small cohort of patients (typically 3) is enrolled at an initial low dose of the investigational drug.

  • These patients are monitored for a predefined period (e.g., the first cycle of treatment, often 21 or 28 days) for the occurrence of dose-limiting toxicities (DLTs).[13]

  • If no DLTs are observed, a new cohort of 3 patients is enrolled at the next higher dose level.

  • If one of the three patients experiences a DLT, an additional 3 patients are enrolled at the same dose level.

  • If two or more patients in a cohort of 3 to 6 experience a DLT, the MTD is considered to have been exceeded, and the dose level below is typically declared the MTD.

Data Collection and Adverse Event Reporting:

  • Adverse events (AEs) are systematically collected at each study visit.

  • AEs are graded for severity according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[14]

  • The relationship of the AE to the study drug is assessed by the investigator (e.g., not related, possibly related, probably related, definitely related).

  • Serious Adverse Events (SAEs) are reported to regulatory authorities within a short timeframe.

Preclinical Toxicology Studies

Before human trials, extensive preclinical toxicology studies are conducted in animal models (e.g., rodents and non-rodents) to identify potential target organs for toxicity and to determine a safe starting dose for Phase 1 trials.[15] These studies typically include:

  • Dose-range finding studies: To determine the doses for longer-term studies.

  • Repeated-dose toxicity studies: Animals are administered the drug daily for a specified period (e.g., 14 or 28 days) to assess the effects of longer-term exposure.[15]

  • Safety pharmacology studies: To evaluate the effects of the drug on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).

  • Genotoxicity and carcinogenicity studies: To assess the potential of the drug to cause genetic mutations or cancer.

Assessment of Off-Target Effects

Given that many kinase inhibitors can have off-target effects due to the conserved nature of the ATP-binding site, a thorough assessment of selectivity is crucial.[16]

  • Kinase Profiling: The inhibitor is screened against a large panel of kinases (often hundreds) to determine its inhibitory activity against unintended targets.[17][18] This is typically done using in vitro biochemical assays that measure the inhibitor's IC50 value against each kinase.[17]

  • Cell-based Assays: Cellular assays are used to confirm that the off-target effects observed in biochemical assays translate to a cellular context.[17]

  • Computational Modeling: In silico methods can be used to predict potential off-target interactions.

Signaling Pathways and Experimental Workflows

HPK1 Signaling Pathway in T-Cells

HPK1 is a negative regulator of the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, HPK1 is activated and phosphorylates downstream signaling molecules, such as SLP-76, leading to the attenuation of T-cell activation.[1][19] Inhibition of HPK1 blocks this negative feedback loop, resulting in enhanced T-cell proliferation and cytokine production.

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_Signalosome Signalosome TCR TCR Lck Lck TCR->Lck Antigen Presentation CD3 CD3 LAT LAT CD3->LAT Phosphorylation Lck->CD3 SLP76 SLP-76 LAT->SLP76 Recruitment HPK1 HPK1 SLP76->HPK1 Activation T_cell_activation T-Cell Activation (Proliferation, Cytokine Release) SLP76->T_cell_activation Positive Regulation HPK1->SLP76 Negative Regulation (Phosphorylation & Degradation) HPK1_inhibitor HPK1 Inhibitor HPK1_inhibitor->HPK1 Inhibition

Caption: HPK1 negative feedback loop in TCR signaling.

Experimental Workflow for Assessing Kinase Inhibitor Side Effects

The workflow for assessing the side effects of a novel kinase inhibitor, such as an HPK1 inhibitor, involves a multi-stage process from preclinical evaluation to clinical trials.

Experimental_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment kinase_profiling In Vitro Kinase Selectivity Profiling cell_based_assays Cell-Based Toxicity Assays kinase_profiling->cell_based_assays animal_toxicology In Vivo Animal Toxicology Studies cell_based_assays->animal_toxicology IND Investigational New Drug (IND) Application animal_toxicology->IND phase1 Phase 1 Trial (Safety, MTD/RP2D) phase2 Phase 2 Trial (Efficacy & Safety) phase1->phase2 phase3 Phase 3 Trial (Comparative Efficacy & Safety) phase2->phase3 NDA New Drug Application (NDA) phase3->NDA IND->phase1 Approval Regulatory Approval NDA->Approval

Caption: Workflow for kinase inhibitor side effect assessment.

Conclusion

The initial clinical data for HPK1 inhibitors reveals a side effect profile primarily characterized by gastrointestinal toxicities, such as nausea, diarrhea, and vomiting, as well as fatigue. Most of these adverse events are reported as grade 1 or 2 in severity. While the available data is from early-phase trials with small patient numbers, this comparative analysis provides a valuable preliminary overview for the research and drug development community. As these and other HPK1 inhibitors advance through clinical development, a more comprehensive understanding of their safety profiles will emerge, further clarifying their therapeutic potential in immuno-oncology.

References

Comparative Analysis of HPK1 Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of several reported small molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in T-cell signaling and a promising target for cancer immunotherapy. Achieving high selectivity for HPK1 is a significant challenge due to the conserved nature of the ATP-binding site within the human kinome. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental workflows to aid in the evaluation of these compounds.

Data Presentation

The following table summarizes the selectivity and potency data for publicly disclosed HPK1 inhibitors. Direct comparison between compounds should be approached with caution due to variations in assay conditions and the specific kinase panels used.

Inhibitor NameHPK1 Potency (IC50)Kinase Selectivity ProfileNotes
CompK 2.6 nM[1]>50-fold selectivity against other MAP4K family members.[1][2] Assessed against a panel of over 300 kinases.[2]A potent and highly selective HPK1 inhibitor.[1][2]
GNE-6893 SubnanomolarExcellent selectivity; in a panel of 356 kinases, 347 showed <50% inhibition at 0.1 µM.[3]Orally bioavailable with a favorable in vitro safety profile.[3]
Unnamed Inhibitor [I] 10.4 nMHigh selectivity against a panel of TCR-related kinases and MAP4K family members (IC50 values from 85 to 665 nM).[4]Demonstrates in vivo inhibition of the HPK1 downstream target, pSLP-76.[4]
M074-2865 2.93 ± 0.09 µMData not available in the provided search results.Identified through structure-based virtual screening.[5]

Signaling Pathway and Experimental Workflow Visualizations

To provide a clear visual context, the following diagrams illustrate the HPK1 signaling pathway and a general experimental workflow for assessing kinase inhibitor selectivity.

HPK1_Signaling_Pathway TCR TCR Activation LCK LCK TCR->LCK activates HPK1_inactive HPK1 (Inactive) LCK->HPK1_inactive HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active SLP76 SLP76 HPK1_active->SLP76 phosphorylates pSLP76 pSLP76 (Ser376) SLP76->pSLP76 Fourteen_three_three 14-3-3 pSLP76->Fourteen_three_three binds Ubiquitination Ubiquitination & Degradation Fourteen_three_three->Ubiquitination Downstream_Signaling T-Cell Activation Signal Attenuation Ubiquitination->Downstream_Signaling

Caption: HPK1 signaling pathway in T-cells.

Kinase_Inhibitor_Selectivity_Workflow cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Compound Test Inhibitor Primary_Assay Primary HPK1 Inhibition Assay (e.g., TR-FRET, Radiometric) Compound->Primary_Assay determine IC50 Kinome_Scan Broad Kinase Panel Screen (e.g., KINOMEscan) Primary_Assay->Kinome_Scan assess selectivity Target_Engagement Target Engagement Assay (e.g., pSLP-76 levels in PBMCs) Kinome_Scan->Target_Engagement validate on-target effect Functional_Assay Functional Output Assay (e.g., IL-2 Secretion) Target_Engagement->Functional_Assay confirm functional consequence

Caption: Experimental workflow for inhibitor selectivity.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. Below are summaries of common protocols used to evaluate HPK1 inhibitor potency and selectivity.

Biochemical Kinase Inhibition Assay (Example: TR-FRET)

Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are a common method for determining the potency of an inhibitor against its target kinase in a high-throughput format.[6]

Objective: To measure the IC50 value of a test compound against HPK1.

Materials:

  • Recombinant human HPK1 enzyme.

  • Fluorescently labeled peptide substrate.

  • ATP.

  • Test inhibitor (serially diluted).

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.015% Brij-35, 2 mM DTT).[2]

  • Quench solution (e.g., 1 mM EDTA).[2]

  • TR-FRET detection reagents (e.g., LanthaScreen™ Eu-anti-tag antibody and tracer).

Procedure:

  • Prepare a reaction mixture containing the HPK1 enzyme, the fluorescently labeled peptide substrate, and ATP in the assay buffer.[2]

  • Add serial dilutions of the test inhibitor to the reaction wells.

  • Initiate the kinase reaction by adding the ATP/substrate mixture to the enzyme/inhibitor mixture.

  • Incubate the reaction for a defined period (e.g., 3 hours) at room temperature.[2]

  • Stop the reaction by adding a quench solution.[2]

  • Add the TR-FRET detection reagents.

  • Incubate to allow for antibody and tracer binding.

  • Read the plate on a suitable plate reader to measure the FRET signal.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Radiometric Kinase Assay (Example: HotSpot™)

This method measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Objective: To determine the IC50 of a test compound against HPK1.

Materials:

  • Recombinant human HPK1 enzyme.

  • Kinase substrate (e.g., Myelin Basic Protein, MBP).[7]

  • [γ-³³P]ATP.

  • Assay buffer (e.g., 20.0 mM Hepes (pH 7.5), 10.0 mM MgCl₂, 1.0 mM EGTA, 0.01% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2.0 mM DTT, and 1% DMSO).[7]

  • Test inhibitor (serially diluted).

  • P81 phosphocellulose paper.[7]

Procedure:

  • Prepare a reaction mixture of the HPK1 enzyme and substrate in the assay buffer.[7]

  • Add serial dilutions of the test inhibitor.

  • Initiate the reaction by adding [γ-³³P]ATP.[7]

  • Incubate for a specified time (e.g., 2 hours) at room temperature.[7]

  • Spot a portion of the reaction mixture onto P81 phosphocellulose paper to capture the phosphorylated substrate.[7]

  • Wash the paper to remove unincorporated [γ-³³P]ATP.

  • Quantify the radioactivity on the paper using a scintillation counter.

  • Calculate the percentage of remaining kinase activity and determine the IC50 value.[7]

KINOMEscan™ Selectivity Profiling

This is a widely used commercial service to assess the selectivity of a kinase inhibitor against a large panel of kinases.

Objective: To determine the binding affinity of a test compound against a broad range of human kinases.

Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured by quantitative PCR of a DNA tag conjugated to the kinase.

Procedure (Generalized):

  • The test compound is incubated with a panel of DNA-tagged kinases.

  • The kinase-inhibitor mixtures are passed over a column containing the immobilized ligand.

  • Kinases that are not bound to the inhibitor will bind to the column, while those complexed with the inhibitor will flow through.

  • The amount of kinase retained on the column is quantified by qPCR.

  • The results are typically reported as the percentage of kinase remaining bound to the column at a specific concentration of the test compound, or as a dissociation constant (Kd).

References

Head-to-Head Comparison of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitor Potency

Author: BenchChem Technical Support Team. Date: November 2025

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), has emerged as a key immuno-oncology target.[1] As a negative regulator of T-cell and B-cell receptor signaling, its inhibition is a promising strategy to enhance anti-tumor immunity.[2][3] A growing number of small molecule inhibitors are in development, demonstrating a wide range of potencies in both biochemical and cellular assays. This guide provides a comparative overview of published HPK1 inhibitor potencies, details the experimental protocols used for their determination, and illustrates the key signaling pathways and experimental workflows.

Data Presentation: HPK1 Inhibitor Potency (IC50)

The potency of various HPK1 inhibitors is summarized below. IC50 values represent the concentration of an inhibitor required to reduce HPK1 activity by 50%. These values are highly dependent on the assay format (e.g., biochemical vs. cellular).

Compound Name/IdentifierTypeBiochemical IC50Cellular IC50Source(s)
Compounds in Clinical Development
CFI-402411Oral Small MoleculePotent inhibitor-[4]
BGB-15025Oral Small MoleculePotent and selective-[4][5]
NDI-101150Oral Small MoleculePotent and selective-[4][6]
Preclinical/Tool Compounds
Diaminopyrimidine carboxamide 22Small Molecule0.061 nM-[2]
Compound 1Small Molecule0.0465 nM<20 nM (pSLP-76)[7]
Adlai Nortye cpd. 13aSmall Molecule< 1 nM< 50 nM (IL-2)[8]
GNE-1858Small Molecule1.9 nM-[2]
BMS Compound KSmall Molecule2.6 nM-[2]
Piperazine analog XHSSmall Molecule2.6 nM600 nM (PBMC)[2]
Astrazeneca cpd. 28aSmall Molecule< 3 nM50-65 nM (pSLP-76)[8]
Compound 15bSmall Molecule3.1 nM-[7]
Compound 11d (Merck)Small Molecule8.2 nM-[7]
SunitinibMulti-kinase Inhibitor~10-15 nM-[2][3]
BosutinibMulti-kinase Inhibitor~500-700 nM-[7]
M074-2865Small Molecule2.93 µM-[2]
ISR-05Small Molecule24.2 µM-[9][10]
ISR-03Small Molecule43.9 µM-[9][10]

Note: Potency values can vary between different assay conditions and laboratories. This table is intended for comparative purposes based on available public data.

Experimental Protocols

The determination of inhibitor potency relies on robust biochemical and cellular assays. Below are detailed methodologies for key experiments cited.

Biochemical Kinase Assays

These assays measure the direct effect of an inhibitor on the enzymatic activity of purified HPK1 protein.

a) ADP-Glo™ Kinase Assay

This is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction.[11]

  • Principle: The kinase reaction consumes ATP and generates ADP. After the reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP back to ATP, which is used by a luciferase to produce light. The luminescent signal is directly proportional to HPK1 activity.[11]

  • Protocol Outline:

    • Reaction Setup: In a 384-well plate, 1 µL of the test inhibitor (or DMSO vehicle control) is mixed with 2 µL of purified HPK1 enzyme and 2 µL of a substrate/ATP mixture (e.g., Myelin Basic Protein as substrate).[11][12]

    • Incubation: The reaction is incubated at room temperature for a defined period, typically 60 minutes.[11]

    • ATP Depletion: 5 µL of ADP-Glo™ Reagent is added to each well to stop the kinase reaction and deplete the remaining ATP. This is incubated for 40 minutes.

    • Signal Generation: 10 µL of Kinase Detection Reagent is added to convert ADP to ATP and initiate the luciferase reaction. This is incubated for 30-60 minutes.[11]

    • Data Acquisition: Luminescence is measured using a plate reader. The data is then used to calculate the IC50 value for the inhibitor.

b) LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase's ATP pocket.[13]

  • Principle: A europium (Eu)-labeled anti-tag antibody binds to the HPK1 kinase. A fluorescently labeled, ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs between the europium donor and the tracer's acceptor fluorophore. A test compound that binds to the ATP site will displace the tracer, leading to a loss of the FRET signal.[13]

  • Protocol Outline:

    • Compound Plating: 4 µL of the serially diluted test compound is added to the wells of a 384-well plate.[13]

    • Kinase/Antibody Addition: 8 µL of a pre-mixed solution containing the HPK1 kinase and the Eu-labeled antibody is added to all wells.[13]

    • Tracer Addition: 4 µL of the fluorescent tracer is added to initiate the binding reaction.[13]

    • Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding to reach equilibrium.[13]

    • Data Acquisition: The TR-FRET signal is read on a compatible plate reader. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor, from which an IC50 value can be determined.

Cellular Assays

Cellular assays measure the effect of an inhibitor on HPK1 activity within a biologically relevant context, such as in T-cells.

a) SLP-76 Phosphorylation Assay

This assay quantifies the phosphorylation of SLP-76 at Serine 376, a direct downstream target of HPK1, in intact cells.[14]

  • Principle: In T-cells, T-cell receptor (TCR) activation leads to the activation of HPK1, which then phosphorylates SLP-76 at Ser376. An effective HPK1 inhibitor will block this phosphorylation event.[1][14]

  • Protocol Outline:

    • Cell Culture and Treatment: A human T-cell line (e.g., Jurkat) is cultured and pre-incubated with various concentrations of the test inhibitor.[14]

    • T-Cell Activation: The cells are stimulated with an anti-CD3/CD28 antibody complex to activate the TCR signaling pathway and, consequently, HPK1.[14]

    • Cell Lysis: After a short incubation period, the cells are lysed to release their protein contents.

    • Quantification of pSLP-76 (Ser376): The level of phosphorylated SLP-76 in the cell lysate is quantified using a sandwich ELISA. This involves a capture antibody specific for total SLP-76 and a detection antibody that specifically recognizes SLP-76 phosphorylated at Ser376.[14]

    • Data Analysis: The signal is measured, and the results are used to calculate the inhibitor's cellular IC50.

Mandatory Visualizations

HPK1 Signaling Pathway in T-Cells

The following diagram illustrates the central role of HPK1 as a negative regulator in the T-cell receptor (TCR) signaling cascade.

HPK1_Signaling_Pathway cluster_TCR TCR Complex cluster_downstream Downstream Effects TCR TCR Lck Lck TCR->Lck Stimulation CD28 CD28 Proliferation T-Cell Proliferation & Cytokine Release (e.g., IL-2) Degradation SLP-76 Degradation Degradation->Proliferation blocks ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 recruits SLP76->Proliferation promotes HPK1_inactive HPK1 (Inactive) SLP76->HPK1_inactive activates HPK1_active HPK1 (Active) HPK1_inactive->HPK1_active HPK1_active->SLP76 phosphorylates pSLP76 pSLP-76 (Ser376) HPK1_active->pSLP76 pSLP76->Degradation Inhibitor HPK1 Inhibitor Inhibitor->HPK1_active INHIBITS

HPK1 signaling pathway in T-cell activation.
Experimental Workflow: ADP-Glo™ Kinase Assay

This diagram outlines the key steps in a typical biochemical assay to determine an inhibitor's IC50 value.

Kinase_Assay_Workflow Start Start: Prepare Reagents Plate_Inhibitor 1. Add Inhibitor (or DMSO) to Plate Start->Plate_Inhibitor Add_Enzyme 2. Add HPK1 Enzyme & Substrate/ATP Mix Plate_Inhibitor->Add_Enzyme Incubate_60 3. Incubate (60 min) Add_Enzyme->Incubate_60 Add_ADP_Glo 4. Add ADP-Glo™ Reagent (Stop) Incubate_60->Add_ADP_Glo Incubate_40 5. Incubate (40 min) Add_ADP_Glo->Incubate_40 Add_Detection 6. Add Kinase Detection Reagent Incubate_40->Add_Detection Incubate_30 7. Incubate (30 min) Add_Detection->Incubate_30 Read_Luminescence 8. Read Luminescence Incubate_30->Read_Luminescence End End: Calculate IC50 Read_Luminescence->End

Workflow for a typical HPK1 ADP-Glo™ kinase assay.

References

Validating the On-Target Effects of Hpk1-IN-16: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hpk1-IN-16 with other leading Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. We present supporting experimental data and detailed methodologies to aid in the validation of on-target effects for this promising immuno-oncology agent.

This compound has emerged as a potent and selective inhibitor of HPK1, a key negative regulator of T-cell activation. As an intracellular checkpoint, HPK1 represents a compelling target for enhancing anti-tumor immunity. This guide offers a comprehensive overview of the experimental data validating the on-target effects of this compound and compares its performance with other notable HPK1 inhibitors.

Comparative Analysis of HPK1 Inhibitor Potency

The on-target efficacy of a kinase inhibitor is primarily determined by its potency, typically measured as the half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. The following table summarizes the reported IC50 values for this compound and a selection of other well-characterized HPK1 inhibitors.

InhibitorBiochemical IC50 (nM)Cellular Assay IC50 (nM)Notes
This compound Data not publicly availableData not publicly availableDescribed as a potent and selective inhibitor in patent literature[1][2].
Hpk1-IN-7 (Compound K)2.6[1][3][4][5]~20 (pSLP-76)[6]; 2-5 (IL-2 secretion)[6]Orally active with robust in vivo efficacy in combination with anti-PD1[1][3][5].
GNE-18581.9[7]--
XHS2.6[7]600 (pSLP-76)[7]High selectivity over JAK1.
Compound 220.061[7]--
C170.05[7]--
Bosutinib~500-700[6]492-677 (pSLP-76)[6]Multi-kinase inhibitor with off-target effects.
AZ3246< 3[1]90 (IL-2 secretion)[1]Orally active and selective.
BAY-4056[1]-Potentiates anti-tumor T-cell reactivity.
KHK-620-Enhances T-cell activation and cytokine production.

HPK1 Signaling Pathway and Inhibition

HPK1 is a serine/threonine kinase that acts as a negative feedback regulator in T-cell receptor (TCR) signaling. Upon TCR engagement, HPK1 is activated and subsequently phosphorylates key downstream targets, including SLP-76, leading to the dampening of the T-cell response. Inhibition of HPK1 by small molecules like this compound blocks this negative regulatory signal, thereby enhancing T-cell activation, cytokine production, and anti-tumor immunity.

HPK1_Signaling_Pathway cluster_TCR_Complex TCR Complex cluster_Signalosome Signalosome TCR TCR CD3 CD3 Lck Lck CD3->Lck Activation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates LAT LAT ZAP70->LAT Phosphorylates SLP76 SLP-76 LAT->SLP76 Recruits HPK1 HPK1 SLP76->HPK1 Activates Downstream Downstream Signaling (e.g., IL-2 production, T-cell proliferation) SLP76->Downstream Promotes pSLP76 pSLP-76 (Ser376) HPK1->pSLP76 Phosphorylates This compound This compound This compound->HPK1 Inhibits Degradation Ubiquitination & Degradation pSLP76->Degradation Negative_Regulation Negative Regulation Degradation->SLP76

Caption: HPK1 signaling pathway and the mechanism of action of this compound.

Experimental Workflows for On-Target Validation

Validating the on-target effects of an HPK1 inhibitor requires a multi-faceted approach, including biochemical assays to determine direct enzyme inhibition, cellular assays to confirm target engagement and downstream functional effects in a physiological context, and biophysical assays to demonstrate direct binding.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_Biophysical Biophysical Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 Kinase_Assay->IC50 pSLP76_Assay pSLP-76 Assay (Western Blot, ELISA) Target_Engagement Confirm Target Engagement pSLP76_Assay->Target_Engagement IL2_Assay IL-2 Secretion Assay Functional_Effect Measure Functional Effect IL2_Assay->Functional_Effect CETSA Cellular Thermal Shift Assay (CETSA) Direct_Binding Confirm Direct Binding CETSA->Direct_Binding

Caption: Experimental workflow for validating the on-target effects of HPK1 inhibitors.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies HPK1 kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant HPK1 enzyme

  • HPK1 substrate (e.g., Myelin Basic Protein, MBP)

  • ATP

  • Kinase buffer

  • This compound and other test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of this compound and other inhibitors in kinase buffer.

  • In a 384-well plate, add 1 µL of inhibitor solution.

  • Add 2 µL of HPK1 enzyme solution.

  • Add 2 µL of a substrate/ATP mixture to initiate the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the inhibitor concentration.

Cellular Phospho-SLP-76 (pSLP-76) Western Blot Assay

This assay measures the phosphorylation of SLP-76 at Ser376, a direct downstream target of HPK1, in a cellular context.

Materials:

  • Jurkat T-cells or primary T-cells

  • This compound and other test compounds

  • Cell culture medium

  • T-cell activators (e.g., anti-CD3/anti-CD28 antibodies)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • SDS-PAGE gels and blotting equipment

  • Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture Jurkat T-cells or primary T-cells to the desired density.

  • Pre-incubate the cells with various concentrations of this compound or other inhibitors for 1-2 hours.

  • Stimulate the cells with anti-CD3/anti-CD28 antibodies for a short period (e.g., 15-30 minutes) to activate the TCR signaling pathway.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-phospho-SLP-76 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total-SLP-76 antibody to normalize for protein loading.

  • Quantify the band intensities to determine the effect of the inhibitor on SLP-76 phosphorylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cells expressing HPK1 (e.g., Jurkat T-cells)

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler

  • Western blotting or ELISA equipment

Procedure:

  • Treat cultured cells with this compound or a vehicle control for a defined period.

  • Wash and resuspend the cells in PBS.

  • Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3-5 minutes).

  • Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Analyze the amount of soluble HPK1 in the supernatant by Western blotting or ELISA.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the HPK1 protein.

References

A Comparative Guide to the Pharmacokinetic Profiles of HPK1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, has emerged as a critical negative regulator of T-cell receptor (TCR) signaling, making it a compelling target for cancer immunotherapy. By inhibiting HPK1, the anti-tumor immune response can be enhanced. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several HPK1 inhibitors currently in preclinical and clinical development, supported by available experimental data.

Quantitative Pharmacokinetic Data

The following table summarizes the available preclinical and clinical pharmacokinetic parameters for various HPK1 inhibitors. It is important to note that direct comparison between compounds should be made with caution due to differences in the studied species and experimental conditions.

Inhibitor Name/CodeSpeciesRoute of AdministrationDoseCmaxTmaxAUCHalf-life (t1/2)Oral Bioavailability (F)Citation
GNE-6893 MouseIV------[1]
Oral-----37%[1]
RatIV------[1]
Oral-----30%[1]
DogIV------[1]
Oral-----46%[1]
Cynomolgus MonkeyIV------[1]
Oral-----53%[1]
Human (predicted)Oral----4 h43%[2]
ISM9182A MouseOral-----Good[3][4][5]
RatOral-----Good[3][4][5]
CFI-402411 HumanOralUp to 560 mg QDDose-proportional exposure---Linear PK[6][7][8]
GRC 54276 Multiple SpeciesOral-----Moderate[9]
BGB-15025 HumanOral20 mg QD–240 mg BID----Data being collected[10][11][12][13][14]
PRJ1-3024 HumanOral80, 160, 300, 320, 500, and 700mg----PK assessments to be released[15][16][17][18][19]

Note: " - " indicates that the data was not available in the cited sources. "QD" refers to once daily, and "BID" refers to twice daily.

HPK1 Signaling Pathway

HPK1 acts as a negative regulator of the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 is recruited to the immunological synapse and phosphorylates key downstream signaling molecules, ultimately dampening T-cell activation and proliferation. Inhibitors of HPK1 block this negative feedback loop, leading to a more robust and sustained anti-tumor immune response.

HPK1_Signaling_Pathway cluster_TCR_Activation T-Cell Receptor Activation cluster_HPK1_Regulation HPK1 Negative Regulation cluster_Downstream_Effector Downstream Effector Functions TCR TCR Engagement Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 activates T_Cell_Activation T-Cell Activation (IL-2, IFN-γ production) LAT_SLP76->T_Cell_Activation SLP76_phos p-SLP-76 (Ser376) HPK1->SLP76_phos phosphorylates HPK1_Inhibitor HPK1 Inhibitor HPK1_Inhibitor->HPK1 inhibits Degradation Ubiquitination & Degradation SLP76_phos->Degradation Degradation->LAT_SLP76 inhibits T_Cell_Proliferation T-Cell Proliferation T_Cell_Activation->T_Cell_Proliferation

Caption: The HPK1 signaling pathway negatively regulates T-cell activation.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies are often proprietary. However, based on publicly available information, the general methodologies are outlined below.

Preclinical Pharmacokinetic Studies in Animals (General Protocol)

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of an HPK1 inhibitor in animal models (e.g., mice, rats, dogs, cynomolgus monkeys).

Methodology:

  • Animal Models: Healthy, adult male and female animals of the specified species are used. All procedures are conducted in accordance with institutional animal care and use committee guidelines.

  • Drug Formulation and Administration: The HPK1 inhibitor is formulated in a suitable vehicle for the intended route of administration.

    • Oral (PO) Administration: The compound is typically administered via oral gavage at single or multiple dose levels.

    • Intravenous (IV) Administration: The compound is administered as a single bolus injection or infusion into a suitable vein (e.g., tail vein in mice).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., retro-orbital sinus, tail vein, or jugular vein). Samples are processed to obtain plasma or serum.

  • Bioanalysis: The concentration of the HPK1 inhibitor in plasma or serum samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental methods to determine key PK parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (F).

Phase 1 Clinical Trial in Healthy Volunteers or Patients (General Protocol)

Objective: To evaluate the safety, tolerability, and pharmacokinetics of an HPK1 inhibitor in humans.

Methodology:

  • Study Design: These are typically open-label, dose-escalation studies. The study may include single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

  • Study Population: Healthy volunteers or patients with advanced solid tumors for whom standard therapy is not available or suitable.

  • Drug Administration: The HPK1 inhibitor is administered orally, usually as a capsule or tablet, at escalating dose levels.

  • Pharmacokinetic Sampling: Serial blood samples are collected at specified time points after drug administration to determine the plasma concentration of the inhibitor.

  • Bioanalysis: Plasma concentrations of the drug and potentially its metabolites are measured using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC, t1/2, etc.) are calculated for each dose level to assess dose-proportionality and drug accumulation after multiple doses.

Disclaimer: This guide is intended for informational purposes only and should not be considered as a substitute for professional medical or scientific advice. The development of HPK1 inhibitors is an active area of research, and new data is continuously emerging.

References

Unleashing a Two-Pronged Immune Assault: A Guide to the Synergy of HPK1 Inhibitors with Checkpoint Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of cancer immunotherapy is evolving from single-agent strategies to sophisticated combination therapies. This guide provides a comprehensive comparison of the synergistic anti-tumor effects observed when combining small-molecule inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1) with immune checkpoint inhibitors. By targeting two distinct, yet complementary, negative regulatory pathways of the immune system, this combination strategy holds the promise of overcoming resistance and enhancing therapeutic efficacy.

The Rationale: Removing a Double Brake on T-Cell Activity

Immune checkpoint inhibitors, such as anti-PD-1 and anti-PD-L1 antibodies, have revolutionized cancer treatment by blocking the "extracellular brake" that cancer cells use to evade T-cell attack.[1] However, many patients do not respond, often due to "intracellular brakes" that limit T-cell activation from within.

HPK1 (also known as MAP4K1) is a critical intracellular negative regulator of T-cell receptor (TCR) signaling.[2] Upon TCR engagement with a tumor antigen, HPK1 becomes activated and dampens the downstream signaling required for a full T-cell response.[3] Small-molecule inhibitors of HPK1 are designed to disable this internal braking mechanism.

The combination of an HPK1 inhibitor with a checkpoint inhibitor is based on a powerful hypothesis: simultaneously releasing an internal brake (HPK1) and an external brake (PD-1/PD-L1) will produce a synergistic, more potent, and durable anti-tumor immune response than either agent alone.[4][5]

Signaling Pathways and Mechanism of Synergy

The dual blockade of HPK1 and the PD-1/PD-L1 axis enhances T-cell function through two distinct mechanisms. HPK1 inhibition boosts the initial TCR activation signal, leading to more robust T-cell proliferation and effector function. Checkpoint blockade then ensures these activated T-cells are not subsequently "switched off" by the tumor microenvironment.

Synergy_Mechanism cluster_T_Cell T-Cell cluster_Tumor_Cell Tumor Cell cluster_Therapeutics Therapeutic Intervention TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inhibits Activation T-Cell Activation (Cytokine Release, Proliferation) SLP76->Activation Promotes PD1 PD-1 Inhibition Inhibition of T-Cell Function PD1->Inhibition Antigen Tumor Antigen (on MHC) Antigen->TCR Binds PDL1 PD-L1 PDL1->PD1 Binds HPK1_Inhibitor HPK1 Inhibitor (e.g., Hpk1-IN-16) HPK1_Inhibitor->HPK1 BLOCKS Checkpoint_Inhibitor Checkpoint Inhibitor (Anti-PD-1/PD-L1) Checkpoint_Inhibitor->PDL1 BLOCKS BINDING

Caption: Dual blockade of intracellular (HPK1) and extracellular (PD-1) checkpoints.

Comparative Performance Data

Quantitative data from preclinical and early-phase clinical trials consistently demonstrate the superiority of the combination therapy over monotherapy.

Table 1: In Vitro & Ex Vivo Synergistic T-Cell Activation

Data from studies using small-molecule HPK1 inhibitors (e.g., "CompK") show a marked increase in T-cell effector function when combined with an anti-PD-1 antibody.

Treatment GroupKey MetricResultSource
Control (Vehicle)IFN-γ SecretionBaseline[1]
HPK1 Inhibitor ("CompK")IFN-γ SecretionIncreased[1]
Anti-PD-1 AntibodyIFN-γ SecretionIncreased[1]
HPK1 Inhibitor + Anti-PD-1 IFN-γ Secretion Remarkable Synergistic Increase [1]
HPK1 InhibitorT-cell Lysis of Tumor CellsEnhanced in a dose-dependent manner[1]
Table 2: In Vivo Antitumor Efficacy in Syngeneic Mouse Models

Studies in mice bearing syngeneic tumors, such as CT26 colon carcinoma, highlight the potent in vivo synergy.

Treatment GroupModelKey MetricResultSource
HPK1 InhibitorCT26Tumor Growth Inhibition (TGI)42%[6]
Anti-PD-1CT26Tumor Growth Inhibition (TGI)36%[6]
HPK1 Inhibitor + Anti-PD-1 CT26 Tumor Growth Inhibition (TGI) 95% [6]
CombinationMC38 & 1956 SarcomaAntitumor EfficacySuperb efficacy and improved immune response[7]
CombinationLow Antigenicity TumorsTumor GrowthSignificantly suppressed growth (where anti-PD-L1 alone was ineffective)[8]
Table 3: Early Clinical Trial Performance of HPK1 Inhibitors +/- Checkpoint Inhibitors

Early data from Phase 1/2 clinical trials are providing the first evidence of clinical activity in humans, validating the preclinical findings.

HPK1 Inhibitor + Checkpoint InhibitorTrial PhasePatient PopulationKey MetricResultSource
BGB-15025 + Tislelizumab (Anti-PD-1) Phase 1 (NCT04649385)Advanced Solid Tumors (n=49)Objective Response Rate (ORR) 18.4% [4][6]
BGB-15025 MonotherapyPhase 1 (NCT04649385)Advanced Solid Tumors (n=60)Objective Response Rate (ORR)0%[4][6]
BGB-15025 + Tislelizumab (Anti-PD-1) Phase 1 (NCT04649385)Advanced Solid Tumors (n=49)Disease Control Rate (DCR) 57.1% [4][6]
BGB-15025 MonotherapyPhase 1 (NCT04649385)Advanced Solid Tumors (n=60)Disease Control Rate (DCR)35.0%[4][6]
NDI-101150 Monotherapy Phase 1/2 (NCT05128487)ccRCC (n=20, response-evaluable)Objective Response Rate (ORR) 15.0% (1 CR, 2 PR) [8]
NDI-101150 Monotherapy Phase 1/2 (NCT05128487)ccRCC (n=20, response-evaluable)Disease Control Rate (DCR) 60.0% [8]

Note: Data for NDI-101150 + pembrolizumab combination cohorts are still maturing, but the monotherapy activity in heavily pre-treated patients is a strong indicator of the target's validity. The safety profile of the combination was found to be comparable to monotherapy.[8]

Experimental Protocols

The following are generalized methodologies for key experiments used to assess the synergy between HPK1 inhibitors and checkpoint blockade.

In Vitro T-Cell Cytotoxicity and Activation Assay

This assay measures the ability of an HPK1 inhibitor to enhance T-cell-mediated killing of cancer cells, alone and with a checkpoint inhibitor.

  • Cell Preparation : Co-culture human peripheral blood mononuclear cells (PBMCs) or isolated T-cells with a target cancer cell line (e.g., BJAB or WSU-DLCL2 for lymphoma studies).[9]

  • Treatment Groups : Establish replicate cultures for:

    • Vehicle Control

    • HPK1 Inhibitor (at various concentrations)

    • Anti-PD-1/PD-L1 Antibody (at a fixed concentration)

    • HPK1 Inhibitor + Anti-PD-1/PD-L1 Antibody

  • Incubation : Co-culture the cells for 48-72 hours.

  • Endpoint Analysis :

    • Cytotoxicity : Measure cancer cell viability using methods like calcein-AM release or luciferase-based assays.

    • T-Cell Activation : Collect supernatant and measure cytokine levels (e.g., IFN-γ, TNF-α) via ELISA or multiplex bead array.

    • Immune Cell Profiling : Analyze surface marker expression (e.g., CD69, CD25) on T-cells via flow cytometry.

In Vivo Syngeneic Tumor Model

This workflow is used to evaluate the anti-tumor efficacy of the combination therapy in an immunocompetent animal model.

Experimental_Workflow cluster_endpoints start Day 0: Implant Tumor Cells (e.g., CT26, MC38) subcutaneously in mice randomize Day 7-10: Tumors reach ~100mm³. Randomize mice into treatment groups (n=8-10/group). start->randomize g1 Group 1: Vehicle g2 Group 2: HPK1 Inhibitor (p.o.) g3 Group 3: Anti-PD-1 (i.p.) g4 Group 4: Combination (HPK1i + αPD-1) treat Initiate Dosing Regimen (e.g., for 2-3 weeks) g1->treat g2->treat g3->treat g4->treat monitor Monitor Tumor Volume (2-3 times/week) and Body Weight treat->monitor endpoints Endpoint Analysis monitor->endpoints e1 Primary: Tumor Growth Inhibition (TGI), Survival e2 Secondary (Optional): Harvest tumors/spleens for immune profiling (Flow Cytometry), biomarker analysis (qPCR, IHC)

Caption: Typical workflow for an in vivo syngeneic mouse tumor model study.

Conclusion

The strategy of combining HPK1 inhibitors with checkpoint blockade is supported by a strong mechanistic rationale and a growing body of compelling preclinical and early clinical data. This dual-pronged approach has demonstrated clear synergy, leading to enhanced T-cell activation and superior anti-tumor efficacy compared to either monotherapy. For drug development professionals, this combination represents a promising avenue to increase response rates, overcome resistance to existing immunotherapies, and potentially provide new options for patients with tumors of low antigenicity. Further investigation in ongoing and future clinical trials is critical to fully define the therapeutic potential of this exciting immuno-oncology combination.

References

Safety Operating Guide

Proper Disposal of Hpk1-IN-16: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Hpk1-IN-16, a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental impact. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.

Chemical and Hazard Profile of this compound

A clear understanding of the chemical properties and associated hazards is fundamental to safe handling and disposal.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 2294965-95-8[1][3]
Molecular Formula C28H27FN4O4[3]
Molecular Weight 454.54 g/mol [3]
GHS Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects.[1]
Precautionary Statement (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.[1]

Procedural Steps for Disposal

The following step-by-step procedures are mandatory for the disposal of this compound and its contaminated materials. These steps are designed to address the compound in both its solid form and when dissolved in solvents such as Dimethyl Sulfoxide (DMSO).

Step 1: Personal Protective Equipment (PPE) and Engineering Controls
  • PPE: Always wear appropriate personal protective equipment, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves (butyl rubber is recommended for handling DMSO solutions).

  • Ventilation: All handling and preparation for disposal of this compound, especially outside of its original sealed container, must be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[2]

Step 2: Waste Segregation and Containerization
  • Solid Waste:

    • Collect unadulterated this compound powder and any lab materials grossly contaminated with the solid (e.g., weighing papers, spatulas, contaminated gloves) in a dedicated, properly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.

    • Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste (DMSO Solutions):

    • Collect all solutions of this compound in DMSO in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • DMSO can facilitate the absorption of other chemicals through the skin; therefore, extreme caution must be exercised.

    • This waste stream should be segregated as "halogenated" or "non-halogenated" solvent waste based on your institution's guidelines; typically, DMSO solutions without other halogenated solvents are considered non-halogenated.

Step 3: Labeling of Waste Containers
  • Content Identification: All waste containers must be clearly labeled with the words "Hazardous Waste."

  • Chemical Name: The full chemical name, "this compound," must be written out. Avoid using abbreviations or chemical formulas.

  • Concentration: For solutions, indicate the concentration of this compound and the solvent used (e.g., "this compound in DMSO, 10 mM").

  • Hazard Identification: The label must clearly indicate the associated hazards: "Acutely Toxic" and "Environmental Hazard."

Step 4: Storage of Waste
  • Location: Store hazardous waste containers in a designated satellite accumulation area within the laboratory.

  • Segregation: Ensure that the this compound waste is stored separately from incompatible materials, such as strong acids, bases, or oxidizing agents.[1]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks.

Step 5: Disposal of Empty Containers
  • Gross Decontamination: Empty containers that held this compound must be handled as hazardous waste.

  • Triple Rinsing: Due to the acute toxicity, it is recommended to triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste.

  • Final Disposal: After triple rinsing and ensuring the container is free of any visible residue, deface or remove the original label and dispose of the container according to your institution's guidelines for decontaminated lab glass or plastic.

Step 6: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all necessary paperwork as required by your EHS office for waste tracking and disposal.

  • Professional Disposal: The final disposal of this compound must be carried out by a licensed and approved waste disposal facility.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Hpk1_IN_16_Disposal_Workflow cluster_prep Preparation cluster_waste_id Waste Identification & Segregation cluster_handling Handling & Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Lab coat, gloves, safety glasses) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_form Determine Waste Form fume_hood->waste_form solid_waste Solid Waste (Powder, contaminated items) waste_form->solid_waste Solid liquid_waste Liquid Waste (e.g., in DMSO) waste_form->liquid_waste Liquid containerize_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->containerize_solid containerize_liquid Collect in Labeled 'Liquid Hazardous Waste' Container liquid_waste->containerize_liquid label_container Label Container Correctly: - 'Hazardous Waste' - Chemical Name & Concentration - Hazards (Toxic, Environmental) - Date containerize_solid->label_container containerize_liquid->label_container store_waste Store in Designated Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs end End: Disposed by Approved Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Hpk1-IN-16

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Hpk1-IN-16. The following procedures are designed to ensure the safe handling of this potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1) in a laboratory setting.

Hazard Identification and Classification

This compound is classified with the following hazards:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

Consistent and proper use of Personal Protective Equipment is the most critical line of defense against exposure. The following table summarizes the required PPE for handling this compound.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields.
Hand Protection Protective GlovesChemical-resistant.
Body Protection Impervious ClothingLaboratory coat or other protective clothing.
Respiratory Protection Suitable RespiratorUse in well-ventilated areas or with appropriate exhaust.

Safe Handling and Storage Protocols

Adherence to proper handling and storage protocols is essential to maintain the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Ensure the work area has adequate exhaust ventilation.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures: -20°C for powder and -80°C when in solvent.[1]

Emergency and First Aid Procedures

Immediate and appropriate response to exposure is critical.

Exposure RouteFirst Aid Measures
If Swallowed Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth.[1]
Eye Contact Remove contact lenses. Immediately flush eyes with large amounts of water, separating eyelids. Call a physician promptly.[1]
Skin Contact Rinse skin thoroughly with plenty of water. Remove contaminated clothing and shoes. Call a physician.[1]
Inhalation Move the individual to fresh air immediately.[1]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Avoid release to the environment.[1]

  • Collect any spillage.[1]

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural workflow for the safe handling of this compound, from receipt to disposal.

G cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Receive this compound B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Workspace B->C M In Case of Exposure: Follow First Aid Protocols B->M D Weighing and Reconstitution (in fume hood if possible) C->D E Perform Experiment D->E F Store Compound Appropriately (-20°C or -80°C) E->F G Decontaminate Work Surfaces E->G L In Case of Spill: Collect Spillage E->L H Collect and Label Waste G->H I Dispose of Waste via Approved Channels H->I J Doff and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.